Losigamone
Description
Properties
CAS No. |
112856-44-7 |
|---|---|
Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
(2S)-2-[(R)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m1/s1 |
InChI Key |
ICDNYWJQGWNLFP-VXGBXAGGSA-N |
Isomeric SMILES |
COC1=CC(=O)O[C@H]1[C@@H](C2=CC=CC=C2Cl)O |
Canonical SMILES |
COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone 5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone A 033 A-033 A033 ADD137022 AO-33 losigame losigamone |
Origin of Product |
United States |
Foundational & Exploratory
Losigamone's Mechanism of Action in Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losigamone is a novel anticonvulsant agent investigated for the add-on treatment of focal epilepsy. While its precise mechanism of action remains to be fully elucidated, preclinical and clinical studies have identified a multi-faceted pharmacological profile. This compound appears to exert its anticonvulsant effects through the modulation of both inhibitory and excitatory neurotransmission, as well as direct actions on ion channels. This technical guide provides an in-depth review of the current understanding of this compound's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the proposed pathways and study designs.
Core Mechanisms of Action
The anticonvulsant activity of this compound is not attributed to a single, definitive mechanism but rather a combination of effects that collectively reduce neuronal hyperexcitability. The primary proposed mechanisms involve the enhancement of GABAergic inhibition, modulation of excitatory amino acid release, and regulation of ion channel activity.
Enhancement of GABAergic Neurotransmission
This compound positively modulates the function of the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1]
-
Potentiation of Chloride Influx: Experimental data show that this compound stimulates the neuronal chloride channel.[2] It enhances chloride influx, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[2][3] This potentiation occurs even in the absence of GABA and is further increased in its presence.[2]
-
Allosteric Modulation: this compound's action is consistent with positive allosteric modulation.[4][5] It does not bind directly to the GABA, benzodiazepine, or picrotoxin recognition sites on the GABA-A receptor complex.[2] Instead, it is thought to bind to a distinct site, inducing a conformational change that increases the channel's sensitivity to GABA.[2] Both of its optical isomers demonstrate the ability to stimulate chloride influx.[2]
Modulation of Excitatory Neurotransmission
This compound is a racemic mixture of two enantiomers, S(+)-losigamone and R(-)-losigamone, which exhibit distinct pharmacological activities, particularly concerning excitatory neurotransmission.[6][7]
-
Inhibition of Glutamate and Aspartate Release: The S(+)-enantiomer has been shown to significantly reduce the depolarization-induced release of the excitatory amino acids glutamate and aspartate from cortical slices.[6][7] This action is crucial as excessive glutamate release is a key factor in seizure generation and propagation.[8]
-
Enantiomer-Specific Effects: In contrast, the R(-)-enantiomer shows no significant effect on the release of these excitatory neurotransmitters.[6][7] This suggests that the S(+) isomer is the primary contributor to the modulation of excitatory pathways.[6] Racemic this compound has also been shown to reduce the release of glutamate.[9][10]
Direct Effects on Ion Channels
Beyond its influence on neurotransmitter systems, this compound is also proposed to directly modulate voltage-gated ion channels that are critical for neuronal excitability.
-
Persistent Sodium Current (INaP) Inhibition: this compound has been demonstrated to decrease the amplitude of the persistent sodium current in hippocampal neurons.[11] This current contributes to setting the neuronal firing threshold and promoting repetitive firing; its inhibition is a recognized mechanism of antiepileptic action.[11][12]
-
Potassium Channel Activation: An additional proposed mechanism is the activation of potassium channels.[13][14] Opening potassium channels would increase potassium efflux, leading to membrane hyperpolarization and a reduction in neuronal excitability.
The multifaceted actions of this compound are visualized in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: Preclinical Efficacy of this compound Enantiomers[6][7]
| Experimental Model | Enantiomer | Concentration/Dose | Primary Outcome | Result |
| K+-Stimulated Amino Acid Release | S(+)-losigamone | 100 µM | ↓ Glutamate & Aspartate Release | Significant Reduction (P<0.01) |
| (BALB/c Mouse Cortical Slices) | S(+)-losigamone | 200 µM | ↓ Glutamate & Aspartate Release | Significant Reduction (P<0.01) |
| R(-)-losigamone | Up to 400 µM | ↓ Glutamate & Aspartate Release | No Effect | |
| Veratridine-Stimulated Amino Acid Release | S(+)-losigamone | 100-200 µM | ↓ Glutamate & Aspartate Release | Significant Reduction |
| (BALB/c Mouse Cortical Slices) | R(-)-losigamone | Up to 400 µM | ↓ Glutamate & Aspartate Release | No Effect |
| Spontaneous Depolarizations | S(+)-losigamone | 50-200 µM | ↓ Depolarizations | Significant Reduction |
| (DBA/2 Mouse Cortical Wedge) | R(-)-losigamone | 200-800 µM | ↓ Depolarizations | Significant Reduction (less potent) |
| Audiogenic Seizures | S(+)-losigamone | 20 mg/kg, i.p. | Protection from Convulsions | 91% Protection |
| (DBA/2 Mice) | R(-)-losigamone | 20 mg/kg, i.p. | Protection from Convulsions | No Protection |
Table 2: Clinical Efficacy of Add-On this compound for Partial Seizures
| Study / Outcome | Placebo | This compound 1200 mg/day | This compound 1500 mg/day |
| Baulac et al., 2003 (n=264) [15][16] | |||
| Median % Reduction in Seizure Frequency | 3.3% | 19.7% | 25.3% |
| Responder Rate (≥50% Reduction) | 11.8% | 17.2% | 29.3% |
| Bauer et al., 2001 (n=203) [17] | |||
| Median % Reduction in Seizure Frequency | 6.7% | N/A | 14.9% |
| Responder Rate (≥50% Reduction) | 14.6% | N/A | 22.3% |
Table 3: Tolerability and Adverse Events in Clinical Trials
| Study / Outcome | Placebo | This compound 1200 mg/day | This compound 1500 mg/day |
| Baulac et al., 2003 [15][16] | |||
| Patients Reporting Adverse Events | 58.8% | 62.1% | 76.1% |
| Treatment Withdrawals due to AEs | 4.0% | 11.0% | 16.0% |
| Bauer et al., 2001 [17] | |||
| Patients Reporting Adverse Events | 37.5% | N/A | 59.6% |
| Cochrane Review (2 studies, n=467) [18] | |||
| Treatment Withdrawal (Risk Ratio) | Ref. | \multicolumn{2}{c | }{2.16 (95% CI: 1.28-3.67)} |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments cited in the investigation of this compound.
Preclinical: Amino Acid Release from Cortical Slices[6]
-
Objective: To determine the effect of this compound enantiomers on the release of endogenous glutamate and aspartate.
-
Model: Cortical slices from BALB/c mice.
-
Protocol:
-
Cortical tissue is sliced and pre-incubated with a physiological buffer.
-
Slices are superfused with the buffer to establish a stable baseline of amino acid release.
-
A first stimulus (S1) of high potassium (e.g., 60 mM K+) or veratridine (a sodium channel activator, e.g., 20 µM) is applied to induce depolarization and neurotransmitter release.[6][9]
-
Following a washout period, the tissue is incubated with a specific concentration of S(+)- or R(-)-losigamone.
-
A second stimulus (S2), identical to S1, is applied in the presence of the drug.
-
Superfusate fractions are collected throughout the experiment and analyzed by high-performance liquid chromatography (HPLC) to quantify glutamate and aspartate concentrations.
-
The effect of the drug is determined by calculating the ratio of amino acid release during S2 compared to S1.
-
Preclinical: Audiogenic Seizure Model[6]
-
Objective: To assess the in vivo anticonvulsant efficacy of this compound enantiomers.
-
Model: DBA/2 mice, a strain genetically susceptible to sound-induced (audiogenic) seizures.
-
Protocol:
-
Mice are administered a specific dose of S(+)-losigamone, R(-)-losigamone, or vehicle control via intraperitoneal (i.p.) injection.
-
After a predetermined time for drug absorption, individual mice are placed in an acoustic chamber.
-
A high-intensity acoustic stimulus (e.g., a bell or siren) is presented for a fixed duration (e.g., 60 seconds).
-
Mice are observed for a characteristic seizure sequence: wild running, followed by clonic seizures, tonic-clonic seizures, and potentially respiratory arrest.
-
The primary endpoint is the percentage of animals protected from the tonic-clonic convulsion phase.
-
Clinical: Randomized, Placebo-Controlled Add-On Trial[15][16]
-
Objective: To evaluate the efficacy and safety of this compound as an add-on therapy for patients with refractory partial seizures.
-
Design: Multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
-
Protocol:
-
Screening & Baseline: Patients with a diagnosis of partial epilepsy, not adequately controlled by up to three standard antiepileptic drugs, undergo a prospective baseline period (e.g., 12 weeks) to establish seizure frequency.
-
Randomization: Eligible patients are randomly assigned to receive placebo, this compound 1200 mg/day, or this compound 1500 mg/day in addition to their ongoing medication.
-
Titration: The study drug is gradually titrated up to the target dose over a period of several weeks to improve tolerability.
-
Maintenance Phase: Patients are maintained on the stable target dose for a fixed period (e.g., 12 weeks).
-
Data Collection: Patients or caregivers record seizure frequency and type in a diary throughout the study. Adverse events are systematically recorded at study visits.
-
Primary Endpoint: The primary efficacy measure is the relative reduction in seizure frequency per 4 weeks during the maintenance phase compared to the baseline period.
-
Secondary Endpoints: Include the responder rate (proportion of patients with a ≥50% reduction in seizure frequency), treatment withdrawal rates, and incidence of adverse events.
-
Conclusion and Future Directions
This compound presents a complex and promising mechanism of action for the treatment of epilepsy. Its ability to concurrently enhance GABAergic inhibition, reduce excitatory amino acid release (primarily via the S(+) enantiomer), and modulate key voltage-gated ion channels provides a robust rationale for its anticonvulsant properties. The clinical data confirm its efficacy in reducing seizure frequency in patients with partial epilepsy, although tolerability may be dose-dependent.[18][19]
For drug development professionals, the distinct profiles of the S(+) and R(-) enantiomers suggest that developing the S(+) isomer as a single-enantiomer drug could offer a more targeted and potentially more tolerable therapeutic agent by focusing on the inhibition of excitatory amino acid release while retaining GABAergic activity.[6] Further research is warranted to fully delineate the specific subunits of the GABA-A receptor and potassium channels with which this compound interacts and to explore its potential in other neurological conditions characterized by neuronal hyperexcitability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA-activated chloride channels in secretory nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for Glutamate as a Neuroglial Transmitter within Sensory Ganglia | PLOS One [journals.plos.org]
- 9. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Persistent sodium current blockers can suppress seizures caused by loss of low‐threshold D‐type potassium currents: Predictions from an in silico study of Kv1 channel disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of this compound in partial seizures: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound add-on therapy in partial epilepsy: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound add-on therapy for partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Chemical and Pharmacological Profile of Losigamone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone is an investigational anticonvulsant agent that has been evaluated for the treatment of epilepsy, particularly for partial seizures.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological profile of this compound, with a focus on its mechanism of action and relevant experimental data.
Chemical Structure and Properties
This compound, with the chemical formula C₁₂H₁₁ClO₄, is a chiral molecule existing as a racemic mixture of two enantiomers.[2] The systematic IUPAC name for one of the enantiomers is (2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one.[2]
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClO₄ | [2] |
| Molecular Weight | 254.67 g/mol | [2] |
| CAS Number | 112856-44-7 | [2] |
| IUPAC Name | (2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one | [2] |
| Solubility | Soluble in DMSO and Ethanol. A protocol for an in vivo formulation involves a solution of ≥ 2.5 mg/mL in a mixture of DMSO, PEG300, Tween-80, and saline.[1] |
Synthesis
A general synthetic route for this compound has been described. The following represents a plausible, representative protocol based on published synthetic strategies for analogous compounds.
Representative Synthetic Protocol
This protocol is an illustrative example and may require optimization.
Step 1: Condensation 2-chlorobenzaldehyde is condensed with methyl 3-methoxy-2(E)-butenoate in the presence of a strong base in a solvent mixture such as dimethyl sulfoxide/water.
Step 2: Acidification and Re-esterification The reaction mixture is then acidified and re-esterified using ethyl bromide and potassium carbonate to yield ethyl 5-(2-chlorophenyl)-3-methyl-2(E),4(E)-pentadienoate.
Step 3: Dihydroxylation The resulting product undergoes osmium tetroxide-catalyzed dihydroxylation in an acetone/water solvent system with N-methylmorpholine-N-oxide (NMO) as a co-oxidant. This step selectively yields ethyl 5-(2-chlorophenyl)-4,5-threo-dihydroxy-3-methoxy-2(E)-pentenoate.
Step 4: Lactonization The dihydroxylated intermediate spontaneously lactonizes in an acidic medium to yield this compound.
Diagram of Synthetic Workflow:
References
Pharmacological Profile of Losigamone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losigamone is an investigational anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy and as an adjunctive therapy in clinical trials for partial-onset seizures. Its pharmacological profile is characterized by a multi-faceted mechanism of action that includes modulation of GABAergic neurotransmission, inhibition of voltage-gated sodium channels, and reduction of excitatory amino acid release. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, metabolism, and clinical efficacy and safety. Detailed summaries of preclinical and clinical data are presented in tabular format, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel antiepileptic drugs.
Introduction
This compound, a β-methoxy-butenolide derivative, is a racemic mixture of two enantiomers, (+)-losigamone (AO-242) and (-)-losigamone (AO-294)[1][2]. It has shown a broad spectrum of anticonvulsant activity in various animal models of epilepsy, including maximal electroshock-induced seizures and pentetrazole-induced clonic convulsions[2][3]. Clinical investigations have primarily focused on its use as an add-on therapy for patients with focal epilepsy who are refractory to other antiepileptic drugs (AEDs)[1]. While its exact mechanism of action is not fully elucidated, evidence points towards a combination of effects on inhibitory and excitatory neurotransmission[4].
Mechanism of Action
The anticonvulsant effect of this compound is believed to result from its influence on multiple neuronal targets. The primary proposed mechanisms include:
-
Modulation of GABAergic Neurotransmission: this compound has been shown to enhance GABAergic inhibition. It stimulates neuronal chloride influx, an effect that can be blocked by GABA antagonists, suggesting an interaction with the GABA-A receptor complex. However, it does not appear to bind directly to the GABA, benzodiazepine, or picrotoxin binding sites[1][5]. It is capable of stimulating chloride influx even in the absence of GABA and can potentiate the effects of GABA[1][5].
-
Inhibition of Voltage-Gated Sodium Channels: this compound has been demonstrated to decrease the persistent sodium current (INaP) in hippocampal neurons[3]. This action would reduce neuronal hyperexcitability and repetitive firing, which are characteristic features of epileptic seizures[3].
-
Reduction of Excitatory Amino Acid Release: Preclinical studies have shown that this compound, particularly the S(+)-enantiomer, can reduce the release of the excitatory amino acids glutamate and aspartate from cortical slices stimulated by potassium and veratridine[6]. This effect may contribute to its anticonvulsant properties by dampening excessive excitatory neurotransmission[6].
Signaling Pathway of this compound's Proposed Mechanisms of Action
Caption: Proposed mechanisms of action of this compound.
Pharmacodynamics: Preclinical Anticonvulsant Activity
This compound has demonstrated efficacy in a variety of in vitro and in vivo models of epilepsy.
In Vitro Anticonvulsant Activity
In vitro studies have shown that this compound exerts anticonvulsant activity in several models, including the picrotoxin model in hippocampal areas, the low calcium model, and the low magnesium model in the entorhinal cortex and hippocampus[2][3].
In Vivo Anticonvulsant Activity
This compound is effective against maximal electroshock (MES)-induced seizures in rodents and pentylenetetrazol (PTZ)-induced clonic convulsions in mice[2][3]. The potency of this compound varies depending on the animal species, seizure model, and route of administration[2][3].
| Animal Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mouse | Oral | Not explicitly stated, but active | [6] |
| Pentylenetetrazol (PTZ) | Mouse | Not specified | Active | [2][3] |
| Audiogenic Seizures (DBA/2 mice) | Mouse | i.p. | S(+)-enantiomer protective at 20 mg/kg | [6] |
Table 1: Preclinical Anticonvulsant Activity of this compound.
Pharmacokinetics
Absorption
Following oral administration in healthy male volunteers, this compound is rapidly absorbed[7].
Distribution
The extent of plasma protein binding for this compound is approximately 50%[8].
Metabolism
This compound is extensively metabolized, primarily through oxidation and conjugation[1][8]. The cytochrome P450 isoenzyme CYP2A6 has been identified as the main enzyme responsible for its metabolism[1][9]. Five metabolites, designated M1, M2, M3, M4, and M5, have been identified in studies using human liver microsomes[9]. The metabolism is stereoselective, with the (+)-enantiomer and (-)-enantiomer following different primary metabolic pathways[9]. The specific structures and pharmacological activity of these metabolites have not been fully elucidated in the available literature.
Metabolic Pathway of this compound
Caption: Simplified metabolic pathway of this compound.
Elimination
This compound is primarily eliminated through metabolism, with only trace amounts of the unchanged drug found in urine[8]. Approximately 85% of the total radioactivity from a radiolabeled dose is recovered in the urine and 12% in the feces[8].
| Parameter | Value | Condition | Reference |
| Tmax | ~2.5 hours | Single oral dose (100-700 mg) | [7] |
| t1/2 | ~4 hours | Single oral dose (100-700 mg) | [7] |
| Clearance | ~350 ml/min | Single oral dose (100-700 mg) | [7] |
| Cmax | 0.7 µg/ml | 100 mg single dose | [7] |
| 1.7 µg/ml | 300 mg single dose | [7] | |
| 4.4 µg/ml | 700 mg single dose | [7] | |
| Protein Binding | ~50% | In vitro | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers.
Clinical Efficacy and Safety
This compound has been evaluated in several randomized, double-blind, placebo-controlled clinical trials as an add-on therapy for adult patients with refractory partial-onset seizures.
Efficacy
In these trials, this compound demonstrated a statistically significant reduction in seizure frequency compared to placebo[10]. A dose-dependent effect was observed, with higher doses generally leading to greater efficacy[10].
| Study | Dosage | N | Primary Efficacy Outcome | Result | Reference |
| Baulac et al., 2003 | 1200 mg/day | 264 | Median reduction in partial seizure frequency | 19.7% vs 3.3% for placebo (p<0.01) | [10] |
| 1500 mg/day | 25.3% vs 3.3% for placebo (p<0.01) | [10] | |||
| 1200 mg/day | ≥50% responder rate | 17.2% vs 11.8% for placebo | [10] | ||
| 1500 mg/day | 29.3% vs 11.8% for placebo | [10] |
Table 3: Summary of Efficacy Data from a Key Phase III Clinical Trial of this compound.
Safety and Tolerability
This compound was generally well-tolerated in clinical trials[7][10]. The most commonly reported adverse events were related to the central nervous system and were typically mild to moderate in intensity[10].
| Adverse Event | This compound (1200-1500 mg/day) | Placebo | Reference |
| Dizziness | Significantly higher than placebo | - | [4] |
| Headache | Commonly reported | Commonly reported | [10] |
| Somnolence | Commonly reported | Commonly reported | [10] |
| Fatigue | Commonly reported | Commonly reported | [10] |
Table 4: Common Adverse Events Reported in this compound Clinical Trials.
A reversible increase in transaminases was observed in some subjects during Phase I studies[7].
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the published literature, the following general methodologies were employed.
Preclinical In Vitro Electrophysiology
-
Objective: To assess the effect of this compound on neuronal ion channels.
-
Preparation: Hippocampal neurons from rat brain slices or cultured hippocampal neurons were used[3].
-
Method: Whole-cell voltage-clamp recordings were performed to isolate and measure specific ion currents, such as the persistent sodium current (INaP)[3]. This involved using specific pipette solutions (e.g., containing Cs-gluconate or CsF to block potassium currents) and applying slow depolarizing voltage ramps[3].
-
Data Analysis: The amplitude of the ion current before and after the application of this compound was measured and compared.
Preclinical In Vivo Seizure Models
-
Objective: To evaluate the anticonvulsant efficacy of this compound in animal models of epilepsy.
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation. The ability of this compound to prevent the tonic hindlimb extension phase of the seizure was assessed.
-
Pentylenetetrazol (PTZ) Test: PTZ is a convulsant drug that induces clonic seizures. The ability of this compound to increase the threshold for PTZ-induced seizures or to prevent the occurrence of seizures was measured.
-
Data Analysis: The dose of this compound required to protect 50% of the animals from the seizure endpoint (ED50) was calculated.
Clinical Trial Design
-
Objective: To evaluate the efficacy and safety of this compound as an add-on therapy for refractory partial-onset seizures.
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies were conducted[10].
-
Patient Population: Adult patients with a history of partial-onset seizures who were not adequately controlled by their current AED regimen.
-
Treatment: Patients were randomized to receive either placebo or one of two fixed doses of this compound (e.g., 1200 mg/day or 1500 mg/day) in addition to their baseline AEDs[10].
-
Primary Endpoint: The primary efficacy measure was typically the percentage reduction in seizure frequency from baseline during the treatment period[10].
-
Statistical Analysis: Standard statistical methods for comparing treatment groups in clinical trials were used, such as analysis of covariance (ANCOVA) for continuous efficacy endpoints.
Clinical Trial Workflow
Caption: General workflow of a Phase III clinical trial for this compound.
Enantioselectivity
The two enantiomers of this compound, S(+)-losigamone and R(-)-losigamone, exhibit different pharmacological profiles. The S(+)-enantiomer appears to be the more active component, particularly in its ability to reduce excitatory amino acid release and protect against audiogenic seizures in DBA/2 mice[6]. In contrast, the R(-)-enantiomer showed little to no effect in these models[6]. The metabolism of the enantiomers is also stereoselective, which may contribute to their different in vivo activities[9].
Conclusion
This compound is an investigational antiepileptic drug with a multimodal mechanism of action that includes enhancement of GABAergic inhibition, blockade of persistent sodium currents, and reduction of excitatory neurotransmitter release. It has demonstrated anticonvulsant efficacy in a range of preclinical models and has shown clinical utility as an adjunctive therapy for partial-onset seizures in adults. Its pharmacokinetic profile is characterized by rapid absorption, moderate protein binding, and extensive metabolism primarily via CYP2A6. This compound is generally well-tolerated, with the most common side effects being CNS-related. Further research to fully elucidate the structure and activity of its metabolites and to conduct additional well-controlled clinical trials would be beneficial to further define its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound, a new antiepileptic drug, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of [14C]-labelled this compound and enantiomers after oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective metabolism of a new anticonvulsant drug candidate, this compound, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound in partial seizures: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Losigamone: A Technical Guide on its Dual Action on GABAergic and Glutamatergic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losigamone, a novel anticonvulsant, exhibits a complex mechanism of action that involves the modulation of both inhibitory and excitatory neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's effects on the GABAergic and glutamatergic systems, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying pathways. The dual action of this compound, enhancing GABAergic inhibition and attenuating glutamatergic excitation, underscores its potential as a broad-spectrum antiepileptic agent. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Modulation of the GABAergic System
This compound enhances GABAergic neurotransmission through a mechanism that is distinct from many conventional antiepileptic drugs. Notably, it does not bind to the GABA, benzodiazepine, or picrotoxin sites on the GABA-A receptor complex.[1] Instead, its effects are mediated through a positive allosteric modulation of the GABA-A receptor, leading to an increased chloride ion influx.
Quantitative Data: GABAergic Effects
The following table summarizes the key quantitative findings related to this compound's impact on the GABAergic system.
| Parameter | Drug/Enantiomer | Concentration | Effect | Reference |
| ³⁶Cl⁻ Influx Stimulation | Racemic this compound | 10⁻⁸ - 10⁻⁵ M | Stimulated ³⁶Cl⁻ influx in spinal cord neurons in the absence of exogenous GABA. | [1] |
| GABA Potentiation | Racemic this compound | 10⁻⁵ M | Potentiated the effect of a suboptimal concentration of GABA (10⁻⁵ M) on ³⁶Cl⁻ influx. | [1] |
| Enantiomer Activity | S(+)-losigamone & R(-)-losigamone | Not specified | Both enantiomers possess GABA-potentiating properties. | [2] |
Experimental Protocol: ³⁶Cl⁻ Influx Assay in Spinal Cord Neurons
This protocol outlines the methodology used to assess the effect of this compound on GABA-A receptor function by measuring the influx of radioactive chloride ions (³⁶Cl⁻) into cultured spinal cord neurons.
1. Cell Culture:
-
Primary cultures of spinal cord neurons are prepared from fetal mice.
-
Neurons are plated on poly-L-lysine-coated culture dishes and maintained in a suitable growth medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cultures are used for experiments after approximately 2 weeks in vitro.
2. Assay Buffer:
-
A HEPES-buffered saline solution is used, with the following composition (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.8 MgSO₄, 20 HEPES, and 10 glucose, with the pH adjusted to 7.4.
3. Influx Assay:
-
The cell cultures are washed twice with the assay buffer.
-
The cells are then pre-incubated for 10 minutes at 37°C with either the assay buffer alone (control), this compound, or other test compounds.
-
The influx is initiated by adding the assay buffer containing ³⁶Cl⁻ (approximately 1 µCi/ml) and the test compounds (e.g., GABA, this compound).
-
The incubation is carried out for a short period, typically 15-30 seconds, to measure the initial rate of influx.
-
The reaction is terminated by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
4. Measurement of Radioactivity:
-
The cells are lysed with a sodium hydroxide solution (e.g., 0.1 M NaOH).
-
The radioactivity of the cell lysates is determined by liquid scintillation counting.
-
Protein concentration in each culture dish is determined using a standard method (e.g., Bradford assay) to normalize the ³⁶Cl⁻ influx data.
5. Data Analysis:
-
The specific ³⁶Cl⁻ influx is calculated by subtracting the basal influx (measured in the absence of any stimulating agent) from the total influx.
-
The effects of this compound are expressed as a percentage of the control response or as a fold increase over the basal influx.
Attenuation of the Glutamatergic System
In addition to its effects on the inhibitory system, this compound also modulates excitatory neurotransmission by targeting the glutamatergic system. Its primary actions include the reduction of glutamate and aspartate release and the antagonism of NMDA receptors.
Quantitative Data: Glutamatergic Effects
The following tables summarize the quantitative data on this compound's influence on the glutamatergic system.
Table 2.1: Effect of S(+)-Losigamone on Potassium-Stimulated Amino Acid Release
| Amino Acid | S(+)-Losigamone Concentration | Percentage Reduction of Release (mean ± SEM) | Statistical Significance (p-value) | Reference |
| Aspartate | 100 µM | ~25% | < 0.05 | [2] |
| Aspartate | 200 µM | ~45% | < 0.01 | [2] |
| Glutamate | 100 µM | ~30% | < 0.01 | [2] |
| Glutamate | 200 µM | ~50% | < 0.01 | [2] |
| Note: R(-)-losigamone had no significant effect on amino acid release at concentrations up to 400 µM.[2][3] |
Table 2.2: Effect of S(+)-Losigamone on Veratridine-Stimulated Amino Acid Release
| Amino Acid | S(+)-Losigamone Concentration | Percentage Reduction of Release (mean ± SEM) | Statistical Significance (p-value) | Reference |
| Aspartate | 100 µM | ~35% | < 0.05 | [2] |
| Aspartate | 200 µM | ~55% | < 0.01 | [2] |
| Glutamate | 100 µM | ~40% | < 0.05 | [2] |
| Glutamate | 200 µM | ~60% | < 0.01 | [2] |
Table 2.3: Effect of this compound on NMDA-Induced Depolarizations
| Drug | Concentration | Effect | Reference |
| Racemic this compound | ≥ 25 µM | Significantly reduced NMDA-induced depolarizations in mouse cortical wedges. | [4][5] |
| Racemic this compound | Not specified | No effect on AMPA-induced depolarizations. | [5] |
| S(+)-losigamone | 50 - 200 µM | Significantly reduced spontaneous depolarizations in magnesium-free aCSF. | [3] |
| R(-)-losigamone | 200 - 800 µM | Significant effect on spontaneous depolarizations in magnesium-free aCSF. | [3] |
Experimental Protocols
2.2.1. Amino Acid Release from Mouse Cortical Slices
This protocol describes the methodology for measuring the release of endogenous glutamate and aspartate from mouse cortical slices.
1. Slice Preparation:
-
Male BALB/c mice are euthanized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
The aCSF has the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, and 10 glucose, and is continuously gassed with 95% O₂ / 5% CO₂.
-
The cerebral cortices are dissected and sliced into 400 µm thick sections using a McIlwain tissue chopper.
2. Superfusion:
-
The slices are transferred to a superfusion chamber and continuously perfused with gassed aCSF at a rate of 1 ml/min at 37°C.
-
The slices are allowed to equilibrate for at least 60 minutes before the start of the experiment.
3. Stimulation of Release:
-
Basal release is established by collecting several fractions of the perfusate.
-
Neurotransmitter release is stimulated by two pulses of either:
-
High Potassium: aCSF containing 60 mM KCl (with NaCl concentration adjusted to maintain osmolarity).
-
Veratridine: aCSF containing 20 µM veratridine.
-
-
This compound or its enantiomers are added to the perfusion medium before and during the second stimulation pulse.
4. Sample Analysis (HPLC):
-
The collected perfusate samples are analyzed for amino acid content using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
The amino acids are derivatized with o-phthaldialdehyde (OPA) prior to injection onto a reverse-phase C18 column.
-
The amount of glutamate and aspartate in each fraction is quantified by comparing the peak areas with those of known standards.
5. Data Analysis:
-
The amount of amino acid released by the second stimulus (S2) is expressed as a percentage of the release by the first stimulus (S1).
-
The effect of the drug is determined by comparing the S2/S1 ratio in the presence of the drug to the S2/S1 ratio in its absence.
2.2.2. NMDA-Induced Depolarizations in Mouse Cortical Wedges
This protocol details the electrophysiological method used to assess the effect of this compound on NMDA receptor-mediated neuronal excitation.
1. Preparation of Cortical Wedges:
-
Male DBA/2 mice are used.
-
The brain is removed and placed in ice-cold aCSF.
-
A wedge of the cerebral cortex is dissected and placed in a recording chamber.
2. Electrophysiological Recording:
-
The cortical wedge is continuously perfused with gassed aCSF at room temperature.
-
Extracellular field potentials are recorded from the cortical surface using a glass microelectrode filled with aCSF.
-
A stable baseline potential is established before any drug application.
3. Induction of Depolarizations:
-
To study spontaneous depolarizations, the cortical wedge is perfused with magnesium-free aCSF.
-
For induced depolarizations, NMDA (e.g., 50 µM) is added to the standard aCSF for a short period to elicit a transient depolarization.
-
The amplitude and duration of the depolarizations are measured.
4. Drug Application:
-
This compound is dissolved in the aCSF and perfused over the cortical wedge for a defined period before and during the application of NMDA or during perfusion with magnesium-free aCSF.
5. Data Analysis:
-
The effect of this compound is quantified by measuring the percentage reduction in the amplitude or frequency of the NMDA-induced or spontaneous depolarizations compared to the control condition.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for this compound's action on the GABAergic and glutamatergic systems.
References
- 1. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Anticonvulsant Profile of Losigamone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losigamone, a novel antiepileptic drug belonging to the β-methoxy-butenolides group, has demonstrated a significant anticonvulsant profile in a range of preclinical models.[1][2] As a racemic mixture of two enantiomers, S(+)-losigamone (AO-242) and R(-)-losigamone (AO-294), its activity is stereoselective, with the S(+) enantiomer often showing greater potency.[1][3] This technical guide provides a comprehensive overview of the preclinical data, detailing its efficacy in various seizure models, proposed mechanisms of action, and relevant experimental protocols. Quantitative data are presented in structured tables, and key experimental and mechanistic pathways are visualized using diagrams.
Introduction to this compound
This compound is an investigational antiepileptic drug (AED) with a unique chemical structure.[1] It has shown efficacy in treating partial and secondarily generalized seizures in clinical trials.[1][4] Preclinical evaluation has been crucial in characterizing its anticonvulsant properties and differentiating the activity of its enantiomers.[3][5] The drug's mechanism of action is not fully elucidated but is believed to involve modulation of both GABAergic and excitatory amino acid systems.[3][4]
In Vivo Anticonvulsant Efficacy
This compound has been evaluated in several standard rodent models of epilepsy, demonstrating broad-spectrum activity. The most significant findings are in the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models, which represent generalized tonic-clonic and myoclonic seizures, respectively.[1][2]
Maximal Electroshock (MES) Seizure Model
The MES test is a primary screening model for drugs effective against generalized tonic-clonic seizures. This compound and its enantiomers have consistently shown efficacy in this model.
Table 1: Efficacy of this compound and its Enantiomers in the Mouse MES Model
| Compound | Administration Route | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|
| This compound (Racemic) | p.o. | Not specified, but active | [6] |
| S(+)-Losigamone (AO-242) | p.o. | More potent than racemate | [1][2] |
| R(-)-Losigamone (AO-294) | p.o. | 89.9 |[7] |
ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from the tonic hindlimb extension component of the seizure.
Chemically-Induced Seizure Models
This compound is effective against seizures induced by chemical convulsants, indicating its potential utility for different seizure types. It shows significant efficacy against pentylenetetrazol-induced clonic convulsions in mice.[1][2]
Genetically Epilepsy-Prone Models
In genetically susceptible DBA/2 mice, which exhibit audiogenic (sound-induced) seizures, the enantiomers of this compound show distinct activity profiles.
Table 2: Efficacy of this compound Enantiomers in the Audiogenic Seizure Model (DBA/2 Mice)
| Compound | Dose (mg/kg, i.p.) | Protection against Clonic/Tonic Convulsions | Reference |
|---|---|---|---|
| S(+)-Losigamone | 5 | Dose-dependent inhibition | [3][5] |
| S(+)-Losigamone | 10 | Dose-dependent inhibition | [3][5] |
| S(+)-Losigamone | 20 | 91% protection | [3][5] |
| R(-)-Losigamone | 20 | No protection |[3][5] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings.
Maximal Electroshock (MES) Test Protocol
This protocol is standard for assessing efficacy against generalized tonic-clonic seizures.[8][9]
-
Animals: Male albino mice are typically used.[7]
-
Drug Administration: this compound or its enantiomers are administered orally (p.o.) or intraperitoneally (i.p.).
-
Electrical Stimulation: A specific time after drug administration (e.g., 30-60 minutes), an electrical stimulus (e.g., 50 Hz, 25 mA for 0.2 s) is delivered via ear-clip electrodes.[7][8]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.[8][9]
-
Data Analysis: The ED₅₀ value is calculated using probit analysis based on the percentage of animals protected at various doses.[10]
Pentylenetetrazol (PTZ) Seizure Model Protocol
This model is used to identify drugs effective against myoclonic seizures.[11][12]
-
Animals: Mice are commonly used.
-
Drug Administration: The test compound is administered, typically i.p.
-
Convulsant Administration: After a set pretreatment time, a subcutaneous (s.c.) or i.p. injection of PTZ (e.g., 65-90 mg/kg) is given to induce seizures.[13]
-
Endpoint: Animals are observed for a period (e.g., 30 minutes) for the presence of clonic seizures (jerking of the whole body lasting several seconds).[13] Latency to the first seizure can also be measured.[13]
-
Data Analysis: Efficacy is determined by the ability of the drug to prevent clonic seizures or significantly delay their onset.
Proposed Mechanisms of Action
The precise mechanism of action for this compound is still under investigation, but preclinical evidence points to a multi-faceted profile involving both inhibitory and excitatory neurotransmitter systems.[1][14]
Modulation of GABAergic Neurotransmission
While data can be inconsistent, some studies suggest this compound potentiates GABA-A receptor function.[4][14] It appears to enhance GABA-induced chloride influx in spinal cord neuron cultures without directly binding to GABA receptors.[4][14] This action would increase neuronal inhibition, raising the seizure threshold.
Attenuation of Excitatory Neurotransmission
A significant component of this compound's action, particularly the S(+) enantiomer, involves the reduction of excitatory amino acid (EAA) activity.[3]
-
Reduced Glutamate Release: S(+)-losigamone significantly reduces the potassium- and veratridine-evoked release of glutamate and aspartate from cortical slices.[3][5] The R(-) enantiomer is ineffective in this regard.[3][5]
-
Sodium Channel Blockade: this compound has been reported to block voltage-gated sodium channels, which would limit sustained high-frequency repetitive firing of neurons—a hallmark of seizure activity.[3]
-
NMDA Receptor Antagonism: Evidence suggests this compound may act as an NMDA receptor antagonist, inhibiting depolarizations induced by NMDA.[3]
Preclinical Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile is vital for translating preclinical efficacy to clinical dosing.
-
Metabolism: this compound is eliminated primarily through oxidation, with the cytochrome P450 isoenzyme CYP2A6 identified as the main enzyme responsible for its metabolism.[1][2]
-
Pharmacokinetic Interactions: Studies have shown that this compound can interact with other AEDs. For instance, co-administration with valproate (VPA), carbamazepine (CBZ), or phenytoin (PHT) can significantly increase the brain concentration of this compound.[8][9] Conversely, this compound can elevate the brain concentrations of CBZ and PHT.[8][9] These pharmacokinetic interactions complicate the interpretation of pharmacodynamic studies.[8]
Safety and Tolerability
Preclinical toxicity studies are essential for establishing a safety window.
-
Neurotoxicity: In mice, this compound's therapeutic index (a ratio of neurotoxic dose to effective dose) has been evaluated. It did not impair motor performance or long-term memory at its effective anticonvulsant doses in the chimney test and passive avoidance task, respectively.[8][9]
-
Teratogenicity: Animal toxicity studies have not indicated a teratogenic risk for this compound.[1][2]
Conclusion
This compound demonstrates a robust and broad-spectrum anticonvulsant profile in preclinical models. Its efficacy is particularly noted in models of generalized seizures (MES) and in genetically epilepsy-prone mice. The S(+) enantiomer appears to be the primary driver of its activity, particularly through the attenuation of excitatory neurotransmission by reducing glutamate release and potentially blocking sodium channels. While its potentiation of GABAergic systems contributes to its profile, the interactions are complex. The observed pharmacokinetic interactions with conventional AEDs highlight the importance of careful dose management in potential combination therapies. Overall, the preclinical data support the clinical development of this compound as a valuable therapeutic option for epilepsy.
References
- 1. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jpccr.eu [jpccr.eu]
- 8. Isobolographic analysis of interactions between this compound and conventional antiepileptic drugs in the mouse maximal electroshock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]
- 14. This compound. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
Losigamone's Potential Interaction with Sodium and Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone is an anticonvulsant drug candidate whose precise mechanism of action is not fully elucidated. Preclinical studies suggest a multi-faceted interaction with neuronal excitability, pointing towards modulation of both sodium and potassium channels, in addition to effects on the GABAergic system. This technical guide provides an in-depth overview of the current understanding of this compound's engagement with voltage-gated sodium and potassium channels, with a focus on experimental data and methodologies.
Interaction with Voltage-Gated Sodium Channels
The most clearly defined interaction of this compound with an ion channel is its effect on the persistent sodium current (INaP).
Quantitative Data on Sodium Channel Interaction
The available data focuses on the reduction of the persistent sodium current (INaP) in hippocampal neurons.
| Parameter | Value | Cell Type | Comments |
| Effective Concentration | 100-200 µM | Rat Hippocampal Neurons | Caused a reversible decrease in the amplitude of INaP at depolarized membrane potentials.[1] |
Experimental Protocol: Whole-Cell Voltage-Clamp for INaP Recording
The following protocol outlines the methodology used to assess the effect of this compound on the persistent sodium current in rat hippocampal neurons.[1]
1. Cell Preparation:
-
Hippocampal neurons are acutely dissociated or cultured from juvenile rats (P15-P25).
2. Electrophysiological Recording:
-
Configuration: Whole-cell patch-clamp.
-
Amplifier: Standard patch-clamp amplifier.
-
Data Acquisition: Appropriate software for data acquisition and analysis.
3. Solutions:
-
Internal Pipette Solution: Designed to isolate sodium currents by blocking potassium and calcium currents.
-
Cesium Gluconate or Cesium Fluoride (Cs-gluconate or CsF) based solution. Cesium is a potent blocker of most potassium channels.
-
-
External Bathing Solution: Standard artificial cerebrospinal fluid (aCSF) containing pharmacological blockers for potassium and calcium channels.
-
Tetrodotoxin (TTX) can be used at the end of the experiment to confirm the recorded current is mediated by voltage-gated sodium channels.[1]
-
4. Voltage-Clamp Protocol:
-
Holding Potential: Neurons are held at a negative potential, typically -70 mV.
-
Voltage Ramp: To elicit the persistent sodium current, a slow depolarizing voltage ramp is applied, for example, from -70 mV to 0 mV. The slow ramp minimizes the contribution of the transient sodium current.
5. Drug Application:
-
This compound (100-200 µM) is dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.1%) and applied to the bathing solution via bath perfusion or local pressure application.[1]
-
The effect of this compound is observed as a decrease in the amplitude of the inward current during the voltage ramp.
-
Washout of the drug should be performed to confirm the reversibility of the effect.
Experimental workflow for assessing this compound's effect on INaP.
Putative Interaction with Voltage-Gated Potassium Channels
While the activation of potassium channels has been suggested as a possible mechanism of action for this compound, direct evidence identifying the specific channel subtypes and detailing the nature of this interaction is currently lacking in the scientific literature.[2] The available data is indirect, stemming from observations of this compound's ability to counteract neuronal hyperexcitability induced by high potassium concentrations.
Quantitative Data on Potassium Channel Interaction
Direct quantitative data on the interaction of this compound with specific potassium channels (e.g., EC50 for activation, effects on channel kinetics) is not available at this time.
Experimental Approaches for Future Investigation
To elucidate the potential interaction of this compound with potassium channels, the following experimental protocols could be employed:
1. Broad-Spectrum Potassium Current Screening:
-
Cell Type: Use a cell line (e.g., HEK293, CHO) expressing a variety of endogenous or heterologously expressed voltage-gated potassium channels, or primary neurons known to express a range of K+ currents (e.g., hippocampal or cortical neurons).
-
Recording Configuration: Whole-cell patch-clamp.
-
Voltage Protocol: Use a series of depolarizing voltage steps from a negative holding potential (e.g., -80 mV) to elicit a family of outward potassium currents.
-
Drug Application: Apply this compound at various concentrations to determine if it enhances or inhibits any component of the total outward current.
2. Specific Potassium Channel Subtype Investigation (e.g., Kv7/KCNQ):
-
Cell Type: Utilize cell lines stably or transiently expressing specific potassium channel subtypes, such as Kv7.2/7.3, which are important regulators of neuronal excitability.
-
Voltage Protocol: A protocol designed to activate the specific channel of interest. For Kv7 channels, this would involve depolarizing steps to potentials where these channels are known to activate (e.g., around -60 mV).
-
Analysis: Assess changes in current amplitude, voltage-dependence of activation, and activation/deactivation kinetics in the presence of this compound.
Hypothetical signaling pathway for this compound's putative K+ channel activation.
Stereoselectivity: The Role of Enantiomers
This compound is a racemic mixture of two enantiomers, S(+)-losigamone (AO-242) and R(-)-losigamone (AO-294). Preclinical studies have shown that these enantiomers can have different pharmacological activities.
Comparative Data of this compound Enantiomers
| Assay | S(+)-losigamone (AO-242) | R(-)-losigamone (AO-294) |
| Reduction of Spontaneous Depolarizations | Significant effect at 50-200 µM | Significant effect at 200-800 µM |
| Reduction of Glutamate and Aspartate Release | Significantly reduced potassium- and veratridine-elicited release at 100-200 µM | No effect up to 400 µM |
| Protection Against Audiogenic Seizures | Dose-dependent inhibition (91% protection at 20 mg/kg, i.p.) | No protection at 20 mg/kg, i.p. |
These findings suggest that the S(+) enantiomer is the more potent of the two and may be primarily responsible for the anticonvulsant effects of the racemic mixture.[3] Future studies on the ion channel interactions of this compound should ideally investigate the effects of the individual enantiomers.
Summary and Future Directions
The current body of evidence indicates that this compound's mechanism of action likely involves the modulation of multiple ion channels. Its inhibitory effect on the persistent sodium current is the most well-characterized interaction to date. The suggestion of potassium channel activation remains an intriguing but unconfirmed hypothesis that warrants further investigation. The differential activity of its enantiomers underscores the importance of stereospecificity in its pharmacological profile.
For drug development professionals, future research should focus on:
-
Deconvoluting the effects of the individual enantiomers on specific sodium and potassium channel subtypes.
-
Identifying the specific potassium channel(s) that may be modulated by this compound.
-
Generating comprehensive quantitative data , including IC50/EC50 values and detailed kinetic analysis, for the interaction of this compound and its enantiomers with a panel of relevant neuronal ion channels.
A deeper understanding of these interactions will be crucial for optimizing the therapeutic potential of this compound and for the development of next-generation anticonvulsants with improved efficacy and side-effect profiles.
References
- 1. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Losigamone: A Technical Whitepaper on its Discovery, Synthesis, and Anticonvulsant Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losigamone, a novel β-methoxy-butenolide derivative, emerged as a promising antiepileptic drug candidate in the late 20th century. Developed by Dr. Willmar Schwabe, it progressed to Phase III clinical trials for the adjunctive treatment of partial seizures. Although its development was ultimately discontinued, the investigation into its mechanism of action and clinical efficacy provides valuable insights for the field of epilepsy research. This technical guide delineates the discovery, synthetic approaches, pharmacological profile, and proposed mechanisms of action of this compound, presenting a comprehensive overview for researchers in drug development.
Introduction and Discovery
This compound, chemically identified as (±)-5-(R,S)-α-(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-2(5H)-furanone, was developed as a potential antiepileptic drug (AED).[1] It was investigated primarily as an add-on therapy for patients with focal epilepsy whose seizures were not adequately controlled by existing medications.[2][3] The compound exists as a racemic mixture of two threo-enantiomers: S(+)-losigamone (AO-242) and R(-)-losigamone (AO-294).[4][5] Clinical development reached Phase III trials around the year 2000, generating significant data on its efficacy and safety profile before its discontinuation.[1][3][6]
Synthesis of this compound
While specific, detailed protocols for the industrial synthesis of this compound are not publicly available, the general synthetic strategy can be inferred from patents and literature on related furanone compounds. A plausible synthetic route involves the preparation of a key intermediate, a substituted 2(5H)-furanone, followed by the introduction of the (2-chlorophenyl)hydroxymethyl side chain.
A crucial building block for this compound is a 5-hydroxy-4-substituted-2(5H)-furanone. The synthesis of a similar compound, 5-hydroxy-4-methyl-2(5H)-furanone, has been described and likely shares methodological similarities.
Experimental Protocol: General Synthesis of a 5-Hydroxy-4-methyl-2(5H)-furanone Intermediate
This protocol is based on known methods for synthesizing the furanone core and serves as an illustrative example.
Materials:
-
Alkyl β-formylcrotonate
-
Dilute aqueous hydrochloric acid
-
Methanol (optional, as a solubilizer)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Cyclization: An alkyl β-formylcrotonate is heated under reflux with dilute aqueous hydrochloric acid. The addition of a catalytic amount of methanol can be used to improve solubility.[7]
-
Workup: Following the cyclization, the reaction mixture is worked up by distillation to remove water and excess acid.[7]
-
Extraction: The residue is extracted with an organic solvent such as ethyl acetate.
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 5-hydroxy-4-methyl-2(5H)-furanone is purified by vacuum distillation.[8]
-
Isomerization of Byproduct: Any 5-alkoxy-4-methyl-2(5H)-furanone byproduct formed can be converted to the desired 5-hydroxy product by heating with dilute hydrochloric acid.[7]
The subsequent step to achieve the final this compound structure would involve a reaction between this furanone intermediate and 2-chlorobenzaldehyde, likely via an aldol-type condensation, to introduce the (2-chlorophenyl)hydroxymethyl group at the 5-position.
Pharmacological Profile and Mechanism of Action
The precise mechanism of action of this compound remains to be fully elucidated, with evidence pointing towards a multifactorial mode of action.[1][2] It does not appear to bind directly to GABA, benzodiazepine, or picrotoxin receptors.[1]
Modulation of GABAergic and Glutamatergic Systems
In vitro studies have yielded inconsistent results regarding this compound's interaction with GABA-A receptors. While it does not significantly alter GABAergic inhibitory postsynaptic potentials (IPSPs) in hippocampal slices, it has been shown to potentiate GABA-induced chloride influx in primary spinal cord neuron cultures.[1][3]
Further investigations have revealed that the enantiomers of this compound possess distinct pharmacological activities. The S(+)-enantiomer, in particular, has been demonstrated to reduce the release of the excitatory amino acids glutamate and aspartate from cortical slices.[9][10] This suggests that part of this compound's anticonvulsant effect may be mediated by dampening excessive excitatory neurotransmission.
Effects on Ion Channels
Other proposed mechanisms for this compound's action include the activation of potassium (K+) channels and a decrease in persistent sodium (Na+) channel currents.[1][2][3] By modulating these ion channels, this compound could reduce neuronal hyperexcitability and the propagation of seizure activity.
dot
Caption: Proposed mechanisms of action for this compound at the synapse.
Preclinical and Clinical Efficacy
This compound demonstrated anticonvulsant activity in a range of preclinical models, including maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures.[4][11] The S(+) enantiomer was found to be more potent than the R(-) enantiomer in audiogenic seizure models.[9][10]
Clinical trials in human subjects with refractory partial epilepsy showed that this compound, when used as an add-on therapy, was effective in reducing seizure frequency in a dose-dependent manner.[2][12][13]
Table 1: Efficacy of this compound as Add-on Therapy in Partial Seizures
| Treatment Group | Median Reduction in Seizure Frequency | Responder Rate (≥50% Seizure Reduction) |
| Placebo | 3.3% | 11.8% |
| This compound 1200 mg/day | 19.7% | 17.2% |
| This compound 1500 mg/day | 25.3% | 29.3% |
| Data compiled from Baulac M, et al. (2003).[12][13] |
Table 2: In Vitro Effects of this compound Enantiomers on Amino Acid Release
| Compound | Concentration (µM) | Reduction in K+-stimulated Glutamate Release | Reduction in K+-stimulated Aspartate Release |
| S(+)-losigamone | 100 | Significant (P<0.01) | Significant (P<0.05) |
| S(+)-losigamone | 200 | Significant (P<0.01) | Significant (P<0.01) |
| R(-)-losigamone | up to 400 | No effect | No effect |
| Data compiled from Jones FA & Davies JA (1999).[9] |
Key Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Mice
This test is a widely used preclinical model to evaluate the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.
Materials:
-
Male ICR-CD-1 mice (or other suitable strain)
-
Corneal electrodes
-
A constant current stimulator
-
Electrode solution (e.g., saline)
-
Test compound (this compound) and vehicle
Procedure:
-
Animal Preparation: Mice are acclimatized to the laboratory environment. The test compound or vehicle is administered via the desired route (e.g., intraperitoneally) at a predetermined time before the electroshock.
-
Electrode Application: A drop of electrode solution is applied to the corneal electrodes to ensure good electrical contact.
-
Stimulation: The corneal electrodes are placed on the eyes of the mouse. A suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[2][9]
-
Observation: The mouse is immediately observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of the hindlimbs at an angle greater than 90 degrees to the torso.
-
Endpoint: The absence of the tonic hindlimb extension is considered a positive result, indicating the anticonvulsant activity of the test compound. The percentage of animals protected at each dose is recorded.[2]
dot
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to seizures induced by loud noise, providing a model for reflex epilepsy.
Materials:
-
Male DBA/2 mice (typically 21-28 days of age)
-
A sound-attenuated chamber equipped with a sound source (e.g., a bell or speaker)
-
A sound level meter
-
Test compound (this compound) and vehicle
Procedure:
-
Animal Preparation: Mice are administered the test compound or vehicle at a specified time before the auditory stimulus.
-
Auditory Stimulus: Each mouse is placed individually in the chamber. An intense auditory stimulus (e.g., 100-120 dB) is presented for a fixed duration (e.g., 60 seconds) or until a tonic seizure occurs.[4][6]
-
Observation: The mice are observed for a characteristic seizure sequence: wild running, followed by clonic seizures, and finally a tonic seizure with hindlimb extension.
-
Endpoint: The primary endpoint is the prevention of the tonic seizure component. The percentage of mice protected from tonic seizures is calculated for each treatment group.[9][10]
In Vitro Glutamate Release Assay from Cortical Slices
This assay measures the effect of a compound on the release of glutamate from brain tissue.
Materials:
-
Mouse or rat brain
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium (K+) aCSF (for depolarization)
-
Perfusion system
-
HPLC system with fluorescence detection or an enzyme-based microelectrode array for glutamate measurement
-
Test compound (this compound)
Procedure:
-
Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal cortical slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
Equilibration: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.[1]
-
Perfusion: A single slice is transferred to a perfusion chamber and superfused with oxygenated aCSF at a constant rate (e.g., 1.5-2.0 ml/min) at 32-33°C.[1]
-
Baseline Collection: Perfusate samples are collected at regular intervals to establish a baseline level of glutamate release.
-
Stimulation: Glutamate release is stimulated by switching the perfusion medium to high K+ aCSF for a short period (e.g., 50-90 seconds).[1]
-
Drug Application: The slice is then perfused with aCSF containing the test compound (e.g., S(+)-losigamone) for a set duration.
-
Post-Drug Stimulation: Glutamate release is again stimulated with high K+ aCSF in the presence of the drug.
-
Analysis: The glutamate concentration in the collected perfusate samples is quantified using HPLC or another sensitive method. The amount of glutamate released during the second stimulation (with the drug) is compared to the first stimulation (control) to determine the effect of the compound.[1]
Conclusion
This compound is an investigational antiepileptic drug with a unique and not fully understood mechanism of action that likely involves the modulation of both inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission, as well as direct effects on neuronal ion channels. Although its clinical development was halted, the research conducted on this compound has contributed to our understanding of the complex pathophysiology of epilepsy and highlights the potential of multi-target compounds in the search for more effective and better-tolerated antiepileptic therapies. The data and methodologies presented in this guide serve as a valuable resource for scientists and researchers in the ongoing effort to develop novel treatments for epilepsy.
References
- 1. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice [mdpi.com]
- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 8. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Neuroprotective Properties of Losigamone: An In-depth Technical Guide
Executive Summary: Losigamone, a tetronic acid derivative investigated for its anticonvulsant properties, exhibits a multi-faceted mechanism of action that confers significant neuroprotection. Its primary neuroprotective effects stem from the modulation of both inhibitory and excitatory neurotransmitter systems, as well as direct action on ion channels. This compound enhances GABAergic inhibition, reduces glutamate-mediated excitotoxicity through NMDA receptor antagonism, and decreases neuronal hyperexcitability by inhibiting persistent sodium currents. Notably, the S(+)-enantiomer of this compound is predominantly responsible for the effects on excitatory amino acid systems. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways that define the neuroprotective profile of this compound.
Core Neuroprotective Mechanisms
The neuroprotective capacity of this compound is not attributed to a single mode of action but rather to a synergistic interplay of effects on key neuronal signaling pathways. These mechanisms collectively work to reduce neuronal hyperexcitability and prevent the downstream cellular damage associated with excitotoxicity.
Modulation of GABAergic Neurotransmission
This compound enhances inhibitory neurotransmission by positively modulating the GABA-A receptor system. Unlike benzodiazepines, it does not bind directly to the GABA, benzodiazepine, or picrotoxin binding sites.[1][2][3] Instead, it is believed to act at a distinct allosteric site on the GABA-A receptor complex.
Studies have shown that this compound, at concentrations from 10⁻⁸ to 10⁻⁵ M, can stimulate chloride (³⁶Cl) influx into spinal cord neurons even in the absence of exogenous GABA.[3] Furthermore, at a concentration of 10⁻⁵ M, it potentiates the effect of suboptimal GABA concentrations on chloride influx.[3] This potentiation of GABA-A receptor function leads to increased neuronal hyperpolarization, raising the threshold for action potential firing and thereby producing an overall inhibitory effect on the network. Both of its enantiomers, S(+) and R(-), contribute to this GABA-potentiating property.[4]
Attenuation of Excitatory Amino Acid Neurotransmission
A critical component of this compound's neuroprotective action is its ability to curb excitotoxicity by inhibiting the release and action of excitatory amino acids (EAAs), primarily glutamate and aspartate.[4] This effect is largely attributed to the S(+)-enantiomer.[4][5]
The primary mechanism for this action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4] this compound significantly reduces NMDA-induced depolarizations in mouse cortical wedge preparations at concentrations of 25 μM and higher, while having no effect on AMPA-induced depolarizations.[6][7] By blocking NMDA receptors, S(+)-losigamone prevents excessive calcium influx, a key trigger for excitotoxic cell death cascades. This antagonism also underlies its ability to reduce potassium- and veratridine-stimulated release of glutamate and aspartate from cortical slices.[4][5]
Inhibition of Voltage-Gated Sodium Channels
This compound also contributes to the reduction of neuronal excitability by modulating voltage-gated sodium channels. Specifically, it has been shown to decrease the persistent sodium current (INaP) in rat hippocampal neurons at concentrations of 100-200 μM.[8] The persistent sodium current, although small, plays a significant role in setting the resting membrane potential and amplifying synaptic responses. By inhibiting INaP, this compound suppresses repetitive neuronal firing and decreases the frequency of spontaneous action potentials, further protecting neurons from hyperexcitability.[1][8] This action is also implicated in its ability to reduce veratridine-stimulated glutamate release, as veratridine acts by preventing the inactivation of sodium channels.[4]
Quantitative Efficacy Data
The following tables summarize the quantitative findings from key in vitro and in vivo studies, demonstrating the concentration-dependent and enantiomer-specific effects of this compound.
Table 1: In Vitro Effects on Neurotransmitter Release and Neuronal Depolarization
| Preparation | Stimulus | Compound | Concentration (μM) | Effect | Citation(s) |
| BALB/c Mouse Cortical Slices | Potassium (K⁺) | S(+)-Losigamone | 100 | Significant reduction in glutamate & aspartate release | [4][5] |
| S(+)-Losigamone | 200 | Significant reduction in glutamate & aspartate release | [4][5] | ||
| R(-)-Losigamone | up to 400 | No effect on glutamate or aspartate release | [4][5] | ||
| Racemic this compound | 200 | Significant reduction in glutamate release | [6][7] | ||
| BALB/c Mouse Cortical Slices | Veratridine | S(+)-Losigamone | 100 | Significant reduction in glutamate & aspartate release | [4][5] |
| S(+)-Losigamone | 200 | Significant reduction in glutamate & aspartate release | [4][5] | ||
| R(-)-Losigamone | up to 400 | No effect on glutamate or aspartate release | [4][5] | ||
| Racemic this compound | 100 | Significant reduction in glutamate release | [6][7] | ||
| DBA/2 Mouse Cortical Wedge | NMDA | Racemic this compound | ≥ 25 | Significant reduction in depolarization | [6][7] |
| DBA/2 Mouse Cortical Wedge | AMPA | Racemic this compound | - | No effect on depolarization | [6][7] |
| DBA/2 Mouse Cortical Wedge | Magnesium-free aCSF | S(+)-Losigamone | 50 - 200 | Significant reduction in spontaneous depolarizations | [4][5] |
| R(-)-Losigamone | 200 - 800 | Significant reduction in spontaneous depolarizations | [4][5] | ||
| Racemic this compound | ≥ 100 | Significant reduction in spontaneous depolarizations | [6][7] |
Table 2: In Vitro Electrophysiological and Receptor-Mediated Effects
| Preparation | Assay | Compound | Concentration (M) | Effect | Citation(s) |
| Rat Spinal Cord Neurons | ³⁶Cl Influx | Racemic this compound | 10⁻⁸ - 10⁻⁵ | Stimulated influx in absence of GABA | [3] |
| Racemic this compound | 10⁻⁵ | Potentiated GABA-induced influx | [3] | ||
| Rat Hippocampal Neurons | Whole-Cell Voltage Clamp | Racemic this compound | 100 - 200 x 10⁻⁶ | Decrease in persistent Na⁺ current (INaP) amplitude | [8] |
Table 3: In Vivo Anticonvulsant Efficacy in DBA/2 Mice (Audiogenic Seizure Model)
| Compound | Dose (mg/kg, i.p.) | Protection against Clonic/Tonic Convulsions | Citation(s) |
| S(+)-Losigamone | 5 | Dose-dependent inhibition | [4][5] |
| 10 | Dose-dependent inhibition | [4][5] | |
| 20 | 91% of mice protected | [4][5] | |
| R(-)-Losigamone | 20 | No protection | [4][5] |
Key Experimental Protocols
The following sections provide detailed methodologies for the pivotal experiments that have elucidated the neuroprotective properties of this compound.
Amino Acid Release from Cortical Slices
This protocol is used to measure the effect of this compound on the release of endogenous excitatory amino acids, glutamate and aspartate, from brain tissue.
-
Tissue Preparation: Cortical slices (e.g., 0.5 mm) are prepared from BALB/c mice brains. The slices are pre-incubated in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ for a recovery period.
-
Superfusion: Individual slices are placed in superfusion chambers and continuously perfused with aCSF at a controlled rate (e.g., 0.5 mL/min).
-
Stimulation and Sample Collection: After an initial washout period, baseline samples of the perfusate are collected. The slices are then depolarized using two consecutive pulses (S1 and S2) of a stimulating agent.
-
Potassium Stimulation: aCSF containing a high concentration of KCl (e.g., 60 mM) is used to induce non-specific depolarization and neurotransmitter release.[6][7]
-
Veratridine Stimulation: aCSF containing veratridine (e.g., 20 μM) is used to specifically stimulate release via the opening of voltage-gated sodium channels.[6][7]
-
-
Drug Application: this compound or its enantiomers are added to the superfusion medium before and during the second stimulus (S2).
-
Analysis: The collected perfusate fractions are analyzed for aspartate and glutamate content using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The effect of the drug is determined by comparing the ratio of amino acid release during the second stimulus to the first (S2/S1) in control versus drug-treated slices.
Electrophysiological Recording in Cortical Wedge Preparation
This in vitro model allows for the study of neuronal electrical activity and the effects of compounds on synaptic transmission and excitability in a preserved cortical circuit.[9]
-
Slice Preparation: A "wedge" of cerebral cortex is prepared from the brain of a DBA/2 mouse.[6][9] The slice is maintained in an interface-type recording chamber, perfused with aCSF at a constant temperature (e.g., 35°C).[10]
-
Recording: Extracellular field potentials are recorded from layer IV/V of the cortex using a glass microelectrode.
-
Induction of Depolarizations:
-
Spontaneous Depolarizations: Epileptiform activity is induced by perfusing the slice with aCSF that is nominally magnesium-free. This removes the voltage-dependent Mg²⁺ block of NMDA receptors, leading to spontaneous depolarizations.[4]
-
Agonist-Induced Depolarizations: Specific glutamate receptor agonists, such as NMDA (e.g., 10-20 μM) or AMPA, are added to the perfusion medium to induce depolarizations.[6][7]
-
-
Drug Perfusion: this compound is added to the aCSF at various concentrations to assess its effect on the amplitude and frequency of the induced depolarizations.
Whole-Cell Voltage Clamp in Hippocampal Neurons
This technique is employed to isolate and measure specific ion currents across the neuronal membrane, providing direct evidence of a drug's effect on ion channel function.
-
Cell Preparation: Neurons are acutely dissociated or cultured from the hippocampi of juvenile rats (e.g., P15-P25).[8]
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is established. The intracellular pipette solution contains cesium (Cs⁺) to block potassium currents, and the extracellular solution contains blockers for K⁺ and Ca²⁺ currents (e.g., TEA, 4-AP, Cd²⁺) to pharmacologically isolate sodium currents.[8]
-
Voltage Protocol: To measure the persistent sodium current (INaP), slow depolarizing voltage ramps (e.g., from -70 mV to 0 mV) are applied to the neuron.[8]
-
Drug Application: this compound (e.g., 100-200 μM) is applied to the neuron via bath application. The amplitude of the INaP before and after drug application is measured to determine the inhibitory effect.
-
Control: Tetrodotoxin (TTX), a specific sodium channel blocker, is applied at the end of the experiment to confirm that the measured current is indeed a sodium current.[8]
Signaling Pathways and Comparative Logic
The following diagrams illustrate the key mechanisms of action and experimental logic related to this compound's neuroprotective properties.
Caption: Proposed Neuroprotective Mechanisms of this compound.
Caption: Experimental Workflow for Amino Acid Release Assay.
Caption: Comparative Activity of this compound Enantiomers.
Conclusion
This compound demonstrates significant neuroprotective potential through a combination of distinct but complementary mechanisms. By enhancing GABAergic inhibition, antagonizing NMDA receptor-mediated excitotoxicity, and suppressing neuronal hyperexcitability via blockade of persistent sodium currents, it effectively modulates the balance of inhibitory and excitatory signaling in the central nervous system. The stereospecificity of its actions, with the S(+)-enantiomer driving the potent anti-excitotoxic effects, highlights the nuanced pharmacology of the compound. The data gathered from a range of in vitro and in vivo models provides a strong foundation for understanding its therapeutic potential in conditions characterized by neuronal over-activity and excitotoxic damage. This technical guide summarizes the core evidence supporting the neuroprotective profile of this compound for professionals engaged in neurological research and drug development.
References
- 1. This compound add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolism of Losigamone: A Cytochrome P450-Centric Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone ((±)-(R,S)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone; AO-33) is an antiepileptic drug candidate belonging to the β-methoxy-butenolide class. It exists as a racemic mixture of two enantiomers: (+)-losigamone (AO-242) and (-)-losigamone (AO-294). The metabolism of this compound is a critical determinant of its pharmacokinetic profile and is primarily mediated by the cytochrome P450 (CYP) system, with a notable stereoselectivity that influences the disposition of its enantiomers. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, focusing on the role of CYP enzymes.
Metabolic Pathways and Stereoselectivity
The primary route of elimination for this compound is through oxidative metabolism, followed by conjugation.[1][2] In vivo studies in humans have shown that this compound is extensively metabolized, with only trace amounts of the unchanged drug being excreted in the urine.[1] The main metabolic pathways are hydroxylation and subsequent conjugation.[1]
A key feature of this compound metabolism is its stereoselectivity. The two enantiomers, (+)-LSG (AO-242) and (-)-LSG (AO-294), are metabolized via different pathways and at different rates.[3][4] This differential metabolism leads to significant differences in the pharmacokinetic profiles of the enantiomers. For instance, the mean oral clearance of the (-)-enantiomer is approximately 10-fold higher than that of the (+)-enantiomer (1863 ml/min vs. 171 ml/min, respectively).[1]
Studies using human liver microsomes have identified five distinct metabolites, designated M1, M2, M3, M4, and M5.[3][4] The formation of these metabolites is highly dependent on the stereochemistry of the parent compound:
-
M1 is the major metabolite produced from the (+)-enantiomer (AO-242).[3][4]
-
M3, M4, and M5 are primarily generated from the (-)-enantiomer (AO-294).[3][4]
Furthermore, a metabolic interaction between the enantiomers has been observed, where the presence of (-)-LSG can inhibit the formation of M1 from (+)-LSG.[3][5]
Role of Cytochrome P450 Enzymes
In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified cytochrome P450 2A6 (CYP2A6) as the principal enzyme responsible for the metabolism of this compound.[2][3][4] The metabolism of both (+)-LSG and (-)-LSG in human liver microsomes is preferentially inhibited by coumarin, a selective inhibitor of CYP2A6.[3][4]
Quantitative Data on this compound Metabolism
A comprehensive search of the scientific literature did not yield specific quantitative kinetic parameters such as Kcat, Km, or Vmax for the formation of individual this compound metabolites by CYP2A6 or other CYP isoforms. This information is crucial for a complete understanding of the enzyme kinetics and for building predictive models of drug-drug interactions.
Experimental Protocols
Detailed experimental protocols for the study of this compound metabolism are not fully described in the publicly available literature. However, based on standard in vitro drug metabolism assays, a general methodology can be outlined.
In Vitro Metabolism using Human Liver Microsomes
This experiment aims to characterize the metabolites of this compound and identify the primary CYP enzymes involved.
Materials:
-
Racemic this compound, (+)-losigamone, and (-)-losigamone
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., coumarin for CYP2A6)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
Procedure:
-
Prepare incubation mixtures containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the metabolic reaction by adding this compound (racemate or individual enantiomers) at various concentrations.
-
For enzyme inhibition studies, pre-incubate the microsomes with a specific CYP inhibitor before adding the substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method such as HPLC-UV, HPLC-MS/MS, or UPLC-QTOF-MS.
Metabolism using Recombinant CYP Enzymes
This experiment helps to confirm the specific CYP isoforms responsible for this compound metabolism.
Procedure:
The procedure is similar to the one described for human liver microsomes, with the key difference being the use of microsomes from insect or bacterial cells expressing a single, specific human CYP isoform (e.g., recombinant CYP2A6) instead of pooled HLMs.
Cytochrome P450 Inhibition and Induction
There is currently no publicly available data on the potential of this compound or its metabolites to inhibit or induce cytochrome P450 enzymes. Such studies are crucial for assessing the drug-drug interaction potential of this compound.
General Protocol for CYP Inhibition Assay (IC50 Determination)
This assay would determine the concentration of this compound required to inhibit the activity of specific CYP enzymes by 50%.
Procedure:
-
Incubate human liver microsomes with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6) in the presence of varying concentrations of this compound.
-
Initiate the reaction with an NADPH regenerating system.
-
After a set incubation time, terminate the reaction.
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.
General Protocol for CYP Induction Assay
This assay would investigate whether this compound can increase the expression of CYP enzymes, typically using cultured human hepatocytes.
Procedure:
-
Treat cultured human hepatocytes with various concentrations of this compound for a period of 48-72 hours.
-
After the treatment period, assess CYP enzyme activity using specific probe substrates.
-
Measure CYP mRNA levels using RT-qPCR to determine if there is an increase in gene expression.
-
Compare the results to a vehicle control and a known positive control inducer (e.g., rifampicin for CYP3A4).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound enantiomers mediated by CYP2A6.
Caption: Workflow for in vitro metabolism studies of this compound.
Conclusion
The metabolism of this compound is characterized by its stereoselectivity, with CYP2A6 playing a central role in the oxidative transformation of its enantiomers into distinct metabolites. While the qualitative aspects of its metabolic pathways are established, a significant gap exists in the public domain regarding quantitative kinetic data (Kcat, Km, Vmax) and a thorough evaluation of its potential for CYP inhibition and induction. Further research to elucidate these parameters is essential for a complete understanding of the pharmacokinetic properties of this compound and for predicting its potential for drug-drug interactions in a clinical setting. This would be invaluable for drug development professionals in optimizing its therapeutic use and ensuring patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral high-performance liquid chromatographic analysis of enantiomers of this compound, a new candidate antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective metabolism of a new anticonvulsant drug candidate, this compound, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vivo Anticonvulsant Activity of Losigamone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone, ((±)-5(R,S),α(S,R)-5-((2-chlorophenyl)hydroxyl-methyl)-4-methoxy(5H)-furanone), is a novel anticonvulsant agent belonging to the β-methoxy-butenolides group.[1][2] It is a racemic mixture of two threo-enantiomers: S(+)-losigamone (also referred to as AO-242) and R(-)-losigamone (AO-294).[1][2][3] Investigated for its efficacy in treating partial and secondarily generalized seizures, this compound has demonstrated a unique anticonvulsant profile in various preclinical animal models.[1][3][4] This document provides a comprehensive technical overview of the in vivo anticonvulsant properties of this compound, detailing its performance in key animal seizure models, the experimental protocols used for its evaluation, and its proposed mechanisms of action.
Proposed Mechanisms of Action
The precise mechanism of action for this compound is not fully elucidated, but preclinical studies suggest it exerts its anticonvulsant effects through multiple pathways, primarily involving the modulation of both inhibitory and excitatory neurotransmission.[3]
-
Potentiation of GABAergic Transmission: this compound appears to enhance γ-aminobutyric acid (GABA)-mediated inhibition. Although it does not bind directly to GABA, benzodiazepine, or picrotoxin binding sites on the GABA-A receptor complex, it stimulates GABA-dependent chloride influx in spinal cord neurons.[4][5] This suggests an allosteric modulatory effect at a site distinct from other known ligands.[5] Both of its enantiomers have been shown to possess GABA-potentiating properties.[3]
-
Sodium Channel Blockade: Evidence suggests that this compound acts as a sodium channel blocker.[3] It has been shown to reduce sustained repetitive firing in hippocampal-entorhinal cortical slices, an effect characteristic of drugs that stabilize the inactivated state of voltage-gated sodium channels.[3] This action is further supported by its ability to inhibit the veratridine-stimulated release of excitatory amino acids, a process dependent on the persistent activation of sodium channels.[3]
-
Modulation of Excitatory Amino Acid Neurotransmission: this compound and, more potently, its S(+)-enantiomer, have been shown to inhibit the release of the excitatory amino acids glutamate and aspartate.[3][6] This effect may be linked to NMDA receptor antagonism, as this compound can reduce NMDA-induced depolarizations in mouse cortical wedges.[7][8]
The multifaceted mechanism of this compound is visualized in the signaling pathway diagram below.
Data Presentation: In Vivo Anticonvulsant Activity
This compound has demonstrated significant efficacy in several well-established rodent models of epilepsy.[1][2] The quantitative data, primarily expressed as the median effective dose (ED₅₀), are summarized below. The S(+)-enantiomer (AO-242) consistently appears more potent than the R(-)-enantiomer or the racemic mixture.[1][2]
Table 1: Efficacy of this compound and its Enantiomers in the Maximal Electroshock (MES) Seizure Test in Mice
| Compound | Administration Route | ED₅₀ (mg/kg) | Reference |
| This compound (Racemate) | Oral (p.o.) | >100 | [2] |
| This compound (Racemate) | Intraperitoneal (i.p.) | 39.8 | [2] |
| S(+)-Losigamone (AO-242) | Oral (p.o.) | 26.6 | [2] |
| S(+)-Losigamone (AO-242) | Intraperitoneal (i.p.) | 13.5 | [2] |
| R(-)-Losigamone (AO-294) | Oral (p.o.) | >100 | [2] |
| R(-)-Losigamone (AO-294) | Intraperitoneal (i.p.) | >100 | [2] |
Table 2: Efficacy of this compound in Chemically-Induced Seizure Models in Mice
| Seizure Model | Administration Route | ED₅₀ (mg/kg) | Reference |
| Pentylenetetrazol (PTZ) | Oral (p.o.) | 47.9 | [3] |
| Bicuculline | Oral (p.o.) | 25.1 | [3] |
| 4-Aminopyridine | Oral (p.o.) | 35.5 | [3] |
Table 3: Efficacy of this compound Enantiomers in the Audiogenic Seizure Model in DBA/2 Mice
| Compound | Administration Route | Dose (mg/kg) | Protection (% of mice) | Reference |
| S(+)-Losigamone (AO-242) | Intraperitoneal (i.p.) | 5 | Dose-dependent inhibition | [3][6] |
| S(+)-Losigamone (AO-242) | Intraperitoneal (i.p.) | 10 | Dose-dependent inhibition | [3][6] |
| S(+)-Losigamone (AO-242) | Intraperitoneal (i.p.) | 20 | 91% | [3][6] |
| R(-)-Losigamone (AO-294) | Intraperitoneal (i.p.) | 20 | 0% | [3][6] |
Experimental Protocols
The anticonvulsant activity of this compound has been primarily evaluated using standardized in vivo models that represent different types of human seizures.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for generalized tonic-clonic seizures, assessing a drug's ability to prevent seizure spread through neural tissue.[9][10]
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats are commonly used.[9]
-
Apparatus: An AC shocker delivering a constant current via corneal or ear-clip electrodes.
-
Procedure:
-
Animals are administered the test compound (this compound) or vehicle via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[9] A topical anesthetic is applied to the corneas prior to electrode placement.[9]
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension component of the seizure.[9] An animal is considered protected if this phase is absent. The ED₅₀, the dose that protects 50% of the animals, is then calculated.[9]
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to screen for drugs effective against generalized seizures, particularly myoclonic and absence seizures.[11][12] PTZ is a GABA-A receptor antagonist that induces clonic convulsions.[11][13]
-
Animal Model: Male mice are typically used.
-
Procedure:
-
Animals are pre-treated with this compound or vehicle.
-
After a set pre-treatment time (e.g., 30-60 minutes), a convulsant dose of PTZ (e.g., 65-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).[11][14]
-
Animals are placed in individual observation chambers and monitored for a specific period (e.g., 30 minutes).
-
-
Endpoint: The primary endpoints are the latency to the first clonic seizure (a seizure lasting more than 5 seconds) and the presence or absence of generalized clonic-tonic seizures.[11] The ED₅₀ is calculated based on the dose required to prevent the clonic seizure in 50% of the animals.
Audiogenic Seizure Model
Genetically epilepsy-prone animals, such as the DBA/2 mouse strain, are used in this model. These mice exhibit a predictable seizure response to a high-intensity auditory stimulus.[3][6]
-
Animal Model: DBA/2 mice, typically tested at an age of peak seizure susceptibility (21-28 days).
-
Procedure:
-
Mice are pre-treated with S(+)- or R(-)-losigamone or vehicle i.p.
-
At the time of peak drug effect, the mouse is placed in a sound-attenuated chamber.
-
An auditory stimulus (e.g., 110 dB bell or siren) is presented for a fixed duration (e.g., 60 seconds).
-
The animal's behavioral response is scored. The typical seizure progression includes a wild running phase, followed by clonic convulsions, tonic extension, and potentially respiratory arrest.
-
-
Endpoint: Protection is defined as the complete absence of clonic and tonic convulsions.[3][6] The percentage of mice protected at each dose is recorded.
Conclusion
In vivo studies in established animal models demonstrate that this compound is an effective anticonvulsant, particularly against generalized tonic-clonic and clonic seizures.[1][2] Its efficacy in the MES test points to an ability to prevent seizure spread, a characteristic of many clinically useful antiepileptic drugs.[1][2] The activity profile of its S(+)-enantiomer is particularly noteworthy, showing significantly greater potency than the racemate or the R(-)-enantiomer in both the MES and audiogenic seizure models.[2][3][6] This stereospecific activity, especially the S(+)-enantiomer's ability to inhibit excitatory amino acid release, suggests it may be more effective for conditions involving excessive excitatory neurotransmission.[3][6] The collective preclinical data support a multimodal mechanism of action for this compound, involving the enhancement of GABAergic inhibition and the suppression of excitatory pathways via sodium channel blockade and potential NMDA receptor antagonism. These findings provide a solid foundation for its clinical investigation as a therapeutic agent for epilepsy.
References
- 1. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. scispace.com [scispace.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]
Losigamone's Impact on Excitatory Amino Acid Release: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losigamone, a novel anticonvulsant, has demonstrated significant effects on excitatory amino acid (EAA) neurotransmission. This technical guide provides an in-depth analysis of this compound's action on the release of key EAAs, namely glutamate and aspartate. It summarizes quantitative data from pivotal in vitro studies, details the experimental protocols employed, and visually represents the proposed mechanisms and experimental workflows through signaling pathway and flowchart diagrams. The evidence points towards S(+)-losigamone, the active enantiomer, reducing EAA release primarily through N-methyl-D-aspartate (NMDA) receptor antagonism.
Introduction
The balance between excitatory and inhibitory neurotransmission is crucial for normal neurological function. An excess of excitatory amino acids, such as glutamate and aspartate, is implicated in the pathophysiology of epilepsy.[1] this compound ((±)-5(R,S),α(S,R)-5-((2-chlorophenyl)hydroxyl-methyl)-4-methoxy(5H)-furanone) is an anticonvulsant that has shown a unique profile of activity, suggesting modulation of EAA-mediated processes.[1] This document collates and examines the core findings related to this compound's effect on EAA release, with a focus on the underlying molecular mechanisms and the experimental evidence that substantiates them.
Quantitative Analysis of this compound's Effect on Excitatory Amino Acid Release
In vitro studies utilizing mouse cortical slices have been instrumental in quantifying the effects of this compound and its enantiomers on the release of glutamate and aspartate. The following tables summarize the key findings from these experiments, which typically involve stimulating neurotransmitter release using potassium (K+) or veratridine.
Table 1: Effect of S(+)-Losigamone on Potassium-Stimulated Amino Acid Release
| Concentration (μM) | % Reduction in Aspartate Release (Mean ± SEM) | % Reduction in Glutamate Release (Mean ± SEM) | Statistical Significance (vs. Control) |
| 100 | Significant | Significant (P<0.01) | P<0.05 for Aspartate |
| 200 | Significant | Significant (P<0.01) | P<0.01 for both |
Data extracted from studies on BALB/c mouse cortical slices.[1]
Table 2: Effect of S(+)-Losigamone on Veratridine-Stimulated Amino Acid Release
| Concentration (μM) | % Reduction in Glutamate Release (Mean ± SEM) | Statistical Significance (vs. Control) |
| 100 | Significant | P<0.05 |
| 200 | Significant | P<0.01 |
Data extracted from studies on BALB/c mouse cortical slices.[1][2][3]
Table 3: Effect of R(-)-Losigamone on Potassium- and Veratridine-Stimulated Amino Acid Release
| Concentration (μM) | Effect on Aspartate and Glutamate Release |
| Up to 400 | No significant effect |
Data extracted from studies on BALB/c mouse cortical slices.[1]
Proposed Mechanism of Action
The primary mechanism by which S(+)-losigamone is thought to reduce excitatory amino acid release is through the antagonism of NMDA receptors.[1][2][3] This is supported by findings that this compound inhibits NMDA-induced depolarizations in cortical wedges without affecting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-induced depolarizations.[1][2][3] The blockade of NMDA receptors would, in turn, reduce the augmentation of glutamate release that is stimulated by NMDA receptor activation.[1]
While this compound has been shown to block sodium channels, this action is likely not the primary driver for the reduction in potassium-stimulated EAA release, as this process is not sensitive to tetrodotoxin (TTX), a potent sodium channel blocker.[1] However, the inhibitory effects of this compound on veratridine-stimulated release, which is TTX-sensitive, may involve sodium channel blockade.[1]
Experimental Protocols
The following sections detail the methodologies used in the key in vitro experiments that have elucidated this compound's effects on EAA release.
Preparation of Cortical Slices
-
Dissection: Following decapitation, the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slicing: The cerebral cortices are dissected and sliced to a thickness of approximately 0.5 mm.
-
Incubation: The slices are then incubated in oxygenated aCSF at 37°C for a specified period to allow for recovery.
Amino Acid Release Assay
-
Superfusion: Individual cortical slices are placed in superfusion chambers and continuously perfused with oxygenated aCSF at a constant flow rate.
-
Basal Release: Fractions of the superfusate are collected at regular intervals to establish a baseline of spontaneous amino acid release.
-
Stimulation: The slices are then exposed to aCSF containing a high concentration of potassium (e.g., 60 mM) or veratridine (e.g., 20 μM) to evoke neurotransmitter release.[2][3]
-
Drug Application: this compound or its enantiomers are introduced into the superfusion medium prior to and during the stimulation phase.
-
Sample Collection: Superfusate fractions are collected throughout the experiment.
-
Analysis: The concentrations of glutamate and aspartate in the collected fractions are determined using high-performance liquid chromatography (HPLC) with fluorimetric detection.
Electrophysiological Recordings in Cortical Wedges
-
Preparation: Cortical wedge preparations are obtained from DBA/2 mice.[1][2][3]
-
Perfusion: The wedges are perfused with standard aCSF or magnesium-free aCSF to induce spontaneous depolarizations.
-
Recording: Extracellular field potentials are recorded from the cortical tissue.
-
Drug Application: this compound is added to the perfusion medium at various concentrations.
-
Agonist Application: In some experiments, NMDA or AMPA are applied to induce depolarizations.[2][3]
-
Analysis: The amplitude and frequency of spontaneous or agonist-induced depolarizations are measured and compared before and after the application of this compound.
Discussion and Future Directions
The available evidence strongly indicates that S(+)-losigamone effectively reduces the release of the excitatory amino acids glutamate and aspartate from cortical neurons.[1] This effect is primarily attributed to its antagonistic action at NMDA receptors.[1][2][3] The stereoselectivity of this action, with the S(+) enantiomer being active and the R(-) enantiomer being largely inactive, is a key finding.[1]
Future research should aim to further delineate the precise binding site of this compound on the NMDA receptor complex. Investigating the effects of this compound on different NMDA receptor subunit compositions could provide more nuanced insights into its mechanism of action. Additionally, exploring the potential contribution of sodium channel blockade to its anticonvulsant effects in different neuronal populations and under various pathological conditions would be beneficial. Understanding the full spectrum of this compound's molecular targets will be crucial for optimizing its therapeutic use and for the development of next-generation antiepileptic drugs.
References
- 1. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Basic Pharmacokinetic Properties of Losigamone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of Losigamone, a potential antiepileptic drug. The information is curated to be a valuable resource for professionals in drug development and scientific research, offering detailed data, experimental methodologies, and visual representations of metabolic pathways and experimental workflows.
Introduction
This compound, with the chemical formula C12H11ClO4, is a novel anticonvulsant agent belonging to the beta-methoxy-butenolides class.[1] It exists as a racemic mixture of two enantiomers, (+)-Losigamone (AO-242) and (-)-Losigamone (AO-294).[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its clinical development and for predicting its efficacy and potential drug interactions.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been investigated in healthy male volunteers through various phase I clinical studies.[2] The key quantitative pharmacokinetic parameters are summarized in the tables below.
Table 1: Single Dose Pharmacokinetics of this compound in Healthy Male Volunteers[3]
| Dosage (mg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Clearance (mL/min) |
| 100 | 0.7 | 2.5 | ~4 | ~350 |
| 300 | 1.7 | 2.5 | ~4 | ~350 |
| 700 | 4.4 | 2.5 | ~4 | ~350 |
Table 2: Pharmacokinetic Parameters of this compound Enantiomers after Oral Administration of 100 mg of each Enantiomer[4]
| Enantiomer | Mean Oral Clearance (mL/min) |
| (-)-Losigamone | 1863 |
| (+)-Losigamone | 171 |
Table 3: General Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Protein Binding | 50% | [3] |
| Total Radioactivity Recovery | ~97% | [3] |
| - in Urine | 85% | [3] |
| - in Faeces | 12% | [3] |
Absorption
This compound is rapidly absorbed following oral administration.[3] In studies with [14C]-labelled this compound, the plasma concentration of the parent compound was consistently about 40% of the total radioactivity, indicating significant first-pass metabolism.[3] The pharmacokinetics of this compound appear to be linear across single doses ranging from 100 mg to 700 mg.[2]
Distribution
The plasma protein binding of this compound is approximately 50%.[3] Further details on the specific tissue distribution of this compound are not extensively documented in the available literature.
Metabolism
This compound is extensively metabolized, with only trace amounts of the unchanged drug found in urine.[3] The primary metabolic pathways are hydroxylation and conjugation.[3] The metabolism of this compound is stereoselective, with significant differences observed between its two enantiomers.[1]
The cytochrome P450 isoenzyme CYP2A6 has been identified as the main enzyme responsible for the metabolism of this compound.[1][4] In vitro studies using human liver microsomes have shown that five metabolites (M1, M2, M3, M4, and M5) are generated from racemic this compound.[1] The (+)-enantiomer primarily forms the M1 metabolite, while the (-)-enantiomer is metabolized to M3, M4, and M5.[1] There is evidence of a metabolic interaction between the enantiomers, where the (-)-enantiomer inhibits the formation of the M1 metabolite from the (+)-enantiomer.[1]
Excretion
The elimination of this compound and its metabolites occurs primarily through the kidneys.[3] Approximately 85% of the total radioactivity from a dose of [14C]-labelled this compound is recovered in the urine, with an additional 12% found in the faeces, leading to an overall recovery of about 97%.[3]
Experimental Protocols
While highly specific, step-by-step protocols for this compound are not publicly available, the following sections describe the general methodologies employed in the key pharmacokinetic studies, based on the published literature.
In Vivo Pharmacokinetic Studies in Humans
A crossover study design was utilized to assess the pharmacokinetics of [14C]-labelled this compound and its unlabelled enantiomers in healthy male volunteers.[3]
-
Subjects: Healthy male volunteers.
-
Administration: Oral administration of a 200 mg suspension of [14C]-labelled this compound, and 100 mg of each of the unlabelled enantiomers in separate study periods.[3]
-
Sample Collection: Blood samples were collected at various time points to determine the plasma concentration-time profiles of total radioactivity and unchanged this compound. Urine and faeces were collected to determine the excretion balance.[3]
-
Analytical Method: While the specific details of the HPLC method used for this compound were not provided in the reference, a general approach for the analysis of antiepileptic drugs in plasma is outlined below.
In Vitro Metabolism Studies
The metabolism of racemic this compound and its individual enantiomers was investigated using human liver microsomes and recombinant cytochrome P450 isozymes.[1]
-
Materials:
-
Human liver microsomes (pooled from multiple donors).
-
Recombinant human CYP2A6.
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
This compound (racemate and individual enantiomers).
-
-
Incubation:
-
This compound (substrate) was incubated with human liver microsomes or recombinant CYP2A6 in the presence of the NADPH-generating system at 37°C.
-
The reaction is initiated by the addition of the NADPH-generating system.
-
Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a cold organic solvent like acetonitrile).
-
-
Analysis:
-
The incubation mixtures were analyzed by HPLC with UV and/or electrochemical detection to identify and quantify the parent drug and its metabolites.[1]
-
Conclusion
This compound exhibits rapid oral absorption and is extensively metabolized, primarily through hydroxylation and conjugation mediated by CYP2A6. Its metabolism is stereoselective, with notable differences in the clearance and metabolic profiles of its enantiomers. The pharmacokinetic properties of this compound are linear over the therapeutic dose range investigated. This comprehensive guide provides essential data and methodologies for researchers and professionals involved in the development of this compound and other antiepileptic drugs. Further research to elucidate the precise chemical structures of the metabolites and more detailed in vivo distribution studies would provide a more complete understanding of its pharmacokinetic profile.
References
- 1. Stereoselective metabolism of a new anticonvulsant drug candidate, this compound, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, a new antiepileptic drug, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Methodological & Application
Application Notes and Protocols for Losigamone in In Vitro Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Losigamone is an investigational antiepileptic drug (AED) with a complex and not fully elucidated mechanism of action.[1] In vitro models of epilepsy are indispensable tools for dissecting the cellular and molecular effects of novel anticonvulsant compounds like this compound. These models allow for the controlled study of neuronal hyperexcitability and the efficacy of pharmacological interventions in isolated neural circuits, providing crucial insights into a drug's potential therapeutic actions. This document outlines key in vitro models and experimental protocols relevant to the study of this compound.
Overview of Relevant In Vitro Epilepsy Models
Several established in vitro models that induce epileptiform activity in brain tissue preparations are particularly useful for characterizing the anticonvulsant profile of this compound. These models typically utilize acute brain slices from regions implicated in seizure generation, such as the hippocampus and entorhinal cortex.[2][3]
-
Low-Magnesium Model: Perfusion of brain slices with artificial cerebrospinal fluid (aCSF) devoid of magnesium ions (Mg²⁺) removes the voltage-dependent Mg²⁺ block of the N-methyl-D-aspartate (NMDA) receptor, leading to neuronal hyperexcitability and spontaneous, recurrent epileptiform discharges.[2] this compound has been shown to be effective in reducing these seizure-like events.
-
Picrotoxin Model: Picrotoxin is a non-competitive antagonist of the GABA-A receptor-associated chloride channel. Its application blocks GABAergic inhibition, resulting in disinhibition of neuronal circuits and the generation of epileptiform activity.[2][3] this compound demonstrates anticonvulsant effects in this model, suggesting an interaction with or compensation for impaired inhibitory neurotransmission.[2][3]
-
Low-Calcium Model: Reducing extracellular calcium (Ca²⁺) concentrations can also induce spontaneous, non-synaptic epileptiform bursting in hippocampal neurons. This compound has shown efficacy in suppressing this form of hyperexcitability.
-
Cortical Wedge Preparation: This preparation allows for the study of spontaneous and chemically-induced depolarizations in cortical neurons. This compound has been shown to reduce spontaneous depolarizations that occur in this model when perfused with Mg²⁺-free medium.[4][5]
Proposed Mechanisms of Action of this compound
While the precise mechanism of action is still under investigation, in vitro studies suggest that this compound's anticonvulsant effects are multifactorial.[6]
-
Modulation of GABAergic Transmission: this compound has been shown to potentiate GABA-induced chloride influx in cultured spinal cord neurons.[7] This effect occurs without direct binding to the GABA, benzodiazepine, or picrotoxin sites on the GABA-A receptor complex.[6][7]
-
Inhibition of Excitatory Amino Acid Release: The S(+)-enantiomer of this compound significantly reduces the evoked release of the excitatory neurotransmitters glutamate and aspartate from cortical slices.[4]
-
Modulation of Voltage-Gated Ion Channels: Other proposed mechanisms include a decrease in the persistent sodium channel current and the activation of potassium channels, both of which would serve to reduce neuronal repetitive firing and overall excitability.[6]
-
NMDA Receptor Antagonism: this compound has been observed to reduce NMDA-induced depolarizations, suggesting a potential inhibitory effect on NMDA receptor function.[5][8]
Data Presentation: Summary of Quantitative In Vitro Data
The following tables summarize the reported quantitative effects of this compound and its enantiomers in various in vitro preparations.
Table 1: Effects of Racemic this compound in Various In Vitro Models
| Model/Assay | Preparation | Observed Effect | Effective Concentration |
| Low Mg²⁺ Model | Rat Hippocampal & Entorhinal Cortex Slices | Reduction of short recurrent discharges and seizure-like events | Not specified in detail |
| Picrotoxin Model | Rat Hippocampal Slices (CA1 & CA3) | Exerts anticonvulsant activity | Not specified in detail |
| Low Ca²⁺ Model | Rat Hippocampal Slices (CA1) | Exerts anticonvulsant activity | Not specified in detail |
| Spontaneous Depolarizations | Mouse Cortical Wedge (in Mg²⁺-free medium) | Significant reduction of depolarizations | ≥ 100 µM[5] |
| NMDA-Induced Depolarizations | Mouse Cortical Wedge | Significant reduction of depolarizations | ≥ 25 µM[5][8] |
| AMPA-Induced Depolarizations | Mouse Cortical Wedge | No effect | Not specified |
| Veratridine-Stimulated Glutamate Release | Mouse Cortical Slices | Significant reduction | ≥ 100 µM[5] |
| Potassium-Stimulated Glutamate Release | Mouse Cortical Slices | Significant reduction | ≥ 200 µM[5] |
| ³⁶Cl⁻ Influx Stimulation | Cultured Spinal Cord Neurons | Stimulation of chloride influx | 10⁻⁸ - 10⁻⁵ M |
| GABA Potentiation | Cultured Spinal Cord Neurons | Potentiation of GABA-induced ³⁶Cl⁻ influx | 10⁻⁵ M |
Table 2: Differential Effects of this compound Enantiomers
| Enantiomer | Model/Assay | Preparation | Observed Effect | Effective Concentration |
| S(+)-losigamone | Glutamate & Aspartate Release | BALB/c Mouse Cortical Slices | Significant reduction of K⁺- and veratridine-elicited release | 100 - 200 µM[4] |
| R(-)-losigamone | Glutamate & Aspartate Release | BALB/c Mouse Cortical Slices | No effect on release | Up to 400 µM[4] |
| S(+)-losigamone | Spontaneous Depolarizations | DBA/2 Mouse Cortical Wedge (in Mg²⁺-free aCSF) | Significant reduction | 50 - 200 µM[4] |
| R(-)-losigamone | Spontaneous Depolarizations | DBA/2 Mouse Cortical Wedge (in Mg²⁺-free aCSF) | Significant reduction (less potent) | 200 - 800 µM[4] |
Visualizations: Pathways and Workflows
References
- 1. Local Suppression of Epileptiform Activity by Electrical Stimulation in Rat Hippocampus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low magnesium epileptogenesis in the rat hippocampal slice: electrophysiological and pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picrotoxin induced epileptiform activity in amygdaloid neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Picrotoxin-induced epileptiform activity in hippocampus: role of endogenous versus synaptic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A brain slice experimental model to study the generation and the propagation of focally-induced epileptiform activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Losigamone Testing in the Maximal Electroshock (MES) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone is an investigational antiepileptic drug (AED) that has demonstrated efficacy in preclinical models of generalized and partial seizures.[1][2] The maximal electroshock (MES) seizure model is a primary, well-validated screening test for identifying compounds with potential therapeutic value against generalized tonic-clonic seizures.[3][4] This model assesses a drug's ability to prevent the spread of seizure activity in the brain.[4] These application notes provide detailed protocols for evaluating the anticonvulsant properties of this compound and its analogs using the MES model in rodents.
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated. However, preclinical studies suggest a multifactorial mode of action that includes:
-
Potentiation of GABAergic neurotransmission: this compound has been shown to enhance GABA-mediated chloride influx, a key inhibitory process in the central nervous system, without directly binding to GABA or benzodiazepine receptors.[5][6][7]
-
Modulation of excitatory amino acids: The S(+)-enantiomer of this compound can reduce the release of the excitatory neurotransmitters glutamate and aspartate.[6]
-
Reduction of neuronal firing: The drug can depress the repetitive firing of neurons, suggesting an effect on voltage-gated ion channels.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in the mouse maximal electroshock (MES) model.
Table 1: Anticonvulsant Potency of this compound in the MES Test
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) |
| This compound (LSG) | Mouse | Intraperitoneal (i.p.) | Data not explicitly found in provided search results |
Note: While multiple sources confirm this compound's efficacy in the MES model, specific ED₅₀ values for the standalone drug were not detailed in the provided search results. The following table provides data from an isobolographic analysis of this compound in combination with other AEDs.
Table 2: Isobolographic Analysis of this compound Combinations in the Mouse MES Test
| Drug Combination (Ratio) | Theoretically Additive ED₅₀ (mg/kg) | Experimentally Derived ED₅₀ (mg/kg) | Type of Interaction |
| LSG + Valproate (1:1) | 138 | 85.2 | Synergistic[8][9] |
| LSG + Carbamazepine | Not specified | Not specified | Additive[8] |
| LSG + Phenytoin | Not specified | Not specified | Additive[8] |
| LSG + Phenobarbital (1:3) | Not specified | Not specified | Additive[8] |
| LSG + Phenobarbital (1:1) | Not specified | Not specified | Additive[8] |
| LSG + Phenobarbital (3:1) | 18.4 | 26.7 | Antagonistic[8][9] |
Experimental Protocols
Protocol 1: Standard MES Test for Anticonvulsant Screening of this compound
This protocol is designed to determine the ability of this compound to prevent the tonic hindlimb extension (THLE) phase of a maximal electroshock-induced seizure.
Materials:
-
Male CF-1 mice or Sprague-Dawley rats[4]
-
This compound
-
Vehicle (e.g., 30% polyethylene glycol 400 in water)[10]
-
Electroconvulsive shock device with corneal or ear-clip electrodes
-
0.5% tetracaine hydrochloride solution (for local anesthesia of corneas)[4]
-
0.9% saline solution[4]
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Preparation:
-
Acclimate animals to the laboratory environment for at least 3 days prior to the experiment, with a 12-hour light/dark cycle and free access to food and water.[11]
-
Weigh each animal on the day of the experiment to calculate the appropriate dose.
-
Divide animals into groups of at least 8-10 per dose level.[10][12]
-
-
Drug Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Administer the calculated dose of this compound or vehicle to the respective animal groups via the desired route (e.g., intraperitoneal injection).
-
The time between drug administration and the MES test should be consistent and determined by the time to peak effect of the drug.[10]
-
-
MES Induction:
-
At the predetermined time point after drug administration, apply one drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia.[4]
-
Apply a small amount of 0.9% saline to the corneal or ear-clip electrodes to ensure good electrical contact.[4]
-
Position the electrodes on the corneas or ear pinnae.
-
Deliver a suprathreshold electrical stimulus. Standard parameters are:
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension (THLE) seizure. This is characterized by the rigid, extended posture of the hindlimbs.
-
The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[4] An animal is considered "protected" if it does not exhibit THLE.
-
The presence of clonic seizures (jerky movements) without the tonic extension phase is still considered protection.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from THLE.
-
Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals, using probit analysis.[13]
-
Visualizations
Diagram 1: Experimental Workflow of the MES Model
Caption: Workflow for assessing this compound efficacy in the MES model.
Diagram 2: Proposed Signaling Pathways for this compound
Caption: Hypothesized mechanism of this compound's anticonvulsant action.
Diagram 3: Logical Relationship of MES in Drug Screening
Caption: Role of the MES model in the anticonvulsant drug discovery pipeline.
References
- 1. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. This compound add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobolographic analysis of interactions between this compound and conventional antiepileptic drugs in the mouse maximal electroshock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pentylenetetrazol (PTZ) Seizure Model and the Anticonvulsant Profile of Losigamone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentylenetetrazol (PTZ) seizure model is a widely utilized preclinical tool for the induction of generalized seizures in rodents, serving as a primary screening platform for potential anticonvulsant therapies. PTZ, a gamma-aminobutyric acid (GABA) type A (GABAA) receptor antagonist, disrupts inhibitory neurotransmission, leading to neuronal hyperexcitability and seizures that mimic human generalized seizures.[1][2][3] This model is instrumental in evaluating the efficacy of novel compounds in mitigating seizure activity.
Losigamone is an investigational antiepileptic drug that has demonstrated efficacy against PTZ-induced clonic convulsions in mice.[1][4] While its precise mechanism of action is not fully elucidated, it is believed to exert its anticonvulsant effects through multiple pathways, including the potentiation of GABAergic neurotransmission and modulation of voltage-gated ion channels. These application notes provide detailed protocols for utilizing the PTZ seizure model and summarize the anticonvulsant profile of this compound, offering a valuable resource for researchers in the field of epilepsy and anticonvulsant drug discovery.
Data Presentation
Quantitative Analysis of this compound's Efficacy in the PTZ Seizure Model
The following table summarizes the quantitative data on the anticonvulsant efficacy of this compound in the pentylenetetrazol-induced seizure model in mice.
| Parameter | Species | Administration Route | Value | Reference |
| ED50 (Anticonvulsant Effect) | Mouse | Oral | 41.2 mg/kg | [4] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Experimental Protocols
Protocol 1: Acute Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This protocol details the induction of acute seizures in mice using a single systemic administration of PTZ. This model is suitable for the rapid screening of the anticonvulsant potential of test compounds.
Materials:
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline solution
-
Test compound (e.g., this compound)
-
Vehicle for test compound
-
Male albino mice (e.g., C57BL/6 strain), 8-10 weeks old
-
Animal observation chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer or stopwatch
-
Video recording equipment (optional but recommended)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental environment for at least one week prior to the study. House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Preparation of Solutions:
-
Prepare a fresh solution of PTZ in sterile 0.9% saline. A typical concentration for inducing clonic-tonic seizures is 60-85 mg/kg. The final injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
Prepare the test compound (this compound) and vehicle solutions. The concentration should be calculated based on the desired dosage and the weight of the animals.
-
-
Drug Administration:
-
Divide the animals into experimental groups (e.g., vehicle control, positive control, and different dose levels of the test compound). A typical group size is 8-12 animals.[1]
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before PTZ administration (e.g., 30-60 minutes).
-
-
PTZ Induction of Seizures:
-
At the designated time after drug administration, inject PTZ intraperitoneally.
-
Immediately after PTZ injection, place the animal in an individual observation chamber.
-
-
Observation and Scoring:
-
Observe each animal for a period of 30 minutes following PTZ injection.[3]
-
Record the following parameters:
-
Latency to the first seizure: The time from PTZ injection to the onset of the first generalized clonic seizure.[5]
-
Seizure Severity: Score the maximal seizure severity for each animal using a modified Racine scale (see table below).
-
Seizure Duration: Record the duration of the generalized tonic-clonic seizure.[6]
-
Mortality: Record any deaths within the observation period.
-
-
Modified Racine Scale for Seizure Scoring in Mice:
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Ear and facial twitching, immobility |
| 2 | Myoclonic jerks of the body |
| 3 | Clonic convulsions of the forelimbs |
| 4 | Generalized clonic convulsions with rearing and falling |
| 5 | Generalized tonic-clonic seizures |
| 6 | Death |
Protocol 2: Chronic Pentylenetetrazol (PTZ) Kindling Model in Mice
This protocol describes the induction of a kindled state in mice through repeated administration of a subconvulsive dose of PTZ. This model is used to study epileptogenesis and to evaluate the effects of drugs on a more established seizure-prone state.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimatization and Solution Preparation: Follow steps 1 and 2 from Protocol 1. The PTZ dose for kindling is typically in the subconvulsive range (e.g., 30-40 mg/kg for mice).
-
Kindling Induction:
-
Administer the subconvulsive dose of PTZ intraperitoneally to the mice on alternating days (e.g., Monday, Wednesday, Friday) for a period of several weeks (e.g., 4-6 weeks).
-
After each PTZ injection, observe the animals for 30 minutes and score the seizure severity using the modified Racine scale.
-
A stable kindled state is generally considered to be achieved when animals consistently exhibit a score of 4 or 5 for at least three consecutive injections.
-
-
Drug Testing in Kindled Animals:
-
Once the animals are fully kindled, they can be used for drug testing.
-
Administer the test compound (this compound) or vehicle at a predetermined time before a challenge dose of PTZ (the same subconvulsive dose used for kindling).
-
Observe and record the seizure latency, severity, and duration as described in Protocol 1.
-
A washout period of at least 48 hours should be allowed between different drug treatments in the same animal.
-
Visualizations
Experimental Workflow for the Acute PTZ Seizure Model
Caption: Workflow of the acute PTZ seizure model.
Signaling Pathway of PTZ-Induced Seizures
Caption: PTZ antagonizes GABA-A receptors, leading to seizures.
Proposed Mechanism of Action of this compound
Caption: Proposed multi-target mechanism of this compound.
References
- 1. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Losigamone in Hippocampal Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone, a tetronic acid derivative, is an anticonvulsant agent that has shown efficacy in treating partial seizures.[1][2] Understanding its mechanism of action at the cellular and network level is crucial for its therapeutic application and the development of novel antiepileptic drugs. The acute hippocampal slice preparation is a well-established ex vivo model that preserves the intricate neuronal circuitry of the hippocampus, making it an ideal system to investigate the electrophysiological effects of compounds like this compound.[3][4] These application notes provide detailed protocols for the preparation of acute hippocampal slices and for conducting electrophysiological experiments to elucidate the effects of this compound on neuronal excitability and synaptic transmission.
Mechanism of Action of this compound
This compound's anticonvulsant properties are attributed to its modulation of voltage-gated ion channels and synaptic transmission. While the exact mechanism is multifaceted and subject to ongoing research, key findings in hippocampal neurons indicate the following:
-
Reduction of Persistent Sodium Current (INaP): this compound has been shown to decrease the amplitude of the persistent sodium current in hippocampal neurons.[5][6] This current plays a significant role in setting the resting membrane potential and amplifying synaptic inputs, and its inhibition leads to a reduction in neuronal excitability.
-
Modulation of Synaptic Transmission: Studies have demonstrated that this compound can moderately reduce the amplitude of excitatory postsynaptic potentials (EPSPs) in CA1 pyramidal neurons.[6][7] However, it appears to have minimal effect on inhibitory postsynaptic potentials (IPSPs).[6][7] The drug also dose-dependently reduces the frequency of spontaneous synaptic events.[8][9]
-
NMDA Receptor Antagonism: Some evidence suggests that this compound may act as an antagonist at NMDA receptors, which could contribute to its anticonvulsant effects by reducing excitatory neurotransmission.[10][11]
-
GABAergic System: The interaction of this compound with the GABAergic system is not fully resolved, with some studies suggesting a potentiation of GABA-mediated responses, while others show no significant effect on GABAergic inhibitory postsynaptic potentials in hippocampal slices.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in hippocampal preparations.
Table 1: Effect of this compound on Persistent Sodium Current (INaP) in Hippocampal Neurons
| Parameter | Concentration | Effect | Reference |
| INaP Amplitude | 100-200 µM | Reversible decrease | [5][6] |
Table 2: Electrophysiological Effects of this compound in Hippocampal CA1 Neurons
| Parameter | Concentration | Effect | Reference |
| Action Potential Firing | Not specified | Reversibly reduced number of action potentials | [6][7] |
| EPSP Amplitude | Not specified | Moderately reduced | [6][7] |
| Monosynaptic fast and slow IPSPs | Not specified | Unaffected | [6][7] |
| Spontaneous Epileptiform Discharges | Dose-dependent | Blocked | [8] |
| Stimulus-Induced Epileptiform Discharges | Dose-dependent | Reduced | [8] |
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for electrophysiological studies.[4][5]
Materials and Reagents:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Petri dishes
-
Filter paper
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) components (see Table 3)
-
Sucrose-based cutting solution (see Table 4)
-
Recovery chamber
-
Recording chamber
Table 3: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 3 |
| KH2PO4 | 1.25 |
| MgSO4 | 1.3 |
| CaCl2 | 2 |
| NaHCO3 | 26 |
| D-Glucose | 10 |
Table 4: Composition of Sucrose-Based Cutting Solution
| Component | Concentration (mM) |
| Sucrose | 210 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| MgCl2 | 7 |
| CaCl2 | 0.5 |
| NaHCO3 | 26 |
| D-Glucose | 10 |
Procedure:
-
Preparation of Solutions: Prepare aCSF and sucrose-based cutting solution in advance and saturate with carbogen gas for at least 30 minutes before use. Chill the cutting solution to 0-4°C.
-
Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, perform decapitation.
-
Brain Extraction: Quickly dissect the brain and place it in the ice-cold, carbogenated sucrose-based cutting solution.
-
Hemisection and Blocking: Make a midsagittal cut to separate the hemispheres. For transverse hippocampal slices, make a coronal cut to block the posterior portion of the brain containing the hippocampus.
-
Slicing: Mount the blocked brain tissue onto the vibratome stage. Submerge the tissue in the ice-cold, carbogenated cutting solution. Cut transverse hippocampal slices at a thickness of 300-400 µm.
-
Recovery: Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes. After this initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Electrophysiological Recording of this compound's Effects
This protocol outlines the procedures for whole-cell patch-clamp and field potential recordings to investigate the effects of this compound.
Materials and Reagents:
-
Acute hippocampal slices
-
aCSF
-
This compound stock solution (dissolved in a suitable solvent like DMSO, with final solvent concentration kept low, e.g., <0.1%)
-
Patch-clamp or field potential recording setup (amplifier, micromanipulators, data acquisition system)
-
Glass micropipettes (for patch-clamp or field recording)
-
Internal solution for patch-clamp (see Table 5)
-
Stimulating electrode
Table 5: Example Internal Solution for Whole-Cell Patch-Clamp
| Component | Concentration (mM) |
| K-gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| Phosphocreatine | 10 |
Procedure for Whole-Cell Patch-Clamp (to study INaP, EPSPs, IPSPs, and action potential firing):
-
Slice Placement: Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Cell Visualization: Identify pyramidal neurons in the CA1 region using infrared differential interference contrast (IR-DIC) microscopy.
-
Patching: Approach a neuron with a glass micropipette filled with internal solution. Form a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline activity, including resting membrane potential, action potential firing in response to current injections, and synaptic potentials (EPSPs and IPSPs) evoked by stimulating Schaffer collaterals.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 100-200 µM) by adding it to the perfusion aCSF.
-
Data Acquisition: Record the changes in the parameters measured during the baseline period. For INaP, use a voltage-clamp protocol with a slow voltage ramp (e.g., from -70 mV to 0 mV) in the presence of K+ and Ca2+ channel blockers.[5]
-
Washout: Perfuse the slice with drug-free aCSF to check for the reversibility of the effects.
Procedure for Extracellular Field Potential Recording (to study effects on synaptic transmission and plasticity):
-
Slice Placement and Electrode Positioning: Place a slice in the recording chamber. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Input-Output Curve: Determine the baseline synaptic strength by generating an input-output curve (plotting fEPSP slope against stimulus intensity).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes at a stimulation intensity that elicits 30-50% of the maximum response.
-
This compound Application: Bath-apply this compound and record the changes in the fEPSP slope.
-
Washout: Perfuse with drug-free aCSF to observe recovery.
Visualizations
Caption: Proposed mechanism of action of this compound in the hippocampus.
Caption: Workflow for studying this compound in hippocampal slices.
References
- 1. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antiepileptic drugs on hippocampal neurons coupled to micro-electrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on synaptic potentials and spike frequency habituation in rat entorhinal cortex and hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the tetronic acid derivatives AO33 (this compound) and AO78 on epileptiform activity and on stimulus-induced calcium concentration changes in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound decreases spontaneous synaptic activity in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques used to study epilepsy in the laboratory: experimental techniques in basic neurophysiology (Chapter 6) - Introduction to Epilepsy [cambridge.org]
- 9. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Analysis of Losigamone on Neuronal Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone, a novel anticonvulsant, has demonstrated efficacy in the treatment of focal epilepsy.[1] Its mechanism of action is believed to involve the modulation of several key neuronal ion channels, thereby reducing neuronal hyperexcitability. This document provides detailed application notes and protocols for the patch-clamp analysis of this compound's effects on major neuronal ion channels, including voltage-gated sodium (Nav) channels and GABA-A receptors. The information is compiled from published research to guide in vitro electrophysiological studies.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the known quantitative effects of this compound on specific neuronal ion channels based on available literature.
| Target Ion Channel | Preparation | This compound Concentration | Observed Effect | Reference |
| Persistent Sodium Current (INaP) | Rat hippocampal neurons (slices and cultured) | 100-200 µM | Decrease in the amplitude of INaP at depolarized membrane potentials.[2] | Gebhardt et al., 2001 |
| Voltage-Gated Sodium Channels | Mouse cortical slices | Not specified | Implicated in the reduction of veratridine-stimulated excitatory amino acid release.[3] | Srinivasan et al., 1998 (citing Schmitz et al., 1995) |
| Target Receptor | Assay | This compound Concentration | Observed Effect | Reference |
| GABA-A Receptor | 36Cl- influx assay in spinal cord neurons | 10-8 - 10-5 M | Stimulation of 36Cl- influx in the absence of exogenous GABA.[4] | Dimpfel et al., 1995 |
| GABA-A Receptor | 36Cl- influx assay in spinal cord neurons | 10-5 M | Potentiation of the effect of a suboptimal concentration of exogenous GABA (10-5 M).[4] | Dimpfel et al., 1995 |
Note on Potassium and Calcium Channels: Current literature primarily focuses on this compound's effects on sodium channels and GABA-A receptors. While one review mentions a suggested but unconfirmed role for K+ channel activation, direct patch-clamp evidence of this compound's effects on voltage-gated potassium (Kv) and calcium (Cav) channels is lacking.[5] In studies focusing on sodium currents, these channels were often pharmacologically blocked, suggesting they are not the primary targets of this compound.[2] Researchers interested in these channels can use the general protocols provided below to investigate potential effects.
Experimental Protocols
The following are detailed protocols for performing patch-clamp analysis of this compound on neuronal ion channels. These are generalized methods based on standard electrophysiological practices and specific details from the cited literature.
Protocol 1: Whole-Cell Voltage-Clamp Analysis of Persistent Sodium Current (INaP)
Objective: To measure the effect of this compound on the persistent sodium current in cultured hippocampal neurons.
1. Cell Preparation:
-
Culture primary hippocampal neurons from juvenile rats (P15-P25) on glass coverslips.[2]
-
Use standard cell culture media and maintain in a humidified incubator at 37°C and 5% CO2.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Na+ currents, add blockers for K+ and Ca2+ channels (e.g., 10 mM TEA-Cl, 0.1 mM CdCl2).
-
Internal Pipette Solution (in mM): 140 Cs-Gluconate or CsF (to block K+ currents), 10 NaCl, 1 MgCl2, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 10 EGTA.[2] Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. The final concentration of DMSO in the external solution should not exceed 0.1%.[2]
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a selected neuron and establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -70 mV.
-
To measure INaP, apply slow depolarizing voltage ramps from -70 mV to 0 mV.[2]
-
Perfuse the external solution containing the desired concentration of this compound (e.g., 100-200 µM) and record the changes in INaP.[2]
-
A control application of the vehicle (external solution with 0.1% DMSO) should be performed.
-
To confirm the recorded current is INaP, apply Tetrodotoxin (TTX), a specific Na+ channel blocker, at the end of the experiment.[2]
Protocol 2: Analysis of this compound's Effect on GABA-A Receptor-Mediated Currents
Objective: To determine if this compound potentiates GABA-A receptor-mediated currents using whole-cell voltage-clamp.
1. Cell Preparation:
-
Use cultured primary neurons (e.g., spinal cord or hippocampal neurons) or a cell line stably expressing GABA-A receptors (e.g., HEK293 cells).
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 10 EGTA. Adjust pH to 7.3 with CsOH. (A high chloride internal solution is used to create an outward chloride current upon GABA-A receptor activation, which can be easier to measure).
-
Drug Solutions: Prepare stock solutions of GABA and this compound.
3. Electrophysiological Recording:
-
Establish a whole-cell voltage-clamp configuration as described in Protocol 1.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a suboptimal concentration of GABA (e.g., EC10-EC20, which should be predetermined) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) and record the potentiation of the GABA-evoked current.[4]
-
To test for direct agonistic effects, apply this compound in the absence of GABA.[4]
-
Ensure complete washout of drugs between applications.
Protocol 3: General Protocol for Screening this compound's Effects on Kv and Cav Channels
Objective: To investigate if this compound has any significant effect on voltage-gated potassium or calcium channels.
1. Cell Preparation:
-
Use cells known to express the desired channel subtype (e.g., dorsal root ganglion neurons for a variety of Kv and Cav channels, or specific cell lines).
2. Solutions:
-
For Kv Channels:
-
External Solution (in mM): 140 Choline-Cl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.1 CdCl2 (to block Ca2+ channels), 0.001 TTX (to block Na+ channels). Adjust pH to 7.4.
-
Internal Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 10 EGTA. Adjust pH to 7.3.
-
-
For Cav Channels:
-
External Solution (in mM): 120 TEA-Cl, 10 BaCl2 or CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX. Adjust pH to 7.4. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal Pipette Solution (in mM): 120 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 EGTA. Adjust pH to 7.3.
-
3. Electrophysiological Recording:
-
Establish a whole-cell voltage-clamp configuration.
-
Use appropriate voltage protocols to elicit the currents of interest.
-
For Kv channels, use depolarizing steps from a holding potential of -80 mV to a range of test potentials (e.g., -60 mV to +60 mV).
-
For Cav channels, use depolarizing steps from a holding potential of -90 mV to a range of test potentials (e.g., -50 mV to +40 mV).
-
-
After establishing a stable baseline, perfuse this compound at relevant concentrations and observe any changes in the current amplitude or kinetics.
Visualizations
The following diagrams illustrate the experimental workflow and proposed signaling pathways for this compound's action.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Proposed signaling pathway for GABA-A receptor modulation by this compound.
Caption: Logical relationship of this compound's multi-target effects.
References
- 1. This compound add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral HPLC Method for the Enantioselective Separation of Losigamone
Application Note and Protocol
This document provides a detailed methodology for the chiral separation of the enantiomers of Losigamone, a candidate antiepileptic drug, using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a robust method for the enantiomeric analysis of this compound.
Introduction
This compound possesses a chiral center, resulting in the existence of two enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, a reliable analytical method to separate and quantify them is crucial for drug development and quality assessment. This application note describes a normal-phase chiral HPLC method for the baseline separation of this compound enantiomers. The method is based on the procedure described by Behrens et al. in the Journal of Chromatography B: Biomedical Sciences and Applications.
Experimental Protocol
This section details the necessary reagents, equipment, and procedures for the successful chiral separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: Chiralpak AD, 250 mm x 4.6 mm I.D., 10 µm particle size.
-
Solvents: HPLC grade n-hexane and isopropanol.
-
Sample Diluent: A mixture of n-hexane and isopropanol, in a ratio similar to the mobile phase, should be used to dissolve the sample.
-
This compound Standard: Racemic this compound standard of known purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak AD, 10 µm |
| Column Dimensions | 250 mm x 4.6 mm I.D. |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 269 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the sample diluent. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: For drug substance analysis, dissolve the sample in the diluent to achieve a final concentration of approximately 0.1 mg/mL. For analysis in biological matrices, a validated liquid-liquid extraction procedure should be employed to isolate the analytes prior to reconstitution in the sample diluent. A previously reported method utilizes a single-step liquid-liquid extraction from human plasma.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. Inject the racemic this compound standard solution and ensure the following criteria are met:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak |
| Theoretical Plates (N) | ≥ 2000 for each enantiomer peak |
Data Presentation
The following table summarizes the expected retention times for the two enantiomers of this compound under the specified chromatographic conditions.
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | ~9.5 |
| Enantiomer 2 | ~11.2 |
Note: The elution order of the (+) and (-) enantiomers should be confirmed with enantiomerically pure standards if available.
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound enantiomers.
Figure 1: Workflow for the chiral HPLC analysis of this compound enantiomers.
Application Notes and Protocols for In Vivo Electrophysiology Studies with Losigamone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for conducting in vivo electrophysiology studies to evaluate the anticonvulsant properties of Losigamone. While this compound has demonstrated efficacy in various preclinical seizure models, detailed in vivo electrophysiological data is limited in publicly available literature. Therefore, this document outlines the established protocols for these models and the corresponding electrophysiological recording techniques that are appropriate for investigating the effects of this compound on neuronal activity.
Overview of this compound
This compound is an anticonvulsant drug that has shown efficacy in animal models of generalized tonic-clonic and partial seizures.[1] Its precise mechanism of action is not fully elucidated, but it is known to be a β-methoxy-butenolide derivative.[1] Studies suggest that its anticonvulsant effects may be mediated through the modulation of voltage-gated sodium channels and potential interactions with NMDA receptors, leading to a reduction in neuronal hyperexcitability.[2][3][4] this compound exists as a racemic mixture of two enantiomers, S(+)-losigamone and R(-)-losigamone, with the S(+) enantiomer appearing to be the more potent form.[5][6]
Quantitative Data Summary
The following tables summarize the available quantitative data on the anticonvulsant efficacy of this compound and its enantiomers in various in vivo seizure models. The data primarily reflects behavioral endpoints rather than direct electrophysiological measurements.
Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Route of Administration | ED₅₀ (mg/kg) | Reference |
| This compound (racemic) | Intraperitoneal (i.p.) | 28.3 | [1] |
| S(+)-Losigamone (AO-242) | Intraperitoneal (i.p.) | 15.5 | [1] |
| R(-)-Losigamone (AO-294) | Intraperitoneal (i.p.) | 112.5 | [1] |
Table 2: Efficacy of S(+)-Losigamone in the Audiogenic Seizure Model in DBA/2 Mice
| Dose of S(+)-Losigamone (mg/kg, i.p.) | Percentage of Mice Protected from Tonic-Clonic Convulsions | Reference |
| 5 | Not specified, but significant inhibition | [5][6] |
| 10 | Not specified, but significant inhibition | [5][6] |
| 20 | 91% | [5][6] |
Experimental Protocols
The following are detailed protocols for inducing seizures in rodent models and for performing in vivo electrophysiological recordings to assess the effects of compounds like this compound.
Maximal Electroshock (MES) Induced Seizure Model
This model is used to screen for compounds effective against generalized tonic-clonic seizures.
Materials:
-
Rodents (mice or rats)
-
MES stimulator with corneal electrodes
-
Saline solution with anesthetic (e.g., 0.5% tetracaine)
-
This compound solution
-
Administration supplies (syringes, needles)
Protocol:
-
Administer this compound or vehicle control to the animal via the desired route (e.g., intraperitoneal injection).
-
At the time of expected peak drug effect, apply a drop of saline/anesthetic solution to the animal's eyes.
-
Place the corneal electrodes on the corneas of the animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 Hz, 60 mA for 0.2 seconds for mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Record the presence or absence of protection for each animal.
Pentylenetetrazol (PTZ) Induced Seizure Model
This model is used to evaluate compounds for efficacy against myoclonic and absence seizures.
Materials:
-
Rodents (mice or rats)
-
Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg for acute seizures)
-
This compound solution
-
Observation chamber
-
Video recording system (optional)
Protocol:
-
Administer this compound or vehicle control to the animal.
-
After the appropriate pre-treatment time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.
-
Immediately place the animal in the observation chamber.
-
Observe and score the seizure activity for a set period (e.g., 30 minutes) using a standardized scoring system (e.g., Racine scale).
-
Key parameters to measure include the latency to the first seizure, the severity of the seizures, and the duration of seizure activity.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced seizures and are a model for reflex epilepsy.
Materials:
-
DBA/2 mice (typically between 21 and 28 days of age)
-
Acoustic stimulation chamber equipped with a sound source (e.g., bell or speaker) capable of producing a high-intensity sound (e.g., 110-120 dB).
-
This compound solution
-
Sound level meter
Protocol:
-
Administer S(+)-Losigamone or vehicle control to the mice.[5][6]
-
At the time of peak drug effect, place the mouse individually into the acoustic stimulation chamber.
-
Expose the mouse to the sound stimulus for a defined period (e.g., 60 seconds).
-
Observe the animal for the characteristic seizure progression: wild running, clonic seizures, and tonic-clonic seizures with hindlimb extension.
-
Record the occurrence and latency of each seizure phase. Protection is typically defined as the absence of the tonic-clonic seizure phase.
In Vivo Electrocorticography (ECoG) and Local Field Potential (LFP) Recording
This protocol describes the surgical implantation of electrodes for chronic ECoG and LFP recordings in rodents to monitor brain electrical activity during induced seizures.
Materials:
-
Rodent (rat or mouse)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Recording electrodes (e.g., stainless steel screws for ECoG, depth electrodes for LFP)
-
Dental cement
-
Electrophysiology recording system (amplifier, digitizer, software)
Protocol:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for electrode placement over the brain region of interest (e.g., motor cortex for MES/PTZ models, hippocampus for limbic seizure models).
-
Drill small burr holes through the skull at the desired locations.
-
For ECoG, screw in stainless steel electrodes so they are in contact with the dura mater.
-
For LFP, slowly lower a depth electrode into the target brain region.
-
Place a reference electrode over a region of low electrical activity, such as the cerebellum.
-
Secure the electrodes and a headstage connector to the skull using dental cement.
-
Allow the animal to recover from surgery.
-
During seizure induction experiments (as described in 3.1-3.3), connect the animal to the recording system to acquire ECoG/LFP data.
-
Analyze the recorded data for changes in seizure-related activity, such as spike-wave discharge frequency, amplitude, and duration, or changes in power in specific frequency bands.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vivo Electrophysiology Study
Caption: Workflow for in vivo electrophysiology studies.
Logical Relationship of Experimental Components
Caption: Interrelationship of experimental variables.
References
- 1. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Losigamone Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone is an anticonvulsant drug with a novel mechanism of action that has shown efficacy in preclinical rodent models of epilepsy.[1] These application notes provide a comprehensive protocol for the administration of this compound to rodents (mice and rats) for research purposes. The provided methodologies are based on established practices for administering anticonvulsant agents in preclinical studies.
Disclaimer: The following protocols are intended for research purposes only and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but it is believed to exert its anticonvulsant effects through multiple pathways:
-
Potentiation of GABAergic Neurotransmission: this compound enhances the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It is thought to modulate GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of neuronal membranes, thus reducing neuronal excitability.[2]
-
NMDA Receptor Antagonism: this compound has been shown to have antagonistic effects at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor involved in excitatory neurotransmission. By blocking NMDA receptors, this compound can reduce excessive neuronal excitation associated with seizures.[3][4][5]
Below are diagrams illustrating the signaling pathways potentially modulated by this compound.
Caption: Putative mechanism of this compound at the GABAergic synapse.
Caption: Postulated antagonistic effect of this compound on the NMDA receptor.
Quantitative Data
Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Test in Mice (Oral Administration)
| Compound | ED₅₀ (mg/kg) |
| This compound (racemate) | 48.5 |
| AO-242 ((+)-enantiomer) | 27.2 |
| AO-294 ((-)-enantiomer) | 89.9 |
ED₅₀: Median effective dose to protect 50% of animals from tonic hindlimb extension.[1][6]
Table 2: Efficacy of S(+)-Losigamone in the Audiogenic Seizure Model in DBA/2 Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Protection (%) |
| 5 | 50 |
| 10 | Not Reported |
| 20 | 91 |
Protection from clonic/tonic convulsions.[5][7]
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to rodents.
Dose Preparation
Note: The optimal vehicle for this compound administration in rodents has not been definitively reported. Researchers should perform solubility and stability tests to determine the most appropriate vehicle for their specific formulation. Common vehicles for oral and intraperitoneal administration of hydrophobic compounds in rodents include:
-
0.5% or 1% Methylcellulose in sterile water
-
20% Hydroxypropyl-β-cyclodextrin in sterile water
-
A suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80
Protocol for Preparing a this compound Suspension (Example using 0.5% Methylcellulose):
-
Calculate the required amount of this compound and vehicle:
-
Determine the desired dose (e.g., in mg/kg) and the total number of animals to be dosed.
-
Calculate the total volume of dosing solution needed, accounting for a small overage.
-
-
Prepare the 0.5% methylcellulose vehicle:
-
Weigh the appropriate amount of methylcellulose powder.
-
Gradually add the powder to sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until a homogenous suspension is formed.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
In a separate container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until a uniform suspension is achieved.
-
Ensure the suspension is well-mixed before each administration.
-
Administration Routes
The choice of administration route will depend on the experimental design and objectives. Oral gavage is a common route for mimicking clinical administration, while intraperitoneal injection allows for rapid systemic absorption.
4.2.1. Oral Gavage (PO)
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip.
-
Syringes compatible with the gavage needles.
-
Prepared this compound suspension.
Protocol:
-
Animal Restraint:
-
Mice: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Rats: Securely hold the rat by wrapping one hand around the thorax, under the forelimbs, and using the thumb and forefinger to gently hold the head.
-
-
Gavage Needle Insertion:
-
With the animal in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Carefully advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
-
Substance Administration:
-
Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the this compound suspension.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or regurgitation.
-
4.2.2. Intraperitoneal (IP) Injection
Materials:
-
Appropriately sized needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Syringes.
-
Prepared this compound suspension.
Protocol:
-
Animal Restraint:
-
Mice: Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen.
-
Rats: A two-person technique is often preferred, with one person restraining the rat and the other performing the injection.
-
-
Injection Site:
-
Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
-
Needle Insertion:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
-
Aspiration and Injection:
-
Gently pull back on the syringe plunger to ensure no fluid or blood is aspirated. If aspiration occurs, withdraw the needle and re-insert at a different site.
-
Inject the calculated volume of the this compound suspension into the peritoneal cavity.
-
-
Post-Administration Monitoring:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of discomfort or adverse reactions at the injection site.
-
Experimental Workflow
The following diagram outlines a general workflow for an acute efficacy study of this compound in a rodent seizure model.
Caption: General workflow for an acute anticonvulsant study.
Monitoring for Adverse Effects
It is crucial to monitor animals for potential adverse effects following this compound administration, especially in chronic studies.
Table 3: Checklist for Monitoring Adverse Effects of Anticonvulsants in Rodents
| Category | Parameter to Observe | Frequency of Observation |
| General Health | Body weight | Daily or as per protocol |
| Food and water intake | Daily or as per protocol | |
| Appearance (piloerection, posture) | Daily | |
| Neurological | Ataxia (incoordination) | Within hours of dosing and daily |
| Sedation/Lethargy | Within hours of dosing and daily | |
| Tremors or muscle fasciculations | Within hours of dosing and daily | |
| Changes in exploratory behavior | As per experimental design | |
| Behavioral | Aggression or passivity | Daily |
| Stereotyped behaviors (e.g., circling) | Daily |
Any observed adverse effects should be documented and reported to the appropriate animal care personnel. Dose adjustments or termination of the experiment may be necessary based on the severity of the adverse effects.[8][9]
References
- 1. jpccr.eu [jpccr.eu]
- 2. Isobolographic analysis of interactions between this compound and conventional antiepileptic drugs in the mouse maximal electroshock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kindling increases the sensitivity of rats to adverse effects of certain antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Cognitive Impact of Antiseizure Drugs in Naïve Rodents and Corneal-Kindled Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Losigamone's Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of Losigamone, a potential antiepileptic drug. The described assays are fundamental in preclinical drug development to establish a safety profile and understand the cellular mechanisms of potential toxicity.
Introduction
This compound is an anticonvulsant agent with a mechanism of action that is not fully elucidated but is thought to involve modulation of GABAergic neurotransmission and potentially K+ channel activation.[1] While its therapeutic effects are of primary interest, a thorough understanding of its cytotoxic potential is crucial for further development. This document outlines a panel of standard cell-based assays to determine this compound's effects on cell viability, membrane integrity, and apoptosis.
Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3][4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma cells, HepG2 hepatoma cells) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 1, 10, 50, 100, 200, 500 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Solubilization: Incubate the plate for 4 hours at 37°C.[3] Afterwards, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Expected Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | SH-SY5Y % Viability (24h) | SH-SY5Y % Viability (48h) | HepG2 % Viability (24h) | HepG2 % Viability (48h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 98.1 ± 4.9 | 95.3 ± 5.8 | 99.2 ± 4.5 | 97.1 ± 5.1 |
| 10 | 95.4 ± 5.1 | 90.1 ± 6.3 | 96.5 ± 4.9 | 92.8 ± 5.3 |
| 50 | 88.2 ± 6.5 | 75.6 ± 7.2 | 90.1 ± 5.3 | 81.4 ± 6.2 |
| 100 | 76.5 ± 7.1 | 60.3 ± 8.1 | 82.3 ± 6.1 | 68.9 ± 7.0 |
| 200 | 61.3 ± 8.2 | 45.1 ± 9.4 | 69.8 ± 7.5 | 52.3 ± 8.1 |
| 500 | 42.8 ± 9.5 | 28.9 ± 10.2 | 55.4 ± 8.9 | 35.7 ± 9.3 |
Data are presented as mean ± standard deviation of three independent experiments.
Assessment of Cytotoxicity via Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of stop solution to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][10]
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Expected Data Presentation
Table 2: Cytotoxicity of this compound based on LDH Release
| Concentration (µM) | SH-SY5Y % Cytotoxicity (24h) | SH-SY5Y % Cytotoxicity (48h) | HepG2 % Cytotoxicity (24h) | HepG2 % Cytotoxicity (48h) |
| Vehicle Control | 2.1 ± 0.8 | 3.5 ± 1.1 | 1.8 ± 0.6 | 2.9 ± 0.9 |
| 1 | 3.2 ± 1.0 | 5.1 ± 1.5 | 2.5 ± 0.8 | 4.2 ± 1.2 |
| 10 | 6.8 ± 1.5 | 10.2 ± 2.1 | 5.1 ± 1.3 | 8.9 ± 1.8 |
| 50 | 15.4 ± 2.8 | 24.8 ± 3.5 | 12.3 ± 2.5 | 20.1 ± 3.1 |
| 100 | 28.9 ± 3.9 | 41.2 ± 4.8 | 22.7 ± 3.6 | 35.4 ± 4.5 |
| 200 | 45.1 ± 5.2 | 58.9 ± 6.1 | 38.6 ± 4.9 | 51.8 ± 5.9 |
| 500 | 68.3 ± 6.8 | 75.4 ± 7.9 | 59.2 ± 6.2 | 69.3 ± 7.1 |
Data are presented as mean ± standard deviation of three independent experiments.
Assessment of Apoptosis using Caspase-3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11]
Experimental Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in a white-walled 96-well plate for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent (Promega) to equilibrate to room temperature. Add 100 µL of the reagent to each well.[12]
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1 to 2 hours, protected from light.[12]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase-3/7 activity compared to the vehicle-treated control.
Expected Data Presentation
Table 3: Induction of Apoptosis by this compound (Caspase-3/7 Activity)
| Concentration (µM) | SH-SY5Y Fold Change (24h) | HepG2 Fold Change (24h) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 1.1 ± 0.2 | 1.0 ± 0.1 |
| 10 | 1.3 ± 0.3 | 1.2 ± 0.2 |
| 50 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| 100 | 4.8 ± 0.8 | 3.2 ± 0.6 |
| 200 | 7.2 ± 1.1 | 5.6 ± 0.9 |
| 500 | 10.5 ± 1.5 | 8.1 ± 1.2 |
Data are presented as mean ± standard deviation of three independent experiments.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathways of this compound's action and cytotoxicity.
Conclusion
The combination of MTT, LDH, and Caspase-3/7 assays provides a robust initial assessment of this compound's cytotoxic potential. These assays offer insights into different aspects of cellular health, from metabolic activity and membrane integrity to the induction of programmed cell death. The presented protocols and data tables serve as a template for conducting and documenting such preclinical safety evaluations, which are essential for the continued development of new therapeutic agents. Further investigations may be required to explore specific mechanisms of toxicity if significant cytotoxicity is observed.
References
- 1. This compound. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. promega.com [promega.com]
Application Notes and Protocols: Losigamone Dose-Response in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The anticonvulsant potency of Losigamone and its isomers has been primarily evaluated in the maximal electroshock (MES) seizure model in mice. The median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic hindlimb extension component of the seizure, is a key parameter for assessing efficacy.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound (racemate) | Mouse, MES test | Oral | 29.6 | [3] |
| AO-242 (S-(+)-enantiomer) | Mouse, MES test | Oral | 17.8 | [3] |
| AO-294 (R-(-)-enantiomer) | Mouse, MES test | Oral | 89.9 | [3] |
| AO-23 | Mouse, MES test | Oral | >100 | [3] |
Note: The S-(+)-enantiomer (AO-242) appears to be the more potent of the isomers in the MES test.[3]
Experimental Protocols
The following are detailed protocols for the two most common preclinical models used to evaluate the anticonvulsant activity of drugs like this compound.
Maximal Electroshock (MES) Test in Mice
This model is used to identify compounds that prevent the spread of seizures, indicative of potential efficacy against generalized tonic-clonic seizures.[4]
Materials:
-
Male albino mice (e.g., Swiss or CF-1 strain), weighing 18-25g
-
This compound or test compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Electroconvulsive shock apparatus (e.g., Rodent Shocker)
-
Corneal electrodes
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Animal scale
-
Syringes and gavage needles for oral administration
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Dosing:
-
Prepare a solution or suspension of this compound in the chosen vehicle at various concentrations.
-
Divide the mice into groups (n=8-10 per group), including a vehicle control group and several dose groups of this compound.
-
Administer the vehicle or this compound solution orally (p.o.) using a gavage needle. The volume of administration is typically 0.1 mL per 10g of body weight.
-
-
Time to Peak Effect: The MES test is conducted at the time of peak effect of the drug. For orally administered this compound in mice, this is typically 30-60 minutes post-administration.
-
Seizure Induction:
-
At the predetermined time point, apply a drop of topical anesthetic to each eye of the mouse.
-
Place the corneal electrodes, moistened with saline, on the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. This is characterized by the rigid, extended posture of the hindlimbs.
-
The absence of the tonic hindlimb extension is considered protection.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected.
-
Determine the ED50 value, the dose that protects 50% of the animals, using a statistical method such as probit analysis.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice
This model is used to identify compounds that raise the seizure threshold, suggesting potential efficacy against myoclonic and absence seizures.
Materials:
-
Male albino mice (e.g., Swiss or CF-1 strain), weighing 18-25g
-
This compound or test compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Pentylenetetrazol (PTZ)
-
0.9% saline solution
-
Animal scale
-
Syringes and needles for oral and subcutaneous administration
-
Observation chambers (one for each mouse)
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing procedures as for the MES test.
-
Dosing:
-
Prepare solutions/suspensions of this compound and a solution of PTZ in saline.
-
Divide the mice into groups (n=8-10 per group), including a vehicle control group and several dose groups of this compound.
-
Administer the vehicle or this compound solution orally (p.o.).
-
-
Time to Peak Effect: The PTZ injection is timed to coincide with the peak effect of the test compound (typically 30-60 minutes after oral administration).
-
Seizure Induction:
-
At the appropriate time, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.) into a loose fold of skin on the back of the neck.
-
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for a period of 30 minutes for the presence of clonic seizures. A clonic seizure is defined as clonus of the forelimbs, hindlimbs, or body lasting for at least 5 seconds.
-
The absence of a clonic seizure during the 30-minute observation period is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each dose group.
-
Determine the ED50 value using a statistical method like probit analysis.
-
Visualizations
Experimental Workflows
References
- 1. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Losigamone's Effect on Synaptic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone is an anticonvulsant drug that modulates synaptic transmission through multiple mechanisms, making it a subject of significant interest in neuropharmacology and epilepsy research. These application notes provide a detailed overview of the experimental protocols used to characterize the effects of this compound on key aspects of neuronal signaling. The primary mechanisms of action of this compound include the potentiation of GABAergic inhibition, reduction of the persistent sodium current, and attenuation of excitatory amino acid transmission.[1][2][3][4] This document outlines the methodologies to investigate these effects, presenting quantitative data in a structured format and visualizing complex pathways and workflows.
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative effects of this compound on various parameters of synaptic transmission as reported in preclinical studies.
Table 1: Effect of this compound on GABAergic Transmission
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| 36Cl- Influx | Rat spinal cord neurons | 10-8 - 10-5 M | Stimulated influx in the absence of exogenous GABA | [1] |
| GABA-potentiating properties | Not specified | Low micromolar | Potentiated GABA-mediated responses | [3] |
Table 2: Effect of this compound on Voltage-Gated Sodium Channels
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Persistent Na+ Current (INaP) | Rat hippocampal neurons | 100-200 µM | Reversible decrease in INaP amplitude | [2] |
Table 3: Effect of S(+)-Losigamone on Excitatory Amino Acid Release
| Stimulus | Preparation | S(+)-Losigamone Concentration | Effect on Glutamate Release | Effect on Aspartate Release | Reference |
| Potassium | Mouse cortical slices | 100 µM | Significant reduction (P<0.01) | Significant reduction (P<0.05) | [3] |
| Potassium | Mouse cortical slices | 200 µM | Significant reduction (P<0.01) | Significant reduction (P<0.01) | [3] |
| Veratridine | Mouse cortical slices | 100 µM | Significant reduction | Significant reduction | [3] |
| Veratridine | Mouse cortical slices | 200 µM | Significant reduction | Significant reduction | [3] |
Table 4: Effect of this compound on NMDA Receptor-Mediated Depolarizations
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| NMDA-induced depolarizations | Mouse cortical wedges | ≥ 25 µM | Significant reduction | [4][5] |
| Spontaneous depolarizations in Mg2+-free medium | Mouse cortical wedges | ≥ 100 µM | Significant reduction | [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows for their investigation.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Persistent Sodium Current (INaP)
This protocol is designed to measure the effect of this compound on the persistent sodium current (INaP) in cultured hippocampal neurons or neurons in brain slices.[2]
Materials:
-
Rat hippocampal slices (P15-P25) or cultured hippocampal neurons.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 140 Cs-gluconate or CsF, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, 0.3 Na3GTP, pH adjusted to 7.3 with CsOH.
-
Pharmacological blockers for K+ and Ca2+ channels (e.g., tetraethylammonium, 4-aminopyridine, CdCl2).
-
This compound stock solution (dissolved in DMSO).
-
Tetrodotoxin (TTX) for control experiments.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare hippocampal slices or neuronal cultures according to standard laboratory procedures.
-
Transfer a slice or coverslip with cultured neurons to the recording chamber and perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a hippocampal neuron.
-
Switch to voltage-clamp mode and hold the membrane potential at -70 mV.
-
Perfuse the chamber with aCSF containing blockers for K+ and Ca2+ channels to isolate sodium currents.
-
Apply a slow depolarizing voltage ramp from -70 mV to 0 mV to elicit the persistent sodium current (INaP).
-
Record the baseline INaP.
-
Bath-apply this compound at the desired concentration (e.g., 100-200 µM). Ensure the final DMSO concentration is low (e.g., 0.1%).
-
After a stable effect is reached, record the INaP in the presence of this compound using the same voltage ramp protocol.
-
For washout experiments, perfuse with aCSF without this compound to observe the reversibility of the effect.
-
In control experiments, apply TTX to confirm that the recorded current is a sodium current.
-
Analyze the data by measuring the peak amplitude of the INaP before and after this compound application.
Protocol 2: Measurement of Excitatory Amino Acid Release from Cortical Slices
This protocol describes a method to measure the effect of this compound on the release of glutamate and aspartate from mouse cortical slices.[3][4]
Materials:
-
BALB/c mouse brain cortex.
-
Krebs-bicarbonate buffer.
-
Depolarizing agents: Potassium (e.g., 60 mM) and Veratridine (e.g., 20 µM).
-
S(+)-Losigamone stock solution.
-
High-performance liquid chromatography (HPLC) system with fluorescence detection for amino acid analysis.
-
Tissue chopper.
Procedure:
-
Isolate the cerebral cortex from a mouse brain and prepare 400 µm thick slices using a tissue chopper.
-
Pre-incubate the slices in oxygenated Krebs-bicarbonate buffer for 30 minutes at 37°C.
-
Transfer individual slices to a perfusion chamber and perfuse with buffer at a constant flow rate.
-
Collect baseline perfusate samples.
-
Stimulate the release of amino acids by a short pulse of high-potassium buffer or buffer containing veratridine.
-
Collect the perfusate during and after the stimulation.
-
Return to the baseline buffer and allow for a recovery period.
-
Introduce S(+)-Losigamone into the perfusion buffer at the desired concentration (e.g., 50-200 µM).
-
After an equilibration period with this compound, repeat the stimulation with high potassium or veratridine.
-
Collect the perfusate during and after the second stimulation.
-
Analyze the concentration of glutamate and aspartate in the collected perfusate samples using HPLC.
-
Calculate the amount of amino acid release during each stimulation and express the effect of this compound as a percentage of the control release.
Protocol 3: Extracellular Recording of NMDA-Induced Depolarizations in Cortical Wedges
This protocol details the procedure for assessing the effect of this compound on NMDA-induced depolarizations in a cortical wedge preparation.[4][5]
Materials:
-
DBA/2 mouse brain cortex.
-
Artificial cerebrospinal fluid (aCSF), standard and Mg2+-free.
-
N-Methyl-D-aspartate (NMDA) and α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA).
-
This compound stock solution.
-
Extracellular recording setup with glass microelectrodes, amplifier, and data acquisition system.
Procedure:
-
Prepare a cortical wedge from the brain of a DBA/2 mouse.
-
Place the wedge in a recording chamber and perfuse with oxygenated aCSF.
-
Position a glass recording microelectrode in the cortex to record field potentials.
-
To study spontaneous depolarizations, switch to Mg2+-free aCSF.
-
Record baseline spontaneous depolarizations.
-
Apply this compound (e.g., 100 µM) to the perfusion medium and record the change in the frequency and amplitude of spontaneous depolarizations.
-
To study NMDA-induced depolarizations, return to standard aCSF.
-
Apply a brief pulse of NMDA (e.g., 50 µM) to the perfusion medium to induce a depolarization.
-
Record the amplitude of the baseline NMDA-induced depolarization.
-
Apply this compound (e.g., 25-100 µM) to the perfusion medium.
-
After equilibration, re-apply the NMDA pulse and record the depolarization.
-
As a control, perform the same experiment using AMPA instead of NMDA to test for specificity.
-
Analyze the data by measuring the amplitude of the depolarizations before and after the application of this compound.
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the multifaceted effects of this compound on synaptic transmission. By employing these electrophysiological and neurochemical techniques, researchers can further elucidate the mechanisms underlying this compound's anticonvulsant properties and explore its potential in the development of novel therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Losigamone's Efficacy in a Rat Model of Epilepsy
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) is crucial for patients who are refractory to current treatments. Losigamone is an investigational AED with a novel mechanism of action that is not yet fully elucidated, though it is thought to potentiate GABAergic neurotransmission and may modulate excitatory amino acid pathways.[1][2] Preclinical assessment of new AEDs requires robust and reproducible animal models of epilepsy. This document provides a detailed protocol for evaluating the efficacy of this compound in a rat model of epilepsy using two well-established acute seizure tests: the Maximal Electroshock (MES) seizure test and the Pentylenetetrazole (PTZ)-induced seizure test.[3][4]
The MES model is considered a valid representation of generalized tonic-clonic seizures and is useful for identifying AEDs that prevent seizure spread.[5][6] The PTZ model, on the other hand, is used to screen drugs that may be effective against myoclonic and absence seizures by acting on the GABAergic system.[3][7] This protocol outlines the experimental design, drug preparation and administration, seizure induction and scoring, and data analysis required to conduct a thorough preclinical evaluation of this compound.
Materials and Reagents
-
Animals: Male Wistar rats (200-250 g)
-
This compound: Pharmaceutical grade
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water
-
Pentylenetetrazole (PTZ): Sigma-Aldrich or equivalent
-
Saline: 0.9% sterile sodium chloride solution
-
Corneal Electrode: For MES apparatus
-
Electroshock Apparatus: Ugo Basile or equivalent
-
Observation Chambers: Clear Plexiglas cages
-
Video Recording Equipment: For behavioral analysis
-
Electroencephalography (EEG) System (Optional): For detailed neurophysiological assessment
Experimental Design
A dose-response study will be conducted to evaluate the efficacy of this compound. Rats will be randomly assigned to the following groups for both the MES and PTZ models:
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (20 mg/kg)
-
Group 4: this compound (40 mg/kg)
-
Group 5: Positive Control (Phenytoin 20 mg/kg for MES; Diazepam 5 mg/kg for PTZ)
Each group will consist of a minimum of 8-10 animals to ensure statistical power.
Experimental Protocols
Drug Preparation and Administration
-
Prepare a homogenous suspension of this compound in 0.5% CMC.
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to seizure induction.
-
The volume of administration should be 1 ml/100 g of body weight.
Maximal Electroshock (MES) Seizure Protocol
-
Animal Preparation: Thirty minutes after drug administration, place the rat in the MES apparatus.
-
Electrode Placement: Apply a drop of saline to the corneal electrodes and gently place them on the corneas of the rat.
-
Seizure Induction: Deliver a constant current stimulus (150 mA, 60 Hz) for 0.2 seconds.[5][8]
-
Behavioral Observation: Immediately after stimulation, place the rat in an observation chamber and record the duration of the tonic hindlimb extension (THLE). The abolition of the THLE is considered the endpoint for protection.[5]
-
Data Collection: Record the presence or absence of THLE for each animal.
Pentylenetetrazole (PTZ)-Induced Seizure Protocol
-
Animal Preparation: Thirty minutes after drug administration, place the rat in an observation chamber.
-
Seizure Induction: Administer a single i.p. injection of PTZ at a dose of 60 mg/kg.[2]
-
Behavioral Observation: Immediately after PTZ injection, observe the rat for 30 minutes and score the seizure severity using the Racine scale (Table 1). Record the latency to the first seizure and the duration of seizures.
-
Data Collection: Record the seizure score for each animal at 5-minute intervals for 30 minutes.
Table 1: Racine Scale for Scoring PTZ-Induced Seizures
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks without upright posture |
| 3 | Myoclonic jerks with upright posture |
| 4 | Tonic-clonic seizures |
| 5 | Tonic-clonic seizures with loss of postural control |
Optional: Electroencephalography (EEG) Monitoring
For a more in-depth analysis, EEG can be recorded to quantify epileptiform activity.
-
Electrode Implantation: A week prior to the experiment, surgically implant EEG electrodes over the cortex and hippocampus under anesthesia.
-
EEG Recording: Connect the rat to the EEG system and record baseline activity before drug administration.
-
Post-Induction Recording: Continue EEG recording for at least 30 minutes following seizure induction in both MES and PTZ models.
-
Data Analysis: Analyze the EEG recordings for spike-wave discharges, seizure duration, and changes in power spectral density.[9][10]
Data Presentation and Statistical Analysis
All quantitative data should be summarized in the tables below.
Table 2: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model
| Treatment Group | Dose (mg/kg) | N | Number of Animals Protected from THLE | % Protection |
| Vehicle | - | 10 | ||
| This compound | 10 | 10 | ||
| This compound | 20 | 10 | ||
| This compound | 40 | 10 | ||
| Phenytoin | 20 | 10 |
Statistical Analysis: Fisher's exact test to compare the percentage of protected animals between groups.
Table 3: Efficacy of this compound in the Pentylenetetrazole (PTZ)-Induced Seizure Model
| Treatment Group | Dose (mg/kg) | N | Mean Seizure Score (± SEM) | Latency to First Seizure (s ± SEM) |
| Vehicle | - | 10 | ||
| This compound | 10 | 10 | ||
| This compound | 20 | 10 | ||
| This compound | 40 | 10 | ||
| Diazepam | 5 | 10 |
Statistical Analysis: One-way ANOVA followed by Dunnett's post-hoc test to compare mean seizure scores and latency to the first seizure between groups.
Visualization
Experimental Workflow
Caption: Experimental workflow for assessing this compound's efficacy.
Postulated Signaling Pathway of this compound
Caption: Postulated signaling pathways of this compound.
References
- 1. Telemetric EEG and the Rat: A Guide For Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 7. archepilepsy.org [archepilepsy.org]
- 8. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 9. Rodent EEG: Expanding the Spectrum of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing the Audiogenic Seizure Model for the Evaluation of Losigamone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone, a novel anticonvulsant, has demonstrated efficacy in treating partial and secondarily generalized seizures.[1][2] As a racemic mixture, it is composed of the S(+)- and R(-)-enantiomers.[1][3] Preclinical evidence strongly indicates that the anticonvulsant properties of this compound are primarily attributed to the S(+)-enantiomer.[1][2] The audiogenic seizure model, particularly in genetically susceptible DBA/2 mice, serves as a sensitive and effective screening tool for potential anticonvulsant compounds.[1][4] This document provides detailed protocols and compiled data for utilizing this model to assess the differential effects of this compound's enantiomers.
The S(+)-enantiomer of this compound has been shown to dose-dependently inhibit clonic/tonic convulsions induced by auditory stimuli in DBA/2 mice, a protective effect not observed with the R(-)-enantiomer at similar dosages.[1][2] The mechanism of action for S(+)-Losigamone is believed to involve the modulation of excitatory amino acid neurotransmission, potentially through NMDA receptor antagonism and sodium channel blockade, in addition to potentiating GABA-mediated responses.[1][5]
Data Presentation
Table 1: In Vivo Efficacy of this compound Enantiomers in the Audiogenic Seizure Model (DBA/2 Mice)
| Compound | Dose (mg/kg, i.p.) | Percentage of Mice Protected from Clonic/Tonic Convulsions |
| S(+)-Losigamone | 5 | Statistically Significant Protection (exact % not specified) |
| 10 | Statistically Significant Protection (exact % not specified) | |
| 20 | 91%[1][2] | |
| R(-)-Losigamone | 20 | 0%[1][2] |
| This compound (Racemic) | 20 | 27%[1] |
Table 2: In Vitro Effects of this compound Enantiomers on Neuronal Excitability
| Compound | Concentration | Effect on Spontaneous Depolarizations (Magnesium-Free aCSF) | Effect on Potassium/Veratridine-Elicited Glutamate & Aspartate Release |
| S(+)-Losigamone | 50-200 µM | Significant Reduction[1][2] | Significant Reduction (at 100 & 200 µM)[1][2] |
| R(-)-Losigamone | 200-800 µM | Significant Reduction[1][2] | No Effect (up to 400 µM)[1][2] |
Experimental Protocols
Protocol 1: Audiogenic Seizure Induction in DBA/2 Mice
This protocol outlines the procedure for inducing seizures in DBA/2 mice using an auditory stimulus to test the efficacy of this compound enantiomers.
Materials:
-
DBA/2 mice (genetically susceptible to audiogenic seizures)[1][4]
-
S(+)-Losigamone, R(-)-Losigamone, and racemic this compound
-
Vehicle control (e.g., saline, or as appropriate for drug solubility)
-
Acoustic chamber equipped with a sound source capable of producing a high-intensity stimulus
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Allow DBA/2 mice to acclimate to the housing facility for at least one week before the experiment. House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Prepare solutions of S(+)-Losigamone, R(-)-Losigamone, and racemic this compound in the appropriate vehicle.
-
Administer the designated dose of the test compound or vehicle control via intraperitoneal (i.p.) injection. A typical volume for i.p. injection in mice is 10 ml/kg.
-
-
Pre-treatment Interval: Allow for a pre-treatment period following injection for the compound to reach effective concentrations. This period should be determined based on the pharmacokinetic profile of the compounds.
-
Audiogenic Seizure Induction:
-
Place a single mouse in the acoustic chamber.
-
After a brief acclimation period in the chamber (e.g., 1-2 minutes), present the auditory stimulus. The stimulus is typically a high-frequency sound (e.g., 15 kHz) at a high intensity (e.g., 120 dB).[6][7]
-
The stimulus is usually applied for a fixed duration (e.g., 60 seconds) or until the onset of tonic-clonic seizures.
-
-
Seizure Scoring and Observation:
-
Observe and score the seizure response. A common scoring system includes:
-
Wild running phase
-
Clonic seizure phase
-
Tonic seizure phase (hind-limb extension)
-
Respiratory arrest and death in some cases[4]
-
-
The primary endpoint for anticonvulsant efficacy is the prevention of the clonic/tonic convulsion phase.
-
-
Data Analysis:
-
For each treatment group, calculate the percentage of animals protected from clonic/tonic seizures.
-
Use appropriate statistical tests (e.g., Fisher's exact test) to compare the protection rates between the treatment groups and the vehicle control group.
-
Visualizations
Caption: Experimental workflow for testing this compound enantiomers.
Caption: Proposed signaling pathway of S(+)-Losigamone.
References
- 1. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of [14C]-labelled this compound and enantiomers after oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 5. This compound add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Juvenile Audiogenic Seizure Test [bio-protocol.org]
- 7. Frontiers | Adrenergic Mechanisms of Audiogenic Seizure-Induced Death in a Mouse Model of SCN8A Encephalopathy [frontiersin.org]
Application Notes and Protocols: Investigating the Effects of Losigamone on Sodium Currents Using Whole-Cell Voltage-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone is an anticonvulsant drug recognized for its therapeutic potential in epilepsy.[1] Its mechanism of action is primarily attributed to the modulation of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[2] Specifically, this compound has been shown to decrease the persistent sodium current (INaP), a non-inactivating component of the total sodium current that plays a significant role in setting the threshold for neuronal firing and promoting repetitive discharges.[1][3] Understanding the detailed electrophysiological effects of this compound on both persistent and transient sodium currents is crucial for elucidating its full therapeutic profile and for the development of novel antiepileptic drugs.
These application notes provide a comprehensive guide for researchers to study the effects of this compound on sodium currents using the whole-cell voltage-clamp technique. Detailed protocols for assessing the impact of this compound on the persistent sodium current, as well as on the gating properties of transient sodium channels, including voltage-dependence of activation and inactivation, and recovery from inactivation, are presented.
Data Presentation
The following tables summarize the known and potential effects of this compound on various sodium current parameters. Due to limited publicly available quantitative data for this compound, some fields are described qualitatively. These tables serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Persistent Sodium Current (INaP)
| Parameter | This compound Effect | Concentration Range | Cell Type | Reference |
| INaP Amplitude | Decreased | 100-200 µM | Rat Hippocampal Neurons | [1] |
| IC50 | Not Reported | - | - | - |
Table 2: Effects of this compound on Transient Sodium Channel Gating Properties
| Gating Parameter | This compound Effect | Expected Outcome | Reference |
| Voltage-Dependence of Activation (V1/2) | Not Reported | Potential hyperpolarizing or no significant shift | - |
| Voltage-Dependence of Steady-State Inactivation (V1/2) | Not Reported | Potential hyperpolarizing shift, indicative of state-dependent block | - |
| Recovery from Inactivation (τ) | Not Reported | Potential slowing of recovery, indicative of channel trapping | - |
| Use-Dependent Block | Not Reported | Potential for increased block with repetitive stimulation | - |
Experimental Protocols
The following are detailed protocols for performing whole-cell voltage-clamp recordings to investigate the effects of this compound on sodium currents.
Cell Preparation and Recording Solutions
Cell Culture:
-
Use primary neuronal cultures (e.g., rat hippocampal or cortical neurons) or cell lines stably expressing specific sodium channel subtypes (e.g., HEK293 cells expressing Nav1.1, Nav1.2, or Nav1.6).
-
Plate cells on glass coverslips treated with an appropriate coating (e.g., poly-D-lysine) to promote adherence.
-
Maintain cells in a suitable culture medium and incubator conditions.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. To isolate sodium currents, K+ channel blockers (e.g., 10 mM TEA-Cl) and Ca2+ channel blockers (e.g., 0.1 mM CdCl2) can be added.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Cesium is used to block potassium currents from inside the cell.
Whole-Cell Voltage-Clamp Recording
The whole-cell patch-clamp technique provides electrical access to the entire cell, allowing for the control of the membrane potential and the measurement of the resulting ionic currents.[4][5]
Procedure:
-
Place a coverslip with cultured cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before starting recordings.
-
Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record currents.
Protocol for Measuring Persistent Sodium Current (INaP)
To isolate and measure the small-amplitude INaP, a slow voltage ramp protocol is effective.[1][6]
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure all sodium channels are in the closed, resting state.
-
Apply a slow depolarizing voltage ramp from -90 mV to +20 mV over 1-2 seconds.
-
Record the resulting current.
-
To confirm the recorded current is mediated by sodium channels, apply a specific sodium channel blocker like tetrodotoxin (TTX) and repeat the ramp protocol. The TTX-sensitive current represents the total sodium current, including INaP.
-
To study the effect of this compound, apply the drug at the desired concentration to the external solution and repeat the ramp protocol.
Protocol for Voltage-Dependence of Activation
This protocol determines the voltage range over which sodium channels open.[7]
Voltage Protocol:
-
Hold the membrane potential at a hyperpolarized level (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments) for a short duration (e.g., 50 ms).
-
Measure the peak inward current at each voltage step.
-
Convert the peak current (INa) to conductance (GNa) using the equation: GNa = INa / (Vm - Erev), where Vm is the membrane potential and Erev is the reversal potential for sodium.
-
Normalize the conductance values to the maximum conductance (Gmax) and plot them against the test potential.
-
Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
Protocol for Voltage-Dependence of Steady-State Inactivation
This protocol assesses the voltage at which sodium channels become non-conductive due to inactivation.[7][8]
Voltage Protocol:
-
Hold the membrane potential at a hyperpolarized level (e.g., -100 mV).
-
Apply a series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to -20 mV in 10 mV increments) for a sufficient duration to allow for steady-state inactivation (e.g., 500 ms).
-
Immediately following each pre-pulse, apply a test pulse to a fixed potential (e.g., 0 mV) to measure the fraction of available, non-inactivated channels.
-
Normalize the peak current from the test pulse to the maximum peak current and plot it against the pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
Protocol for Recovery from Inactivation
This protocol measures the time it takes for sodium channels to recover from the inactivated state and become available to open again.[2][9]
Voltage Protocol:
-
Use a two-pulse protocol.
-
Apply a depolarizing conditioning pulse (P1) to inactivate all sodium channels (e.g., to 0 mV for 20 ms).
-
Return the membrane potential to a hyperpolarized level (e.g., -90 mV) for a variable recovery interval (Δt).
-
Apply a second identical test pulse (P2) to measure the fraction of channels that have recovered from inactivation.
-
Plot the normalized peak current of P2 (P2/P1) against the recovery interval (Δt).
-
Fit the data with an exponential function to determine the time constant (τ) of recovery.
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual framework for studying this compound's effects.
Caption: Experimental workflow for studying this compound's effects.
Caption: Sodium channel states and potential this compound interaction.
References
- 1. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent Sodium Current and Its Role in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent sodium currents in neurons: potential mechanisms and pharmacological blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions [frontiersin.org]
- 6. Open- and closed-state fast inactivation in sodium channels: Differential effects of a site-3 anemone toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent sodium current blockers can suppress seizures caused by loss of low-threshold D-type potassium currents: Predictions from an in silico study of Kv1 channel disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Losigamone in Plasma using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone is an investigational antiepileptic drug intended for the treatment of partial seizures.[1] As with any therapeutic agent, the precise measurement of its concentration in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography coupled with mass spectrometry (LC-MS) offers a highly sensitive and selective method for the quantification of drugs and their metabolites in complex biological fluids.[2][3] This document provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS, based on established methodologies for similar analytes.
Chemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C12H11ClO4 | [1][4] |
| Molar Mass | 254.67 g/mol | [1] |
| Mechanism of Action | Not fully elucidated, may involve interaction with GABA receptors, potassium, and sodium channels. | [1][5] |
| Metabolism | Extensively metabolized, primarily through hydroxylation and conjugation. Cytochrome P450 2A6 (CYP2A6) is the main enzyme responsible for its metabolism.[6][7][8][9] | |
| Elimination | Primarily eliminated through metabolism, with only trace amounts of the unchanged drug found in urine.[6] | |
| Plasma Protein Binding | Approximately 50% | [6] |
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol is designed to provide a robust and reproducible method for the determination of this compound in plasma samples.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound not present in the matrix, or a stable isotope-labeled this compound. For the purpose of this protocol, a hypothetical stable isotope-labeled this compound (e.g., this compound-d4) is recommended.
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Instrumentation
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare working standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50:50 methanol:water.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations. A typical calibration curve might range from 1 to 1000 ng/mL.
Sample Preparation
A protein precipitation method is described below for its simplicity and efficiency.[2][10][11]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, increase linearly to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute. |
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
MRM Transitions (Hypothetical)
The following MRM transitions are hypothetical and would need to be optimized by infusing a standard solution of this compound into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]+.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 255.0 | To be determined | To be determined |
| This compound (Qualifier) | 255.0 | To be determined | To be determined |
| Internal Standard | Dependent on IS | To be determined | To be determined |
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Linearity: Assess the concentration range over which the assay is linear.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples.
-
Selectivity and Specificity: Evaluate potential interference from endogenous plasma components and other medications.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Evaluate the stability of this compound in plasma under various storage and handling conditions.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound | C12H11ClO4 | CID 10131269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics of [14C]-labelled this compound and enantiomers after oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective metabolism of a new anticonvulsant drug candidate, this compound, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.unipd.it [research.unipd.it]
Troubleshooting & Optimization
Troubleshooting variability in Losigamone efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Losigamone. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
The exact mechanism of action for this compound is not fully elucidated. However, preclinical studies suggest several potential pathways. It is believed to potentiate GABAergic neurotransmission by enhancing GABA-mediated chloride influx without directly binding to GABA-A receptors.[1] Additionally, some evidence points towards the modulation of voltage-gated sodium and potassium channels, as well as antagonism of NMDA receptors, which may contribute to its anticonvulsant effects.[1] this compound is a racemic mixture of two enantiomers, S(+)-losigamone and R(-)-losigamone, which exhibit different pharmacological profiles.[2]
Q2: What are the known enantiomers of this compound and do they differ in activity?
Yes, this compound has two enantiomers, S(+)-losigamone (AO-242) and R(-)-losigamone (AO-294), with distinct pharmacological activities.[2] Preclinical studies have shown that the S(+) enantiomer is more potent in some models, particularly those involving excitatory amino acid-mediated processes.[2] The R(-) enantiomer also possesses anticonvulsant properties, but may be less potent in certain assays.[2] This difference is a critical factor to consider, as variability in the enantiomeric ratio of the test compound can lead to inconsistent results.
Q3: What are the key pharmacokinetic parameters of this compound?
This compound is metabolized primarily by the cytochrome P450 enzyme CYP2A6.[1] Its pharmacokinetic profile can be influenced by genetic polymorphisms in this enzyme, leading to inter-individual variability in drug clearance. Understanding the metabolic pathway is crucial when designing co-administration studies with other antiepileptic drugs (AEDs) that may be substrates, inhibitors, or inducers of CYP enzymes.
Troubleshooting Guides
Preclinical In Vivo Efficacy Studies
Q4: We are observing high variability in seizure scores in our Maximal Electroshock (MES) seizure model. What are the potential causes and solutions?
High variability in the MES test can arise from several factors. Here’s a troubleshooting guide:
-
Animal Strain and Demographics: Different rodent strains can exhibit varying seizure thresholds. Ensure you are using a consistent strain, age, and sex for all experimental groups.
-
Stimulation Parameters: Inconsistent electrode placement and contact can significantly alter the electrical stimulus delivered. Ensure proper and consistent application of corneal or auricular electrodes with an appropriate electrolyte solution. The stimulus duration and current intensity should be precisely controlled and identical across all animals.
-
Drug Administration: The vehicle used to dissolve or suspend this compound can affect its absorption and bioavailability. Ensure the vehicle is consistent across all treatment groups and does not have any intrinsic effects on seizure threshold. The timing of drug administration relative to the MES test is also critical; ensure this is kept constant.
Q5: Our Pentylenetetrazol (PTZ) kindling model is not showing a consistent kindling progression. What should we check?
Inconsistent kindling can be a common issue. Consider the following:
-
PTZ Dose and Administration: The sub-convulsive dose of PTZ required to induce kindling can vary between different batches of the chemical and between different animal strains. It is advisable to perform a dose-finding study to determine the optimal sub-convulsive dose for your specific experimental conditions. Ensure consistent intraperitoneal (i.p.) injection technique.
-
Kindling Schedule: The frequency and total number of PTZ injections are critical for successful kindling. Adhere to a strict and consistent injection schedule.
-
Animal Handling: Stress from handling can influence seizure susceptibility. Handle all animals consistently and minimize environmental stressors.
Q6: We are seeing inconsistent responses to this compound in the DBA/2 mouse model of audiogenic seizures. What could be the reason?
The DBA/2 mouse model is known for its sensitivity to various factors:
-
Age of Mice: The susceptibility of DBA/2 mice to audiogenic seizures is age-dependent, typically peaking around 21-28 days of age. Ensure that all mice are within a narrow and consistent age range.
-
Acoustic Stimulus: The intensity, frequency, and duration of the sound stimulus must be precisely controlled and consistent for all animals. The acoustic chamber should be standardized to ensure uniform sound exposure.
-
Genetic Drift: Inbred strains like DBA/2 can experience genetic drift over time, potentially altering their seizure susceptibility. It is important to obtain mice from a reputable supplier and to be aware of any known substrain differences.
In Vitro Efficacy Studies
Q7: We are having trouble obtaining stable whole-cell patch-clamp recordings when testing this compound on cultured neurons or brain slices. What can we do?
Stable patch-clamp recordings are crucial for assessing the effects of this compound on ion channels. Here are some troubleshooting tips:
-
Slice/Cell Health: The viability of your neurons is paramount. Ensure optimal slicing/culturing conditions, including the use of a protective recovery solution for brain slices. Visually inspect cells for healthy morphology before attempting to patch.
-
Pipette and Seal Quality: A high-resistance gigaseal is essential for stable recordings. Ensure your pipettes are properly fire-polished and that the pipette solution is filtered and free of precipitates. If you are struggling to form a good seal, try adjusting the positive pressure applied as you approach the cell.
-
Solution Composition: The composition of your internal and external solutions can significantly impact cell health and channel function. Double-check the concentrations of all components and ensure the osmolarity and pH are correct. When bath-applying this compound, ensure it is fully dissolved and that the vehicle has no effect on the parameters being measured.
Q8: Our neurotransmitter release assays are showing high background noise and inconsistent results with this compound. How can we improve our data quality?
Variability in neurotransmitter release assays can obscure the effects of your test compound. Consider these points:
-
Sample Preparation and Handling: Consistent and rapid tissue processing is key to minimizing degradation of neurotransmitters. Ensure that all samples are handled identically and that the time from tissue collection to analysis is minimized.
-
Stimulation Method: Whether you are using chemical (e.g., high potassium) or electrical stimulation to evoke neurotransmitter release, the stimulus parameters must be precisely controlled and consistent across all samples.
-
Detection Method: The sensitivity and specificity of your detection method (e.g., HPLC with electrochemical detection, ELISA) are critical. Ensure your system is properly calibrated and that you are using appropriate internal standards to control for variability in sample processing and injection volume.
Q9: We are observing conflicting results when this compound is co-administered with other AEDs in our experiments. What could be the underlying cause?
Drug-drug interactions are a significant source of variability. Here’s what to consider:
-
Pharmacokinetic Interactions: this compound is metabolized by CYP2A6.[1] Co-administration with other AEDs that are inducers, inhibitors, or substrates of this enzyme can alter the concentration of this compound and/or the co-administered drug, leading to unpredictable efficacy. For example, co-administration with a CYP2A6 inducer could decrease this compound levels, potentially reducing its effect.
-
Pharmacodynamic Interactions: this compound has multiple proposed mechanisms of action. When combined with other AEDs, the interaction can be synergistic, additive, or antagonistic depending on the mechanisms of the co-administered drugs. For instance, combining this compound with another GABAergic agent might lead to a synergistic effect, while combining it with a drug that has an opposing action could lead to reduced efficacy. Preclinical studies have shown that this compound interacts synergistically with valproate.[3]
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Seizure Models
| Model | Species | Route of Administration | Efficacy Endpoint | ED50 / Effective Dose | Reference |
| Maximal Electroshock (MES) | Mouse | i.p. | Protection against tonic hindlimb extension | Varies by study | [1] |
| Pentylenetetrazol (PTZ) | Mouse | i.p. | Protection against clonic convulsions | Varies by study | [1] |
| Audiogenic Seizures | DBA/2 Mouse | i.p. | Inhibition of clonic/tonic convulsions | 20 mg/kg (S(+)-enantiomer) | Jones & Davies, 1999 |
Table 2: Summary of this compound Efficacy in Clinical Trials (Add-on Therapy for Partial Seizures)
| Study | N | This compound Dose | Primary Outcome | Result | Reference |
| Baulac et al., 2003 | 264 | 1200 mg/day | ≥50% reduction in seizure frequency | 17.2% of patients | [4] |
| 1500 mg/day | 29.3% of patients | [4] | |||
| Bauer et al., 2001 | 203 | 1500 mg/day | Median % change in seizure frequency | 14.9% reduction | [5] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Protocol (Mouse)
-
Animal Preparation: Use adult male mice (e.g., C57BL/6, 20-25g). Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the MES test (e.g., 30-60 minutes).
-
Electrode Application: Apply corneal electrodes moistened with saline to the eyes of the mouse.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension. The absence of this endpoint is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each treatment group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Pentylenetetrazol (PTZ) Kindling Protocol (Mouse)
-
Animal Preparation: Use adult male mice. House them individually to prevent injury during seizures.
-
Baseline Seizure Threshold (Optional): Determine the individual convulsive dose of PTZ for each mouse.
-
Kindling Injections: Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) every other day.
-
Seizure Scoring: Immediately after each injection, observe the mouse for 30 minutes and score the seizure severity using a standardized scale (e.g., Racine's scale).
-
Kindling Criterion: An animal is considered fully kindled after exhibiting a certain number of consecutive severe seizures (e.g., three consecutive stage 4 or 5 seizures).
-
Drug Testing: Once animals are kindled, administer this compound or vehicle before a PTZ injection and observe the effect on seizure severity.
Audiogenic Seizure Protocol (DBA/2 Mouse)
-
Animal Preparation: Use DBA/2 mice at the age of peak seizure susceptibility (21-28 days).
-
Drug Administration: Administer this compound or vehicle i.p. at a predetermined time before the acoustic stimulus.
-
Acoustic Stimulation: Place the mouse in an acoustic chamber and expose it to a high-intensity sound stimulus (e.g., 110-120 dB) for a fixed duration (e.g., 60 seconds).
-
Observation: Observe the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.
-
Endpoint: The primary endpoint is typically the prevention of the tonic seizure component.
-
Data Analysis: Calculate the percentage of animals protected in each treatment group.
Mandatory Visualizations
Caption: Proposed Mechanisms of Action of this compound.
Caption: General Experimental Workflow for this compound Efficacy.
References
- 1. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of phenobarbital with phenytoin and pregabalin produces synergy in the mouse tonic-clonic seizure model: An isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobolographic interaction between AO-294, an enantiomer of this compound, and valproate in the mouse model of maximal electroshock [jpccr.eu]
- 4. This compound add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levetiracetam interactions: Other medications, alcohol, and more [medicalnewstoday.com]
Technical Support Center: Losigamone Stability in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Losigamone in experimental buffers. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Due to its hydrophobic nature, this compound has poor aqueous solubility. It is recommended to prepare stock solutions in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies.[1] When preparing a stock solution, ensure the final concentration of the organic solvent in your experimental buffer is kept to a minimum (ideally ≤0.1%) to avoid solvent-induced artifacts in your assays.
Q2: My this compound solution appears cloudy or shows precipitation after dilution in my aqueous experimental buffer. What should I do?
A2: Cloudiness or precipitation upon dilution indicates that the solubility of this compound in your final buffer is exceeded. This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize Solvent Concentration: While minimizing the organic solvent is crucial, a slightly higher concentration might be necessary to maintain solubility. A concentration range of 0.1% to 0.5% of the organic co-solvent could be explored, but its effect on the experimental model should be validated.
-
Utilize Solubilizing Agents: Incorporating solubilizing agents into your buffer can enhance the solubility of hydrophobic drugs.[2][3] Options include:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to keep hydrophobic compounds in solution.
-
Cyclodextrins: These can encapsulate the hydrophobic drug, increasing its aqueous solubility.
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, exploring a pH range around the physiological pH of 7.4 may be beneficial. However, extreme pH values should be avoided as they can cause degradation.
Q3: How should I store my this compound stock solution and working solutions?
A3: For optimal stability, stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light. Working solutions diluted in aqueous buffers are generally less stable and should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, keep them on ice and protected from light.
Q4: I suspect my this compound is degrading in the experimental buffer during my long-term incubation. How can I assess its stability?
A4: Assessing the stability of this compound during your experiment is crucial for reliable results. A stability study can be performed by incubating your this compound working solution under the same conditions as your experiment (e.g., temperature, buffer composition, light exposure) for the same duration. At different time points, you can analyze the concentration of the parent compound. A common analytical method for this is High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from its degradation products.[4][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound in experimental buffers.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions: Avoid using aged aqueous solutions of this compound. 2. Control temperature: Perform experiments at a consistent and controlled temperature, as temperature fluctuations can affect stability. 3. Protect from light: this compound may be light-sensitive. Conduct experiments in low-light conditions or use amber-colored tubes. 4. Assess stability: Perform a stability study under your experimental conditions using HPLC or a similar analytical method. |
| Precipitation during the experiment | Change in buffer conditions (e.g., temperature, pH) affecting solubility. | 1. Re-evaluate solubility: Check the solubility of this compound under the final experimental conditions. 2. Incorporate solubilizing agents: Consider adding a biocompatible surfactant or cyclodextrin to your buffer to maintain solubility. |
| Low or no observable effect of this compound | Loss of active compound due to degradation or poor solubility. | 1. Verify solution clarity: Ensure your working solution is clear and free of precipitates. 2. Confirm concentration: If possible, measure the actual concentration of this compound in your working solution before the experiment. 3. Review preparation protocol: Double-check your stock solution preparation and dilution steps to ensure accuracy. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protective tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Conducting a Basic Stability Study of this compound in Experimental Buffer
-
Preparation of Working Solution: Prepare a fresh working solution of this compound in your experimental buffer (e.g., PBS, pH 7.4) from your DMSO stock solution. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Incubation: Incubate the working solution under the exact conditions of your experiment (temperature, light, etc.).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating method, such as HPLC, to determine the concentration of the parent this compound.
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Logic diagram for troubleshooting this compound instability issues.
References
- 1. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral high-performance liquid chromatographic analysis of enantiomers of this compound, a new candidate antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Losigamone Patch-Clamp Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing patch-clamp recordings with the novel anticonvulsant, Losigamone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of patch-clamp recordings?
A1: this compound has been shown to decrease the persistent sodium current (INaP) in hippocampal neurons.[1] This action is thought to contribute to its ability to decrease neuronal excitability and suppress repetitive firing.[1] Additionally, some studies suggest this compound may have effects on NMDA receptors, and potentially K+ channels and GABA-induced chloride influx.[2][3][4]
Q2: What is the recommended solvent and working concentration for this compound in patch-clamp experiments?
A2: In published studies, this compound has been dissolved in dimethyl sulfoxide (DMSO) at a stock concentration and then diluted to a final working concentration in the bath solution.[1] Effective concentrations for inhibiting INaP have been reported in the range of 100-200 µM.[1] It is crucial to keep the final DMSO concentration in the bath solution low (e.g., ≤0.1%) to avoid solvent-induced effects on cell health and membrane properties.[1]
Q3: How should I prepare this compound solutions for in vitro experiments?
A3: For in vitro experiments, it is recommended to first prepare a clear stock solution of this compound. To ensure the stability of the compound, it is advisable to aliquot and store the stock solution at -20°C or -80°C and protect it from light.[5] When preparing the working solution for your experiments, it should be made fresh daily to ensure its efficacy.[5]
Q4: Can this compound affect seal formation or stability during whole-cell recordings?
A4: While there is no direct evidence to suggest this compound interferes with seal formation, issues with the stability of the giga-ohm seal can arise from various factors.[6][7][8] If you are experiencing unstable seals after applying this compound, consider the following:
-
Solvent Effects: Ensure the final DMSO concentration is minimal.
-
Compound Precipitation: Visually inspect the bath solution for any signs of precipitation after this compound application.
-
Secondary Effects: this compound's modulation of ion channels could indirectly affect cell health and membrane integrity over long recording periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound on neuronal firing or currents. | Compound Degradation: this compound solution may have degraded due to improper storage or handling. | Prepare fresh working solutions of this compound daily from a properly stored stock solution.[5] |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | Verify the final concentration in the bath. Consider a dose-response experiment to determine the optimal concentration for your cell type. | |
| Poor Drug Perfusion: The perfusion system may not be adequately delivering this compound to the recorded cell. | Ensure the perfusion system is functioning correctly and that the flow rate is sufficient for complete exchange of the bath solution. | |
| High or unstable series resistance after this compound application. | Solvent Effect: The solvent (e.g., DMSO) may be affecting the membrane integrity or the patch pipette. | Keep the final solvent concentration as low as possible (ideally ≤0.1%).[1] |
| Compound-Membrane Interaction: this compound may be interacting with the cell membrane in a way that alters its physical properties. | Monitor series resistance closely and compensate for changes. If instability persists, consider using the perforated patch technique to minimize dialysis of intracellular components.[9] | |
| Pipette Drift: The recording pipette may be physically drifting, leading to an unstable recording. | Ensure the micromanipulator is securely fastened and that there is no tension on the headstage from cables.[6][10] | |
| Difficulty in isolating the persistent sodium current (INaP). | Contamination from other currents: Other voltage-gated currents (e.g., K+, Ca2+) may be obscuring INaP. | Use a cocktail of channel blockers (e.g., Cs+ in the internal solution, TEA, 4-AP, and Cd2+ in the external solution) to pharmacologically isolate sodium currents.[1] |
| Inappropriate voltage protocol: The voltage ramp or step protocol may not be optimal for eliciting INaP. | Employ a slow depolarizing voltage ramp (e.g., from -70 mV to 0 mV) to reveal the non-inactivating INaP.[1] | |
| Variability in this compound efficacy between experiments. | Cell Health: The health and viability of the cells or brain slices can significantly impact drug responses. | Ensure proper oxygenation, pH, and osmolarity of all solutions.[7][8] |
| Temperature Fluctuations: The temperature of the recording chamber can affect ion channel kinetics and drug binding. | Use a temperature controller to maintain a consistent and physiological temperature throughout the experiment. | |
| Inconsistent Drug Application: The method of drug application (bath vs. local perfusion) can lead to variability. | For precise timing and concentration control, local perfusion is often preferred. Ensure the perfusion system is calibrated and consistent. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of INaP in Hippocampal Neurons
-
Slice Preparation: Prepare acute hippocampal slices (300 µm) from juvenile rats (P15-P25) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose. Oxygenate with 95% O2 / 5% CO2.
-
Internal Solution (in mM): 140 Cs-Gluconate, 10 HEPES, 10 NaCl, 1 MgCl2, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
External Solution for INaP Isolation (in mM): Standard aCSF with the addition of blockers for K+ and Ca2+ channels (e.g., 10 TEA-Cl, 2 4-AP, 0.2 CdCl2).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a visually identified hippocampal neuron.
-
Hold the cell at -70 mV in voltage-clamp mode.
-
Apply a slow depolarizing voltage ramp from -70 mV to 0 mV to elicit INaP.
-
Perfuse with the external solution containing this compound (100-200 µM) and repeat the voltage ramp protocol.
-
To confirm the recorded current is INaP, apply tetrodotoxin (TTX) at the end of the experiment to block the current.[1]
-
Visualizations
Caption: Experimental workflow for this compound patch-clamp recordings.
Caption: Troubleshooting logic for lack of this compound effect.
Caption: Proposed signaling pathway for this compound's action.
References
- 1. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Patch Clamp Protocol [labome.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. scientifica.uk.com [scientifica.uk.com]
Adjusting Losigamone dosage to minimize adverse effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Losigamone in animal models of epilepsy. The information aims to help investigators adjust dosages to maximize efficacy while minimizing adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the common adverse effects of this compound observed in animal models?
At therapeutic doses, such as the ED50 for protection against maximal electroshock (MES)-induced seizures in mice, this compound, its enantiomers ((+)-5(R)-alpha(S)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone [AO-242] and (-)-5(S)-alpha(R)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone [AO-294]), and its combinations with other antiepileptic drugs do not appear to impair motor coordination or long-term memory[1][2]. However, at higher, supratherapeutic doses, general neurotoxic effects such as sedation or ataxia may be observed. It is crucial to perform dose-response studies and carefully observe animals for any behavioral changes.
Q2: How can I minimize the adverse effects of this compound in my animal experiments?
To minimize adverse effects, it is recommended to:
-
Start with a low dose: Begin with a dose at the lower end of the reported effective range for your specific animal model and titrate upwards as needed.
-
Use the most active enantiomer: The S(+)-enantiomer of this compound has been shown to be more potent than the racemic mixture and the R(-)-enantiomer in some models[3]. Using the more active isomer may allow for a lower overall dose, potentially reducing off-target effects.
-
Consider the vehicle: The choice of vehicle for drug administration can influence its solubility, absorption, and tolerability. Ensure the vehicle is non-toxic and appropriate for the route of administration. For intraperitoneal injections in mice, this compound can be dissolved in a vehicle such as sterile saline (0.9%) containing a small amount of dimethyl sulfoxide (DMSO) (e.g., 0.5%) to aid solubility.
-
Monitor animals closely: After administration, carefully observe the animals for any signs of distress or adverse effects, such as lethargy, ataxia (incoordination), or changes in breathing.
Q3: What is the mechanism of action of this compound?
The exact mechanism of action of this compound is not fully understood. However, studies suggest it may involve multiple pathways. It appears to potentiate GABA-mediated chloride influx without directly binding to GABA receptors[4]. Additionally, the more active S(+)-enantiomer has been shown to reduce the release of the excitatory amino acids glutamate and aspartate[3]. This dual action of enhancing inhibitory neurotransmission and reducing excitatory neurotransmission likely contributes to its anticonvulsant effects.
Troubleshooting Guides
Issue: Animals are showing signs of sedation or motor impairment after this compound administration.
Possible Cause: The administered dose is too high.
Solution:
-
Reduce the dosage: Decrease the dose of this compound in subsequent experiments. A 25-50% reduction is a reasonable starting point.
-
Staggered Dosing: If a high total daily dose is required, consider administering it in two or more smaller doses throughout the day, if the experimental design allows.
-
Evaluate Enantiomers: If using the racemic mixture, consider switching to the more potent S(+)-enantiomer, which may be effective at a lower, better-tolerated dose.
-
Confirm with a Motor Coordination Test: Use a standardized test like the chimney test to quantitatively assess motor coordination at different doses.
Issue: this compound is not providing sufficient seizure protection in my model.
Possible Cause: The administered dose is too low, or the drug is not reaching its target effectively.
Solution:
-
Increase the dosage: Gradually increase the dose of this compound. Refer to the dose-response data in the tables below for guidance.
-
Check Drug Formulation and Administration: Ensure the drug is fully dissolved or homogenously suspended in the vehicle. For intraperitoneal injections, confirm the injection was administered correctly into the peritoneal cavity and not into the subcutaneous space or an organ.
-
Consider Pharmacokinetic Interactions: If co-administering this compound with other drugs, be aware of potential pharmacokinetic interactions that could alter its metabolism and brain concentration[1][5].
-
Evaluate a Different Animal Model: The efficacy of anticonvulsant drugs can vary between different seizure models. Ensure the chosen model is appropriate for the type of seizure activity you are investigating.
Data Presentation
Table 1: Anticonvulsant Efficacy of this compound and its Enantiomers in the Maximal Electroshock (MES) Test in Mice
| Compound | ED50 (mg/kg, i.p.) |
| This compound (racemic) | 39.8 |
| S(+)-Losigamone (AO-242) | 28.2 |
| R(-)-Losigamone (AO-294) | 89.9 |
ED50: The dose that protects 50% of animals from the tonic hindlimb extension component of the seizure.
Table 2: Dose-Dependent Protection of S(+)-Losigamone in the Audiogenic Seizure Model in DBA/2 Mice
| Dose of S(+)-Losigamone (mg/kg, i.p.) | Percentage of Mice Protected from Clonic/Tonic Convulsions |
| 5 | 36% |
| 10 | 73% |
| 20 | 91% |
Experimental Protocols
Maximal Electroshock (MES) Test in Mice
This protocol is adapted from studies evaluating the anticonvulsant effects of this compound[1][5].
-
Animals: Male albino mice (e.g., CD-1) weighing 20-25g.
-
Drug Administration:
-
Prepare this compound or its enantiomers in a suitable vehicle (e.g., 0.9% saline with 0.5% DMSO).
-
Administer the drug via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Conduct the test at the time of peak effect, which for this compound is typically 30-60 minutes post-injection.
-
-
Seizure Induction:
-
Anesthetize the corneas of the mice with a drop of 0.5% tetracaine solution.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
-
Endpoint:
-
Observe the mice for the presence or absence of a tonic hindlimb extension.
-
Abolition of the tonic hindlimb extension is considered protection.
-
Chimney Test for Motor Coordination
This test is used to assess potential motor impairment[1][6][7].
-
Apparatus: A transparent plastic or glass tube, approximately 30 cm long with an internal diameter of 3 cm.
-
Procedure:
-
Administer this compound or the vehicle to the mice at the desired doses and time points before the test.
-
Place a mouse at one end of the horizontally positioned tube.
-
Once the mouse has entered the tube, move it to a vertical position.
-
-
Endpoint:
-
Record the time it takes for the mouse to climb backward and exit the tube from the top.
-
An inability to climb out within a set time (e.g., 60 seconds) is considered a sign of motor impairment.
-
Passive Avoidance Task for Memory Assessment
This task evaluates the effect of the drug on long-term memory[1][8][9][10][11].
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition/Training Trial:
-
Place a mouse in the light compartment.
-
When the mouse enters the dark compartment, deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the mouse back into the light compartment.
-
Administer this compound or vehicle at a specified time before either the acquisition or retention trial, depending on the aspect of memory being studied (e.g., acquisition, consolidation, or retrieval).
-
-
Endpoint:
-
Measure the latency to enter the dark compartment.
-
A significantly shorter latency in the drug-treated group compared to the control group may indicate memory impairment.
-
Visualizations
Caption: Experimental workflow for this compound dosage adjustment.
Caption: Proposed mechanism of action for this compound.
References
- 1. Isobolographic analysis of interactions between this compound and conventional antiepileptic drugs in the mouse maximal electroshock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between two enantiomers of this compound and conventional antiepileptic drugs in the mouse maximal electroshock model--an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant and acute neurotoxic effects of imperatorin, osthole and valproate in the maximal electroshock seizure and chimney tests in mice: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 9. The effect of lamotrigine on learning in mice using the passive avoidance model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Losigamone in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the bioavailability of Losigamone in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: We are having difficulty finding preclinical studies focused on enhancing the oral bioavailability of this compound. Why might this be the case?
A1: Published research indicates that this compound is rapidly absorbed after oral administration.[1][2] Therefore, the primary focus of many studies has been on its extensive metabolism rather than its absorption rate. The plasma concentration of the parent compound is about 40% of the total radioactivity after administration of radiolabeled this compound, suggesting significant first-pass metabolism.[1] Consequently, strategies to enhance bioavailability might be more effective if they focus on reducing metabolic breakdown rather than solely increasing absorption speed.
Q2: What are the primary metabolic pathways for this compound that could impact its bioavailability?
A2: this compound is extensively metabolized, with the main pathways being hydroxylation and conjugation.[1] Only trace amounts of the unchanged drug are found in the urine.[1] The cytochrome P450 isoenzyme CYP2A6 has been identified as the main enzyme responsible for its metabolism.[3][4] Understanding these pathways is crucial when designing studies to enhance systemic exposure.
Q3: Are there differences in the pharmacokinetics of this compound's enantiomers that we should consider?
A3: Yes, this is a critical consideration. This compound is a racemic mixture of two enantiomers, S(+) and R(-). Studies have shown significant differences in their pharmacokinetics, with the (-)-enantiomer having a much higher mean oral clearance than the (+)-enantiomer (1863 ml/min vs. 171 ml/min).[1] The S(+)-enantiomer is considered the more pharmacologically active constituent.[5][6] Therefore, it is essential to use enantioselective analytical methods in your preclinical studies to accurately assess the bioavailability of the active component.
Q4: What formulation strategies could potentially enhance the bioavailability of this compound?
A4: While specific studies on this compound are limited, general strategies for enhancing the bioavailability of drugs with extensive first-pass metabolism include:
-
Nanoformulations: These can alter drug distribution and potentially reduce first-pass metabolism by targeting lymphatic uptake.[7]
-
Inhibition of Metabolic Enzymes: Co-administration with a safe and specific inhibitor of CYP2A6 could increase the systemic exposure to the parent drug. However, this approach requires careful investigation of potential drug-drug interactions.
-
Prodrugs: Designing a prodrug of this compound that is less susceptible to initial metabolism and is later converted to the active form in systemic circulation could be a viable strategy.
Q5: How can we design an in vivo preclinical study to assess the impact of a novel formulation on this compound's bioavailability?
A5: A well-designed preclinical pharmacokinetic study is essential. Key considerations include:
-
Animal Model: Select an appropriate animal model that has a metabolic profile for this compound that is as close as possible to humans.
-
Dosing: Administer both the novel formulation and a control (e.g., this compound in a simple suspension) to different groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing to accurately capture the absorption, distribution, metabolism, and elimination phases.
-
Bioanalysis: Use a validated, enantioselective analytical method (e.g., LC-MS/MS) to quantify the concentrations of both the S(+) and R(-) enantiomers of this compound in plasma.
-
Pharmacokinetic Parameters: Calculate and compare key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) between the test and control groups.
Troubleshooting Guides
Problem: High variability in plasma concentrations of this compound in our animal studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent Oral Dosing | Ensure accurate and consistent administration of the oral dose. For rodents, oral gavage is preferred over administration in drinking water or feed to ensure a precise dose is delivered. |
| Food Effects | The presence of food in the gastrointestinal tract can affect drug absorption. Fast the animals overnight before dosing, ensuring free access to water. |
| Genetic Variability in Metabolic Enzymes | Different animals within the same species can have variations in the expression and activity of metabolic enzymes like CYP450s. Ensure that the animals used are from a well-characterized and genetically homogeneous strain. |
| Issues with the Formulation | If using a suspension, ensure it is homogenous and that the particle size is consistent to prevent variability in dissolution and absorption. |
| Analytical Method Variability | Validate your bioanalytical method for precision, accuracy, and stability to ensure that the observed variability is not an artifact of the measurement technique. |
Problem: Our novel formulation does not show a significant improvement in the overall bioavailability (AUC) of racemic this compound.
| Possible Cause | Troubleshooting Step |
| Focus on Racemic Mixture | The lack of change in the total AUC of the racemate may mask a significant change in the more active S(+)-enantiomer. Re-analyze your data focusing on the individual enantiomers. A formulation could potentially alter the metabolic ratio of the two enantiomers. |
| Metabolism is the Limiting Factor | Your formulation might be improving dissolution or permeability, but if rapid and extensive metabolism is the primary barrier to bioavailability, the overall exposure may not change significantly. |
| Inappropriate Control Formulation | The control formulation used for comparison may have unexpectedly high bioavailability, minimizing the perceived improvement with your novel formulation. Ensure your control is a simple, well-characterized suspension. |
| Dose is too High | At high doses, metabolic pathways may become saturated, which could mask the benefits of a bioavailability-enhancing formulation. Consider conducting a dose-ranging study. |
Experimental Protocols
In Vitro Dissolution Testing
This protocol provides a general framework for assessing the dissolution of a novel this compound formulation.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral solid dosage forms.[8][9]
-
Dissolution Medium: Start with a simple medium like 0.1 N HCl (to simulate gastric fluid) and a phosphate buffer at pH 6.8 (to simulate intestinal fluid). The volume is typically 900 mL.
-
Temperature: Maintain the temperature at 37 ± 0.5 °C.
-
Paddle Speed: A paddle speed of 50 or 75 RPM is common.
-
Procedure:
-
Place a single dose of the this compound formulation in each dissolution vessel.
-
Begin paddle rotation.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately.
-
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated UV-Vis spectrophotometry or HPLC method.
-
Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a drug.[10][11][12][13]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A Lucifer yellow rejection assay can also be used to check for paracellular leakage.
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral side at various time points and replace with fresh buffer.
-
Also, take a sample from the apical side at the beginning and end of the experiment.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction to investigate the potential for active efflux.
-
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Primary metabolic pathway of this compound.
Caption: Preclinical workflow for bioavailability assessment.
References
- 1. Pharmacokinetics of [14C]-labelled this compound and enantiomers after oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, a new antiepileptic drug, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoformulations of Antiepileptic Drugs: In Vitro and In Vivo Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro dissolution testing methods | PDF [slideshare.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Losigamone in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Losigamone in cellular assays. Our goal is to help you identify and minimize potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
Unexpected or inconsistent results in cellular assays involving this compound can often be attributed to its complex pharmacology, including off-target effects and the differential activity of its enantiomers. This guide provides a structured approach to troubleshooting common issues.
Problem: Inconsistent or unexpected changes in neuronal excitability.
Possible Cause: The observed effect may be a composite of this compound's on-target GABAergic activity and off-target modulation of excitatory neurotransmission or ion channels. This compound is a racemic mixture of S(+) and R(-) enantiomers with distinct pharmacological profiles.
Troubleshooting Strategy:
-
Concentration-Response Analysis: Determine the lowest effective concentration of this compound in your assay to minimize off-target effects.
-
Enantiomer Comparison: If available, test the S(+) and R(-) enantiomers of this compound separately. The S(+) enantiomer is more potent in reducing excitatory amino acid release, while both contribute to GABA potentiation.[1][2] A differential effect between the racemate and the individual enantiomers can help pinpoint the source of the unexpected results.
-
Control for Known Off-Target Activities: Design experiments to specifically assess the contribution of known off-target interactions.
Summary of this compound's Known In Vitro Activities:
| Target/Activity | Racemic this compound | S(+)-Losigamone | R(-)-Losigamone |
| GABA-A Receptor Modulation | Potentiates GABA-induced Cl- influx (10⁻⁸ to 10⁻⁵ M)[3] | Stimulates Cl- influx[3] | Stimulates Cl- influx[3] |
| Glutamate Release | Reduces K+- and veratridine-stimulated release | Reduces K+- and veratridine-stimulated release (at 100 µM and 200 µM)[1] | No effect on release (up to 400 µM)[1][2] |
| Aspartate Release | Reduces K+- and veratridine-stimulated release | Reduces K+- and veratridine-stimulated release (at 100 µM and 200 µM)[1] | No effect on release (up to 400 µM)[1][2] |
| NMDA Receptor-Induced Depolarization | Reduces NMDA-induced depolarizations (at ≥25 µM)[4][5] | Reduces spontaneous depolarizations in Mg²⁺-free medium (50-200 µM)[1][2] | Reduces spontaneous depolarizations in Mg²⁺-free medium (at higher concentrations of 200-800 µM)[1][2] |
| AMPA Receptor-Induced Depolarization | No effect[4][5] | Not reported | Not reported |
| Potassium Channel Activity | Suggested possible K+ channel activation[3] | Not specifically reported | Not specifically reported |
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols
Here we provide detailed methodologies for key experiments to investigate and minimize the off-target effects of this compound.
Protocol 1: Glutamate Release Assay
This protocol is designed to measure the effect of this compound on glutamate release from cultured neurons.
Materials:
-
Cultured neurons (e.g., primary cortical neurons or iPSC-derived neurons)
-
Hanks' Balanced Salt Solution (HBSS)
-
High Potassium (K+) HBSS (e.g., 50 mM KCl)
-
This compound (racemic, S(+), and R(-) enantiomers if available)
-
Glutamate assay kit (commercially available)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Plating: Plate neurons in a 96-well plate at a suitable density and allow them to mature.
-
Compound Preparation: Prepare stock solutions of racemic this compound and its enantiomers in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compounds in HBSS.
-
Pre-incubation: Gently wash the cells with HBSS. Add the different concentrations of this compound or vehicle control to the wells and incubate for a specified time (e.g., 30 minutes).
-
Stimulation: To evoke glutamate release, replace the compound-containing media with high K+ HBSS (with or without the compounds) and incubate for a short period (e.g., 5-10 minutes).
-
Sample Collection: Carefully collect the supernatant from each well.
-
Glutamate Measurement: Measure the glutamate concentration in the collected supernatants using a commercial glutamate assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glutamate release to the total protein content in each well. Compare the glutamate release in the presence of this compound to the vehicle control.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for GABA-A and NMDA Receptor Currents
This protocol allows for the direct measurement of this compound's effects on GABA-A and NMDA receptor-mediated currents.
Materials:
-
Cultured cells expressing GABA-A or NMDA receptors (e.g., HEK293 cells or primary neurons)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Internal and external solutions for recording GABA-A and NMDA currents
-
GABA, NMDA, and appropriate co-agonists (e.g., glycine)
-
This compound (racemic, S(+), and R(-) enantiomers)
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
For GABA-A currents: Perfuse the cell with an external solution containing a low concentration of GABA to elicit a baseline current. Co-apply different concentrations of this compound with GABA to measure potentiation.
-
For NMDA currents: Perfuse the cell with an external solution containing NMDA and a co-agonist. Apply different concentrations of this compound to measure inhibition of the NMDA-induced current.
-
-
Data Analysis: Measure the peak and steady-state current amplitudes in the presence and absence of this compound. Construct concentration-response curves to determine EC50 for potentiation or IC50 for inhibition.
Protocol 3: Cell-Based Potassium Channel Activity Assay
This protocol utilizes a thallium flux assay as an indirect measure of potassium channel activity.
Materials:
-
Cells expressing the potassium channel of interest
-
Potassium channel assay kit (e.g., FluxOR™)
-
This compound
-
Potassium channel opener and blocker (as positive and negative controls)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Plate cells in the microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the thallium-sensitive fluorescent dye according to the kit manufacturer's instructions.
-
Compound Addition: Add different concentrations of this compound, a known potassium channel opener (positive control), and a known blocker (negative control) to the wells.
-
Thallium Flux Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject a thallium-containing stimulus buffer and immediately begin kinetic reading of the fluorescence signal.
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to potassium channel activity. Compare the effects of this compound to the controls to determine if it modulates the activity of the specific potassium channel.
References
- 1. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of Losigamone's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Losigamone. Our goal is to ensure accurate and reproducible measurements of its effects by addressing common issues related to equipment calibration and experimental setup.
I. Electrophysiology Studies (Patch-Clamp)
Patch-clamp electrophysiology is a critical technique for investigating this compound's effects on ion channels, particularly GABA-A receptors. Accurate calibration and a stable recording environment are paramount for reliable data.
Troubleshooting Guide: Whole-Cell Patch-Clamp Recordings
| Problem | Potential Cause | Recommended Solution |
| Noisy Recording | - Improper grounding of equipment (amplifier, microscope, perfusion system).- Electrical interference from nearby equipment (centrifuges, pumps).- Poor seal resistance (<1 GΩ).- Contaminated internal or external solutions. | - Ensure all components are connected to a common ground.- Identify and switch off non-essential electrical devices.- Use a fresh, clean pipette and re-attempt sealing.- Filter all solutions with a 0.22 µm filter before use.[1] |
| Unstable Seal | - Mechanical drift of the micromanipulator or microscope stage.- Unhealthy or dying cells.- Pipette tip is too large or too small for the cell type.- Osmolarity mismatch between internal and external solutions. | - Check for vibrations and ensure the anti-vibration table is functioning correctly. Tighten all manipulator components.[2]- Ensure proper oxygenation and perfusion of the slice or culture.[1]- Adjust pipette size to achieve a resistance of 3-5 MΩ for most neurons.[2]- Measure and adjust the osmolarity of your solutions. A slightly hypertonic external solution can sometimes aid sealing.[2] |
| Difficulty Achieving Whole-Cell Access ("Breaking In") | - Pipette tip is too small (high resistance).- Insufficient or excessive suction.- Cell membrane is too resilient. | - Use a pipette with a larger tip diameter (lower resistance).- Apply brief, gentle suction pulses. Excessive suction can damage the cell.- Use the "zap" function on the amplifier to deliver a brief voltage pulse to rupture the membrane patch.[1] |
| High Series Resistance (Rs) | - Incomplete rupture of the cell membrane.- Small pipette tip opening.- Debris partially clogging the pipette tip. | - Apply additional gentle suction pulses after breaking in.- Use a pipette with a larger tip. If Rs is consistently high, discard the recording.- Ensure internal solution is well-filtered. |
| Drifting Holding Current | - Unstable junction potential.- "Rundown" of ion channels due to dialysis of essential intracellular components.- Instability in the perfusion system leading to temperature or solution concentration changes. | - Ensure the reference electrode is properly chlorided and stable.- Include ATP and GTP in your internal solution to support cell health.[2] For long recordings, consider the perforated patch technique.- Check for bubbles or flow rate fluctuations in the perfusion line. |
FAQs: Patch-Clamp Calibration for this compound Studies
Q1: How often should I calibrate my patch-clamp amplifier?
A1: While daily self-calibration checks are recommended, a full professional calibration should be performed annually or according to the manufacturer's guidelines.[3] Key parameters to check daily include the amplifier's gain, filter settings, and capacitance compensation.
Q2: What are the critical calibration steps before starting a this compound experiment?
A2:
-
Pipette Offset Potential: Before the pipette touches the bath solution, zero the current to nullify any voltage offsets in the pipette and holder.
-
Junction Potential: After placing the pipette in the bath, null the potential difference between the internal and external solutions. This is crucial for accurate membrane potential measurements.
-
Pipette Resistance: Apply a test pulse (e.g., 10 mV) to measure the pipette resistance. This ensures consistency between experiments.
-
Whole-Cell Capacitance and Series Resistance Compensation: After achieving the whole-cell configuration, compensate for the cell's capacitance and the series resistance to ensure accurate voltage-clamp control.
Q3: My GABA-A receptor currents seem to "run down" quickly when applying this compound. How can I prevent this?
A3: "Rundown" is a common issue in whole-cell recordings of ligand-gated ion channels. To mitigate this:
-
Include ATP and GTP in your internal solution to maintain the cell's energy levels.
-
Consider using the perforated patch-clamp technique. This method uses an antibiotic (like amphotericin B or gramicidin) to create small pores in the membrane patch, allowing for electrical access without dialyzing larger intracellular molecules that may be crucial for channel function.
-
Keep your recording times as short as is feasible to collect the necessary data.
II. In Vivo Seizure Models
Animal models are essential for evaluating the anticonvulsant properties of this compound. Proper calibration of stimulus and monitoring equipment is vital for obtaining reliable and humane results.
Troubleshooting Guide: In Vivo Seizure Monitoring
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Seizure Induction (MES & PTZ) | - Incorrect electrode placement (MES).- Inaccurate stimulus intensity or duration (MES).- Incorrect drug dosage or administration (PTZ).- Animal strain variability. | - Ensure corneal or ear clip electrodes have good contact with saline-moistened surfaces.[4]- Calibrate the electroconvulsiometer to deliver the precise current and duration specified in your protocol.[5]- Double-check calculations for PTZ dosage based on the animal's exact body weight. Ensure proper intraperitoneal injection technique.[6]- Be aware of known differences in seizure susceptibility between rodent strains and source animals consistently. |
| High Mortality Rate in PTZ Model | - PTZ dose is too high for the specific animal strain, sex, or age.- Rapid injection of PTZ. | - Perform a dose-response study to determine the optimal convulsive dose (e.g., CD97) for your specific animal population.[7]- Administer the PTZ solution slowly and consistently. |
| Noisy or Artifact-Ridden EEG Recordings | - Poor electrode contact with the scalp/cortex.- Animal movement.- 60 Hz electrical interference. | - Ensure low electrode impedance (<10 kOhms).[8] Use appropriate electrode paste or cement for implanted electrodes.- Allow for an acclimatization period before recording. For freely moving animals, use a commutator to prevent cable twisting.- Ensure the recording setup is within a Faraday cage and properly grounded. |
FAQs: In Vivo Equipment Calibration
Q1: How do I calibrate an electroconvulsiometer for the Maximal Electroshock (MES) test?
A1: Calibration should be performed regularly to ensure the output current is accurate.
-
Current Output: Use a calibrated oscilloscope or a precision resistor and multimeter to measure the current delivered by the device. The measured current should be within ±5% of the set value (e.g., 50 mA for mice).[4][5]
-
Stimulus Duration: Use an oscilloscope to verify that the stimulus duration is accurate (e.g., 0.2 seconds).[4]
-
Documentation: Keep a log of all calibration checks, including the date, the person who performed the calibration, and the results.
Q2: What are the key considerations for EEG system calibration in preclinical epilepsy studies?
A2:
-
Amplifier Gain and Filters: At the beginning of each recording session, perform a system calibration using a known voltage (e.g., 50 µV square wave). This verifies the sensitivity (µV/mm) and the function of the low and high-frequency filters.[8][9]
-
Electrode Impedance: Before recording, check the impedance of each electrode to ensure it is below 10 kOhms for good signal quality.[8]
-
System Noise: Perform a "dummy" recording with the inputs shorted to measure the baseline noise of the system. This should be minimal.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Animal Models
| Model | Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Audiogenic Seizures | DBA/2 Mice | 5, 10, 20 (S(+)-enantiomer) | Dose-dependent inhibition of clonic/tonic convulsions (91% protection at 20 mg/kg). | [10] |
| Maximal Electroshock (MES) | Rodents | Varies by study | Significant efficacy against MES-induced seizures. | [11] |
| Pentylenetetrazole (PTZ) | Mice | Varies by study | Efficacy against PTZ-induced clonic convulsions. | [11] |
Table 2: Clinical Efficacy of this compound in Partial Seizures (Add-on Therapy)
| Parameter | Placebo | This compound (1200 mg/day) | This compound (1500 mg/day) | Reference |
| Median Reduction in Seizure Frequency | 3.3% | 19.7% | 25.3% | [12] |
| Responder Rate (≥50% Seizure Reduction) | 11.8% | 17.2% | 29.3% | [12] |
| Treatment Withdrawal Due to Adverse Events | - | - | Higher than 1200 mg/day group | - |
| Most Common Adverse Event | - | Dizziness | Dizziness | - |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
This protocol is adapted from standard procedures used in anticonvulsant drug screening.[4][13][14]
-
Animal Preparation: Use adult male mice (e.g., C57BL/6 strain) weighing 20-25g. Allow animals to acclimate to the facility for at least one week.
-
Drug Administration: Administer this compound or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 30 minutes).
-
Electrode Application: Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the eyes of the mouse. Apply corneal electrodes moistened with saline.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2-second duration) using a calibrated electroconvulsiometer.
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension (THLE). The seizure typically consists of a tonic phase followed by a clonic phase.
-
Endpoint: The primary endpoint is the abolition of the THLE phase. An animal is considered protected if it does not exhibit THLE.
-
Data Analysis: Calculate the percentage of animals protected at each dose of this compound and determine the ED50 (the dose that protects 50% of the animals).
Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol is based on established methods for inducing chemical seizures.[6][7][15][16]
-
Animal Preparation: Use adult male mice (e.g., C57BL/6 strain) weighing 20-25g.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to PTZ injection.
-
PTZ Administration: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or a lower dose for kindling studies). The exact dose should be determined in-house as it can vary between mouse strains.[6]
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and record its behavior for at least 30 minutes.
-
Seizure Scoring: Score the seizure severity using a standardized scale (e.g., Racine scale). Key endpoints include the latency to the first myoclonic jerk and the presence of generalized clonic-tonic seizures.
-
Endpoint: Protection is defined as the absence of generalized seizures.
-
Data Analysis: Compare the seizure scores and latencies between the vehicle- and this compound-treated groups.
Visualizations
Caption: Proposed mechanisms of action for this compound.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Standard Operating Procedure of Electroconvulsiometer | PPTX [slideshare.net]
- 6. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medlink.com [medlink.com]
- 9. acns.org [acns.org]
- 10. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound in partial seizures: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
Addressing inconsistent results in Losigamone research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered in Losigamone research. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, leading to variability in results.
Issue 1: Inconsistent Effects on GABAergic Transmission
Researchers frequently report conflicting data regarding this compound's interaction with the GABA-A receptor system. While some studies show potentiation of GABA-induced chloride influx, others report no significant modification of GABAergic inhibitory postsynaptic potentials (IPSPs) in certain experimental models.[1]
Possible Causes and Troubleshooting Steps:
-
Experimental Model Specificity: The effect of this compound on GABAergic transmission may be cell-type or brain-region specific.
-
Recommendation: When designing experiments, clearly define the neuronal population being studied. Compare your results with literature that uses a similar model (e.g., primary spinal cord neuron cultures vs. hippocampal slices).[1]
-
-
Direct vs. Indirect Action: this compound does not appear to bind directly to GABA, benzodiazepine, or picrotoxin receptor sites.[1][2][3] Its effects may be indirect, potentially influencing the chloride channel's sensitivity to GABA.[2][3]
-
Recommendation: Employ electrophysiological techniques that can distinguish between direct receptor binding and allosteric modulation. Voltage-clamp experiments can help characterize changes in chloride conductance in the presence and absence of GABA.
-
-
Enantiomer Composition: Commercial this compound is a racemic mixture of S(+)- and R(-)-enantiomers, which have different pharmacological profiles.[4][5] The R(-)-enantiomer is suggested to have GABA-potentiating properties, while the S(+)-enantiomer primarily affects excitatory amino acid release.[4]
-
Recommendation: If feasible, conduct parallel experiments with the individual enantiomers to dissect their respective contributions to the observed effects.
-
Issue 2: Variable Efficacy in Preclinical Seizure Models
The anticonvulsant potency of this compound can vary significantly depending on the animal model and the specific seizure test employed.[6][7]
Possible Causes and Troubleshooting Steps:
-
Seizure Model-Dependent Mechanism: The diverse proposed mechanisms of action (e.g., GABA potentiation, sodium channel modulation, potassium channel activation, and reduction of excitatory amino acid release) may contribute differently to its efficacy in various seizure models.[2][4]
-
Recommendation: Select preclinical models that are most relevant to the clinical seizure type being investigated. For example, models of focal seizures may yield different results than models of generalized seizures.
-
-
Pharmacokinetics and Metabolism: The metabolism of this compound is primarily mediated by the CYP2A6 enzyme.[6][7] Species-specific differences in CYP450 enzyme activity can lead to variations in drug exposure and, consequently, efficacy.
-
Recommendation: Conduct pharmacokinetic studies in the chosen animal model to ensure adequate drug exposure at the target site. Consider potential genetic variations in CYP2A6 within the animal strain being used.
-
-
Differential Enantiomer Activity: The S(+)-enantiomer has shown greater efficacy in audiogenic seizure models in DBA/2 mice compared to the R(-)-enantiomer.[4][5]
-
Recommendation: Acknowledge the potential for enantiomer-specific effects when interpreting results from the racemic mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
The exact mechanism of action for this compound remains unclear, which is a significant source of inconsistency in research findings.[1][2] However, several potential mechanisms have been proposed based on experimental data:
-
Enhancement of GABAergic Neurotransmission: this compound has been shown to potentiate GABA-mediated chloride influx, although it does not bind directly to GABA receptors.[2][4][8] It can also stimulate neuronal chloride channels in the absence of GABA.[2][3]
-
Modulation of Voltage-Gated Ion Channels: Other proposed mechanisms include a decrease in persistent sodium channel current and the activation of potassium channels, which would reduce neuronal excitability.[2]
-
Reduction of Excitatory Neurotransmission: this compound can reduce the release of the excitatory amino acids glutamate and aspartate and block NMDA-induced depolarizations.[4][9]
Q2: Why do the S(+)- and R(-)-enantiomers of this compound show different activities?
The two enantiomers of this compound possess distinct pharmacological profiles.[4][5] The S(+)-enantiomer appears to be more potent in reducing the release of excitatory amino acids (glutamate and aspartate), while the R(-)-enantiomer is associated with GABA-potentiating properties.[4] This stereoselectivity suggests that they may interact with different molecular targets or have different affinities for the same target.
Q3: What are the key findings from the clinical trials of this compound?
Two main randomized controlled trials (Bauer 2001 and Baulac 2003) have evaluated this compound as an add-on therapy for focal epilepsy.[2] The key findings are:
-
Efficacy: this compound was shown to be more effective than placebo in reducing seizure frequency, with a clear dose-dependent response.[2][8][10] A higher dose of 1500 mg/day resulted in a greater reduction in seizure frequency compared to 1200 mg/day.[2][8][10]
-
Tolerability: The use of this compound is associated with a higher incidence of adverse events and treatment withdrawal compared to placebo.[2][11][12] The most commonly reported side effect is dizziness.[2][11][12]
-
Limitations: The clinical trials were of short duration, and the methodological quality of one of the studies has been described as uncertain.[2][12]
Q4: How is this compound metabolized, and could this contribute to inconsistent results?
This compound is primarily metabolized by the cytochrome P450 isoenzyme CYP2A6.[6][7] Genetic polymorphisms in the CYP2A6 gene are common in the human population and can lead to significant inter-individual differences in metabolic activity. This variation could result in different drug clearance rates and plasma concentrations, potentially contributing to the variability in efficacy and side effects observed in clinical settings.
Data Presentation
Table 1: Summary of Efficacy from Key Clinical Trials of this compound as Add-on Therapy for Focal Epilepsy
| Outcome | Placebo | This compound 1200 mg/day | This compound 1500 mg/day |
| Median Reduction in Seizure Frequency | |||
| Baulac et al., 2003[8][10] | 3.3% | 19.7% | 25.3% |
| Bauer et al., 2001 (as cited in Baulac, 2003) | 6.7% | Not available | 14.9% (at 1500mg/day) |
| Responder Rate (≥50% Reduction in Seizures) | |||
| Baulac et al., 2003[2][8][10] | 11.8% | 17.2% | 29.3% |
| Bauer et al., 2001[13] | 14.6% | Not available | 22.3% (at 1500mg/day) |
Table 2: Summary of Tolerability from Key Clinical Trials
| Outcome | Placebo | This compound (1200 or 1500 mg/day) |
| Treatment Withdrawal | ||
| Pooled Data (Cochrane Review)[2][12] | - | RR 2.16 (95% CI 1.28 to 3.67) |
| Any Adverse Event | ||
| Pooled Data (Cochrane Review)[2][12] | - | RR 1.34 (95% CI 1.00 to 1.80) |
| Dizziness | ||
| Pooled Data (Cochrane Review)[2][12] | - | RR 3.82 (99% CI 1.69 to 8.64) |
Experimental Protocols
Methodology for Assessing Amino Acid Release from Cortical Slices (Adapted from Jones et al., 1999[4][5])
-
Tissue Preparation: Cortical slices (e.g., from BALB/c mice) are prepared and pre-incubated in artificial cerebrospinal fluid (aCSF) to allow for stabilization.
-
Stimulation: The slices are stimulated with either high potassium (e.g., 60 mM K+) or veratridine (e.g., 20 µM) in the presence and absence of varying concentrations of this compound or its enantiomers.
-
Sample Collection: The superfusate is collected at timed intervals before, during, and after stimulation.
-
Amino Acid Analysis: The concentrations of glutamate and aspartate in the collected samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: The amount of amino acid released is calculated and compared between the control and drug-treated groups to determine the effect of this compound.
Visualizations
Caption: Proposed multimodal mechanism of action for this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. This compound. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound in partial seizures: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound add-on therapy for partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound add-on therapy for focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound add-on therapy in partial epilepsy: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Separation of Losigamone Enantiomers by HPLC
Disclaimer: As of November 2025, a detailed, publicly available experimental protocol for the chiral separation of Losigamone enantiomers could not be located in the scientific literature. The following guide is based on established principles of chiral High-Performance Liquid Chromatography (HPLC) and provides a framework for method development and troubleshooting that can be applied to this compound. The experimental protocol provided is a general example and should be adapted as a starting point for method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound enantiomers?
The primary challenges in separating enantiomers of any chiral compound, including this compound, lie in the fact that enantiomers have identical physical and chemical properties in an achiral environment.[1] Separation can only be achieved in a chiral environment where the transient diastereomeric complexes formed between the analyte and the chiral selector have different stability.[2][3] Key challenges include selecting the appropriate chiral stationary phase (CSP), optimizing the mobile phase to achieve adequate resolution, and overcoming issues like peak tailing and long run times.
Q2: Which type of chiral stationary phase (CSP) is most suitable for this compound?
Without a specific protocol for this compound, the selection of a CSP would begin with a screening process. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and macrocyclic glycopeptide-based CSPs are often the first choice for screening a wide range of pharmaceutical compounds due to their broad enantiorecognition abilities.[4] Given that this compound is a candidate antiepileptic drug, it is likely that established methods for other antiepileptics could provide a good starting point.
Q3: What are the different modes of chromatography I can use for chiral separation?
The most common modes for chiral HPLC are normal phase, reversed-phase, and polar organic mode.[5]
-
Normal Phase (NP): Typically uses a non-polar mobile phase like hexane with a polar modifier such as ethanol or isopropanol. It is often a good starting point for chiral separations on polysaccharide-based CSPs.
-
Reversed-Phase (RP): Employs a polar mobile phase, usually a mixture of water or buffer and an organic modifier like acetonitrile or methanol. This mode is often preferred for its compatibility with mass spectrometry and for the analysis of polar compounds.
-
Polar Organic Mode (POM): Uses a polar organic solvent like methanol or acetonitrile, often with small amounts of additives like acids or bases to improve peak shape and selectivity.
The choice of mode will depend on the solubility of this compound and the specific CSP being used.
Troubleshooting Guide
Problem 1: Poor or No Resolution of Enantiomers
Q: I am injecting a racemic standard of this compound, but I am seeing only one peak or two poorly resolved peaks. What should I do?
A: Poor resolution is a common issue in chiral method development. Here are several steps you can take to improve the separation:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: The type and concentration of the organic modifier (e.g., ethanol, isopropanol, acetonitrile, methanol) can significantly impact selectivity.[6] For normal phase, try varying the percentage of the alcohol modifier. For reversed-phase, adjust the ratio of the organic solvent to the aqueous phase.
-
Additives: For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[4]
-
Flow Rate: Chiral separations often benefit from lower flow rates, which can increase the interaction time between the analyte and the CSP, leading to better resolution.
-
-
Adjust the Column Temperature: Temperature can have a significant effect on chiral recognition. Lowering the temperature often increases selectivity and improves resolution, although it may also increase backpressure and run time.
-
Screen Different Chiral Stationary Phases (CSPs): If optimizing the mobile phase and temperature on your current column is unsuccessful, the chosen CSP may not be suitable for this compound. It is highly recommended to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[7]
Problem 2: Peak Tailing
Q: My peaks for the this compound enantiomers are showing significant tailing. How can I improve the peak shape?
A: Peak tailing can be caused by several factors in chiral chromatography:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause tailing. Adding a competitor to the mobile phase, such as a small amount of a corresponding acid or base, can help to block these active sites.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Mobile Phase pH (Reversed-Phase): If using a buffered mobile phase, ensure the pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
Column Contamination: Contaminants from previous injections or from the sample matrix can accumulate on the column and affect peak shape. Flushing the column with a strong solvent may help.
Problem 3: Inconsistent Retention Times
Q: The retention times of my this compound enantiomers are shifting between injections. What could be the cause?
A: Fluctuating retention times can compromise the reliability of your assay. Consider the following potential causes:
-
Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times when the mobile phase is changed. Ensure the column is fully equilibrated before starting your analysis.
-
Temperature Fluctuations: Maintaining a stable column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention. Ensure accurate and consistent preparation of your mobile phase.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate and lead to retention time instability.
Experimental Protocols
Since a specific protocol for this compound is unavailable, the following is a generic starting protocol for the chiral separation of a neutral pharmaceutical compound on a polysaccharide-based CSP in normal phase. This should be used as a starting point for method development.
Generic Normal Phase Chiral HPLC Method
| Parameter | Recommended Starting Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (or similar amylose-based CSP) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength for this compound |
| Sample Preparation | Dissolve the this compound standard in the mobile phase. |
Method Development Notes:
-
If resolution is insufficient, systematically vary the percentage of isopropanol in the mobile phase (e.g., in 5% increments from 10% to 30%).
-
If peaks are broad, try reducing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min).
-
Consider screening other alcohol modifiers like ethanol in place of isopropanol.
-
If this compound has acidic or basic properties, the addition of 0.1% trifluoroacetic acid or 0.1% diethylamine to the mobile phase may be beneficial.
Quantitative Data Summary
The following table outlines the key quantitative parameters used to evaluate the quality of a chiral separation. The target values are general guidelines for a robust method.
| Parameter | Symbol | Formula | Typical Target Value | Significance |
| Resolution | Rs | 2 * (tR2 - tR1) / (w1 + w2) | > 1.5 | Indicates the degree of separation between two peaks. A value of 1.5 represents baseline resolution. |
| Selectivity Factor | α | (tR2 - t0) / (tR1 - t0) | > 1.1 | Also known as the separation factor, it describes the separation of the peak maxima. |
| Retention Factor | k | (tR - t0) / t0 | 2 - 10 | Describes the retention of an analyte on the column. Values that are too low may result in poor resolution, while very high values lead to long run times and broad peaks. |
Where tR1 and tR2 are the retention times of the two enantiomers, w1 and w2 are the peak widths at the base, and t0 is the void time.
Visualizations
Caption: A troubleshooting workflow for improving poor chiral resolution in HPLC.
Caption: A general workflow for developing a chiral HPLC separation method.
References
- 1. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Strategies to reduce animal-to-animal variability in Losigamone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce animal-to-animal variability in Losigamone studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments and offers potential solutions.
Issue 1: High variability in seizure protection or behavioral outcomes following this compound administration.
| Potential Cause | Recommended Solution |
| Inconsistent Drug Formulation/Administration | Prepare a fresh solution or suspension of this compound for each experiment. Use a consistent, validated vehicle and ensure thorough mixing before each administration. For oral gavage, ensure the same person performs the procedure to minimize technique variability. For intraperitoneal (i.p.) injections, vary the injection site within the lower abdominal quadrants to avoid repeated injections into the same location. |
| Animal Stress | Acclimatize animals to the housing facility for at least one week before the experiment. Handle animals daily for several days leading up to the study to reduce stress associated with handling and dosing. Minimize noise and other environmental stressors in the experimental room. |
| Biological Variables | Use animals of the same sex, age, and strain from a single, reputable vendor. If both sexes are used, analyze the data separately. House animals under controlled environmental conditions (temperature, humidity, light-dark cycle).[1][2] |
| Microbiome Differences | Cohouse experimental and control animals to help normalize gut microbiota, which can influence drug metabolism.[1][2] |
Issue 2: Unexpectedly low or variable plasma concentrations of this compound.
| Potential Cause | Recommended Solution |
| Poor Oral Bioavailability | Ensure the drug is fully in solution or a homogenous suspension. The presence of food in the stomach can affect absorption; consider a brief fasting period (e.g., 2-4 hours) before oral administration, but be mindful of potential metabolic changes due to fasting. Note that specific oral bioavailability data for this compound in common preclinical species is not readily available in published literature. |
| First-Pass Metabolism | This compound is metabolized by cytochrome P450 enzymes, primarily CYP2A6 in humans.[1][3] The expression and activity of these enzymes can vary between species and individuals. Be aware that i.p. administration can partially bypass first-pass metabolism in the liver compared to oral administration, potentially leading to higher and more consistent plasma levels. |
| Incorrect Sample Handling | Follow a standardized protocol for blood collection, processing, and storage. Use appropriate anticoagulants and store plasma samples at -80°C until analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound animal studies?
Variability in this compound studies can stem from several factors:
-
Pharmacological Factors: this compound is a racemic mixture of two enantiomers, S(+)-Losigamone (AO-242) and R(-)-Losigamone (AO-294), which have different potencies.[1][3] The S(+) enantiomer is generally more potent.[1][3] Inconsistent ratios of these enantiomers in the test substance can lead to variable results.
-
Biological Factors: Animal species, strain, sex, age, and microbiome composition can all influence the pharmacokinetics and pharmacodynamics of this compound.[1][2]
-
Environmental and Procedural Factors: Housing conditions, diet, animal handling, stress levels, and the route and technique of drug administration can introduce significant variability.
Q2: Which animal model is best for studying the anticonvulsant effects of this compound?
The choice of model depends on the specific research question. This compound has shown efficacy in various rodent models, including:
-
Maximal Electroshock (MES) Test: A common model for generalized tonic-clonic seizures.[1]
-
Pentylenetetrazole (PTZ) Test: Used to model clonic seizures.[1]
-
Audiogenic Seizures in DBA/2 Mice: A model for reflex seizures where the S(+) enantiomer of this compound has shown particular efficacy.
It is crucial to select a model that is relevant to the clinical aspect of epilepsy being investigated.
Q3: What is the difference in potency between the this compound enantiomers?
The S(+) enantiomer (AO-242) is more potent than the R(-) enantiomer (AO-294) and the racemic mixture in several models.[1][3] For example, in the MES test in mice, the anticonvulsant potency is in the order of AO-242 > racemic this compound > AO-294. In audiogenic seizure-susceptible DBA/2 mice, S(+)-Losigamone provided significant protection, while the R(-) enantiomer was ineffective at the same dose.
Q4: How should I prepare and administer this compound to minimize variability?
A detailed and consistent protocol is essential. Here is a sample protocol for oral administration in mice:
Experimental Protocol: Oral Gavage Administration of this compound in Mice
-
Preparation of Dosing Formulation:
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Prepare the vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Create a homogenous suspension by gradually adding the vehicle to the this compound powder while triturating with a mortar and pestle.
-
Continuously stir the suspension using a magnetic stirrer during the dosing procedure to ensure uniform concentration.
-
Prepare the formulation fresh on the day of the experiment.
-
-
Animal Preparation:
-
House mice in a controlled environment (12:12 hour light:dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Acclimatize mice to handling for at least 3 days prior to the experiment.
-
Consider a short fasting period (e.g., 2-4 hours) before dosing to standardize stomach content, but be consistent across all experimental groups.
-
-
Dosing Procedure:
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Gently restrain the mouse.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal for a few minutes post-dosing to ensure no adverse effects.
-
Quantitative Data Summary
Table 1: Anticonvulsant Potency (ED₅₀) of this compound and its Isomers in the Maximal Electroshock (MES) Test in Mice
| Compound | ED₅₀ (mg/kg, p.o.) |
| Racemic this compound | 25.5 |
| S(+)-Losigamone (AO-242) | 16.4 |
| R(-)-Losigamone (AO-294) | 123.0 |
Data from published literature. The exact experimental conditions may vary between studies.
Table 2: Efficacy of this compound Enantiomers against Audiogenic Seizures in DBA/2 Mice (i.p. administration)
| Compound | Dose (mg/kg) | % Protection |
| S(+)-Losigamone | 5 | Significant |
| 10 | Significant | |
| 20 | 91% | |
| R(-)-Losigamone | 20 | No protection |
| Racemic this compound | 20 | 27% |
Data from published literature. The exact experimental conditions may vary between studies.
Visualizations
References
Technical Support Center: Troubleshooting Losigamone Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals, ensuring the integrity and usability of stock solutions is paramount for experimental success. Losigamone, an investigational antiepileptic drug, can present challenges with precipitation in stock solutions, potentially impacting the accuracy and reproducibility of research findings. This technical support center provides a comprehensive guide to troubleshooting and preventing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound precipitation can occur due to several factors, often related to its limited aqueous solubility. Common causes include:
-
Solvent Choice: The solvent may not be optimal for the desired concentration of this compound.
-
Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of this compound, leading to precipitation.
-
pH Shifts: Changes in the pH of the solution can alter the ionization state of this compound, affecting its solubility.
-
Improper Dilution: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution.
-
High Concentration: The prepared stock solution may be supersaturated, making it inherently unstable.
-
Storage Conditions: Extended storage, even at low temperatures, can sometimes lead to precipitation over time. Exposure to light may also contribute to degradation and precipitation.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, this compound requires organic solvents for initial dissolution. Dimethyl sulfoxide (DMSO) is a commonly used solvent. For in vivo studies, a co-solvent system is often necessary to maintain solubility upon further dilution in aqueous media. A typical vehicle for in vivo administration involves a combination of DMSO, PEG300, Tween-80, and saline.[1]
Q3: How can I redissolve precipitated this compound in my stock solution?
A3: If precipitation is observed, the following steps can be taken to attempt to redissolve the compound:
-
Gentle Warming: Warm the solution in a water bath at 37°C. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical agitation, which can help break up precipitate and enhance dissolution.
-
Vortexing: Vigorous vortexing can also aid in redissolving the precipitate.
If these methods are unsuccessful, it may be necessary to prepare a fresh stock solution at a lower concentration.
Q4: What are the best practices for storing this compound stock solutions?
A4: Proper storage is critical to prevent precipitation and degradation. Based on available data, the following storage conditions are recommended:
Crucially, all stock solutions should be protected from light. [1] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation.
Table 1: Troubleshooting this compound Precipitation
| Issue | Potential Cause | Recommended Action |
| Precipitation upon preparation of stock solution | - Concentration exceeds solubility limit in the chosen solvent.- Incomplete initial dissolution. | - Prepare a new solution at a lower concentration.- Use gentle warming (37°C) and sonication to aid dissolution. |
| Precipitation after storage at low temperatures | - Decreased solubility at colder temperatures. | - Before use, bring the stock solution to room temperature and vortex thoroughly.- If precipitate persists, gently warm and sonicate the solution. |
| Precipitation upon dilution into aqueous buffer | - Rapid change in solvent polarity ("crashing out"). | - Perform a serial dilution of the DMSO stock into the aqueous buffer.- Pre-warm both the stock solution and the aqueous buffer to 37°C before mixing. |
| Cloudiness or visible particles in the solution | - Precipitation or degradation of the compound. | - Centrifuge the solution to pellet the precipitate and use the supernatant if the concentration is not critical.- For critical applications, prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Bath sonicator (optional)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 25 mg/mL stock, add 40 µL of DMSO to 1 mg of this compound).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Alternatively, or in addition, place the tube in a bath sonicator for 5-10 minutes.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Preparation of a this compound Working Solution for In Vivo Administration
This protocol describes the preparation of a dosing solution from a DMSO stock, suitable for animal studies.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Methodology:
-
Co-solvent Mixture: In a sterile tube, combine the DMSO stock solution with PEG300. For example, to prepare a 1 mL working solution, add 100 µL of a 25 mg/mL this compound DMSO stock to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Surfactant Addition: Add Tween-80 to the mixture. Following the example, add 50 µL of Tween-80 and mix well.
-
Aqueous Dilution: Slowly add the saline to the co-solvent mixture while vortexing to prevent precipitation. In this example, add 450 µL of saline.
-
Final Solution: The final solution will have a this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: It is recommended to prepare this working solution fresh on the day of use.
Data Presentation
Table 2: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 25.0 mg/mL | [1] |
| Calculated LogP | 1.4 | |
| Recommended Long-Term Storage | -80°C (up to 6 months) | [1] |
| Recommended Short-Term Storage | -20°C (up to 1 month) | [1] |
| Light Sensitivity | Protect from light | [1] |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound stock solution.
References
Technical Support Center: Refining Animal Models for Predictive Losigamone Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models in the study of Losigamone. The information is designed to help refine experimental designs for more predictive preclinical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation is showing inconsistent efficacy in the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models. What could be the issue?
A1: Inconsistent efficacy in these standard screening models can stem from several factors:
-
Pharmacokinetic Variability: this compound is metabolized by cytochrome P450 enzymes, and there can be significant inter-species and even inter-strain differences in metabolic rates. Without established pharmacokinetic (PK) data in your specific animal model, the dose and timing of administration may not be optimal. It is crucial to perform preliminary PK studies to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) in your chosen species and strain.
-
Model Limitations: The MES and PTZ models are effective for initial screening of anticonvulsant activity but are less predictive for focal seizures, the primary indication for this compound.[1] These models may not fully engage the nuanced mechanisms of this compound, which include effects on persistent sodium currents and modulation of GABAergic and glutamatergic systems.[1] Consider using more refined models like the 6 Hz test or kindling models for better predictive validity for focal epilepsy.
-
Enantiomer Activity: this compound is a racemic mixture of S(+) and R(-) enantiomers, which have different pharmacological profiles.[2] The S(+) enantiomer appears to be more potent in its effects on excitatory amino acid release.[2] Inconsistent results could be related to differential metabolism of the enantiomers in your animal model.
Q2: How do I select a more clinically relevant animal model for studying this compound's efficacy against focal seizures?
A2: To better model focal epilepsy and potential drug resistance, consider the following advanced models:
-
The 6 Hz Model: This model is considered to be more predictive of efficacy against therapy-resistant focal seizures.[3] It involves administering a low-frequency (6 Hz) electrical stimulus via corneal electrodes. The endpoint is the absence of stereotyped seizure behaviors.[3]
-
The Amygdala Kindling Model: This is a widely used and well-validated model for temporal lobe epilepsy. It involves repeated electrical stimulation of the amygdala to induce progressively more severe seizures.[4] This model is particularly useful for assessing a compound's efficacy against both focal and secondarily generalized seizures.[4]
Q3: I am observing significant neurobehavioral side effects (e.g., sedation, motor impairment) in my animal studies. How can I differentiate these from the intended anticonvulsant effect?
A3: It is critical to assess motor impairment alongside anticonvulsant efficacy. The rotarod test is a standard method for this purpose. By determining the median toxic dose (TD50) from the rotarod test and the median effective dose (ED50) from your seizure model, you can calculate a protective index (PI = TD50/ED50). A higher PI indicates a better separation between the anticonvulsant effect and adverse motor effects.
Q4: What is the rationale for the discontinuation of this compound's clinical development, and how should this inform my preclinical studies?
A4: While this compound demonstrated efficacy in clinical trials for partial seizures, its development appears to have been halted.[5][6] The specific reasons are not definitively public, but it is suggested that the competitive landscape of new antiepileptic drugs in the early 2000s may have played a role.[7] For preclinical research, this underscores the importance of not only demonstrating efficacy but also establishing a clear advantage over existing therapies, whether in terms of a superior side-effect profile, efficacy against drug-resistant seizures, or a novel mechanism of action.
Data Presentation
Table 1: this compound Efficacy in Preclinical Models
| Animal Model | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| Maximal Electroshock (MES) | Mouse | Protection from tonic hindlimb extension | ~30-40 | [1][8] |
Note: ED50 values can vary depending on the specific strain and experimental conditions.
Table 2: Human Pharmacokinetics of this compound (Single Oral Dose)
| Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Clearance (mL/min) | Reference |
| 100 mg | 0.7 | 2.5 | ~4 | ~350 | [9] |
| 300 mg | 1.7 | 2.5 | ~4 | ~350 | [9] |
| 700 mg | 4.4 | 2.5 | ~4 | ~350 | [9] |
Experimental Protocols
Protocol 1: 6 Hz Seizure Model in Mice
-
Animals: Adult male CF-1 mice (20-25 g).
-
Drug Administration: Administer this compound or vehicle via oral gavage at a predetermined time before seizure induction (based on PK data).
-
Seizure Induction:
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the eyes.
-
Deliver a 6 Hz electrical stimulus of a specific intensity (e.g., 32 mA or 44 mA) for 3 seconds via corneal electrodes.[3]
-
-
Observation: Immediately after stimulation, observe the mouse for the presence of stereotyped seizure behaviors (e.g., stun position, forelimb clonus, jaw clonus, Straub tail) for a period of 1-2 minutes.[3][8]
-
Endpoint: An animal is considered protected if it does not display these seizure behaviors and resumes normal exploratory activity.[1]
-
Data Analysis: Calculate the ED50 using probit analysis.
Protocol 2: Amygdala Kindling Model in Rats
-
Surgery:
-
Kindling Development:
-
Deliver a daily sub-convulsive electrical stimulus (e.g., 1-second train of 60 Hz pulses) to the amygdala.
-
Observe and score the behavioral seizure severity using Racine's scale (Stage 1: facial clonus to Stage 5: rearing and falling with generalized tonic-clonic seizures).[11]
-
Continue daily stimulation until a stable, fully kindled state (e.g., three consecutive Stage 5 seizures) is reached.
-
-
Drug Testing:
-
Once fully kindled, administer this compound or vehicle at a predetermined time before electrical stimulation.
-
Stimulate the amygdala and record the behavioral seizure score and the afterdischarge duration (the duration of epileptiform activity on EEG).
-
-
Endpoint: A significant reduction in the Racine score and/or afterdischarge duration compared to vehicle-treated controls indicates anticonvulsant efficacy.
-
Data Analysis: Determine the effective dose range or calculate an ED50 for the reduction in seizure severity.
Mandatory Visualization
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound and its isomers on maximal electroshock induced convulsions in mice and on three different patterns of low magnesium induced epileptiform activity in slices of the rat temporal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 6. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 8. researchgate.net [researchgate.net]
- 9. Pilocarpine-induced epilepsy in mice alters seizure thresholds and the efficacy of antiepileptic drugs in the 6-Hertz psychomotor seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Losigamone Shows Promise in Reducing Seizure Frequency in Patients with Focal Epilepsy
New clinical trial data indicates that losigamone, an investigational antiepileptic drug, is effective as an add-on therapy in reducing seizure frequency in adults with focal epilepsy when compared to a placebo. Two key double-blind, placebo-controlled clinical trials have demonstrated a dose-dependent reduction in seizure frequency with this compound at daily doses of 1200 mg and 1500 mg.
The primary measure of efficacy in these trials was the percentage of patients experiencing a 50% or greater reduction in seizure frequency, known as the responder rate. In a multicenter study, the responder rate for patients receiving 1500 mg/day of this compound was 29.3%, compared to 17.2% for those on 1200 mg/day and 11.8% for the placebo group.[1] A second study showed a similar trend, with a 22.3% responder rate in the this compound 1500 mg/day group versus 14.6% in the placebo group.
Efficacy Data from Clinical Trials
The following tables summarize the key efficacy data from two pivotal clinical trials investigating this compound as an add-on therapy for focal epilepsy.
Table 1: Responder Rates (≥50% Reduction in Seizure Frequency)
| Treatment Group | Baulac et al. (2003) | Bauer et al. (2001) |
| Placebo | 11.8% | 14.6% |
| This compound 1200 mg/day | 17.2% | - |
| This compound 1500 mg/day | 29.3% | 22.3% |
Table 2: Median Percentage Reduction in Seizure Frequency
| Treatment Group | Baulac et al. (2003) | Bauer et al. (2001) |
| Placebo | 3.3% | 6.7% |
| This compound 1200 mg/day | 19.7% | - |
| This compound 1500 mg/day | 25.3% | 14.9% |
Experimental Protocols
The efficacy of this compound was evaluated in two major multicenter, randomized, double-blind, placebo-controlled studies.
Baulac et al. (2003) Study Protocol:
This study enrolled 264 adult patients with focal epilepsy who were already being treated with up to three other anticonvulsant drugs. The trial consisted of a 12-week baseline period to establish seizure frequency, followed by a 12-week double-blind treatment phase. Patients were randomly assigned to one of three groups: placebo, this compound 1200 mg/day, or this compound 1500 mg/day. The primary efficacy endpoint was the relative reduction in seizure frequency per 4 weeks during the treatment phase compared to the baseline period.[2][3]
Bauer et al. (2001) Study Protocol:
This trial involved 203 patients with chronic partial seizures and followed a similar add-on, double-blind, placebo-controlled design.[4] Patients were randomized to receive either this compound 1500 mg/day (administered as 500 mg three times a day) or a placebo in addition to their existing antiepileptic medication. The primary efficacy measures were the median percent change in seizure frequency and the proportion of patients with a 50% or greater reduction in seizure frequency.[4]
Mechanism of Action
The precise mechanism of action of this compound is not yet fully understood. However, experimental data suggests a multi-faceted approach to reducing neuronal excitability. The leading hypothesis is that this compound acts as a positive allosteric modulator of the GABA-A receptor. It appears to enhance the influx of chloride ions through the neuronal channel, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[1] Notably, this action is achieved without directly binding to the same sites as GABA, benzodiazepines, or picrotoxin.[1]
Additionally, some studies suggest that this compound may also exert its anticonvulsant effects by blocking voltage-gated sodium channels, further contributing to the stabilization of neuronal membranes and the prevention of repetitive firing of neurons.[1]
Overall, the available clinical trial data suggests that this compound is a potentially effective and generally well-tolerated add-on treatment for adults with focal epilepsy. The most commonly reported adverse event was dizziness.[1] Further long-term studies are needed to fully establish its safety and efficacy profile.
References
- 1. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of Losigamone and Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two antiepileptic drugs, Losigamone and Carbamazepine. The information presented is intended to support research and drug development efforts by offering a concise overview of their mechanisms of action, supported by available experimental data.
Introduction
This compound is a newer antiepileptic drug with a mechanism of action that is not yet fully elucidated, though it is known to modulate inhibitory and excitatory neurotransmission. Carbamazepine is a well-established anticonvulsant, primarily known for its action on voltage-gated sodium channels. This guide delves into their in vitro profiles, focusing on their effects on ion channels, receptor modulation, and enzyme induction.
Comparative Data
The following tables summarize the available quantitative in vitro data for this compound and Carbamazepine. It is important to note that direct comparative studies are limited, and data has been aggregated from various sources.
Table 1: Effects on Voltage-Gated Sodium Channels
| Parameter | This compound | Carbamazepine |
| Target | Persistent Na+ Current (INaP)[1] | Transient and Sustained Na+ Currents |
| Effect | Decrease in INaP amplitude[1] | Inhibition of Na+ currents |
| IC50 | Not explicitly reported, effective at 100-200 µM[1] | 56 µM (transient), 18 µM (sustained) in Neuro-2a cells |
| Experimental System | Rat hippocampal neurons[1] | Mouse neural crest-derived (Neuro-2a) cells |
Table 2: Modulation of GABAA Receptor Function
| Parameter | This compound | Carbamazepine |
| Effect | Potentiation of GABA-induced Cl- influx[2] | Potentiation of GABA-induced Cl- currents[3] |
| EC50 | Not explicitly reported, effective at 10-5 M (10 µM)[2] | 24.5 nM[3] |
| Receptor Subtype Specificity | Not specified | α1β2γ2 subtype[3] |
| Experimental System | Spinal cord neurons[2] | Cultured rat cortical neurons[3] |
Table 3: Cytochrome P450 (CYP) Enzyme Induction
| Parameter | This compound | Carbamazepine |
| Effect | Data not available | Induction of CYP3A4 and CYP2C9 |
| EC50 | Not applicable | ~22 µM (for both CYP3A4 and CYP2C9) |
| Experimental System | Not applicable | Human hepatocytes |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Whole-Cell Voltage Clamp for Sodium Current Analysis
This protocol is designed to measure the effect of this compound and Carbamazepine on voltage-gated sodium channels in cultured neurons.
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., Neuro-2a) on glass coverslips.
-
Recording Solution:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate sodium currents, potassium and calcium channel blockers (e.g., TEA, 4-AP, CdCl2) are added.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the bath with the external solution containing the test compound (this compound or Carbamazepine) at various concentrations.
-
Record sodium currents in the presence of the drug until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak amplitude of the transient and the amplitude of the sustained (persistent) sodium current at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage of inhibition at each concentration to determine the IC50 value.
-
Chloride Influx Assay for GABAA Receptor Modulation
This assay measures the ability of this compound and Carbamazepine to potentiate GABA-induced chloride influx in cultured neurons or cells expressing GABAA receptors.
-
Cell Preparation: Culture primary spinal cord neurons or a cell line stably expressing the desired GABAA receptor subtype (e.g., HEK293 cells expressing α1β2γ2).
-
Assay Buffer: A HEPES-buffered saline solution (pH 7.4).
-
Procedure:
-
Wash the cultured cells with the assay buffer.
-
Incubate the cells with a buffer containing 36Cl- and the test compound (this compound or Carbamazepine) at various concentrations for a defined period.
-
Initiate chloride influx by adding a submaximal concentration of GABA.
-
Terminate the influx by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular 36Cl- radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of GABA-stimulated 36Cl- influx in the presence and absence of the test compounds.
-
Calculate the percentage of potentiation for each concentration and determine the EC50 value.
-
In Vitro CYP Enzyme Induction Assay
This protocol assesses the potential of this compound and Carbamazepine to induce the expression and activity of major drug-metabolizing CYP enzymes in primary human hepatocytes.[3][4][5]
-
Hepatocyte Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to form a monolayer.[5]
-
Compound Treatment: Treat the hepatocytes with various concentrations of the test compound (this compound or Carbamazepine), a positive control inducer (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2), and a vehicle control (e.g., DMSO) for 48-72 hours.[3][5]
-
Assessment of CYP Activity:
-
Assessment of CYP mRNA Expression:
-
Lyse the treated hepatocytes and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes.[3]
-
-
Data Analysis:
-
Calculate the fold induction of CYP activity and mRNA expression relative to the vehicle control.
-
Generate concentration-response curves and determine the EC50 and Emax values for induction.
-
Conclusion
This comparative guide highlights the distinct in vitro pharmacological profiles of this compound and Carbamazepine. Carbamazepine's primary mechanism of action as a voltage-gated sodium channel blocker is well-characterized with supporting quantitative data. It also demonstrates potentiation of specific GABAA receptor subtypes and is a known inducer of key metabolic enzymes.
This compound, on the other hand, appears to have a more complex mechanism of action that includes modulation of persistent sodium currents and potentiation of GABAergic neurotransmission, though specific quantitative data on its potency (IC50/EC50) and its effects on enzyme induction are not as well-defined in the public literature. Further head-to-head in vitro studies are warranted to provide a more direct and comprehensive comparison of these two antiepileptic drugs.
References
- 1. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
Losigamone vs. Lamotrigine: A Preclinical Comparative Review
In the landscape of antiepileptic drug (AED) development, both Losigamone and Lamotrigine have emerged as significant compounds, demonstrating efficacy in various preclinical models of epilepsy. This guide provides a detailed comparison of their preclinical data, offering insights into their mechanisms of action, efficacy, and pharmacokinetic profiles to inform researchers, scientists, and drug development professionals.
Mechanism of Action
The two compounds exhibit distinct primary mechanisms of action. Lamotrigine is a well-characterized voltage-sensitive sodium channel blocker, while this compound's mechanism is not fully elucidated but appears to involve modulation of both inhibitory and excitatory neurotransmission.
Lamotrigine: The primary mechanism of action for Lamotrigine is the blockade of voltage-sensitive sodium channels[1][2][3][4][5]. This action stabilizes presynaptic neuronal membranes and inhibits the release of excitatory amino acid neurotransmitters, primarily glutamate[1][2][3][5]. Lamotrigine has also been shown to act on voltage-gated calcium channels, which may contribute to its broad spectrum of activity[2][4].
This compound: The exact mechanism of action for this compound remains unclear[6][7]. Preclinical studies suggest it may enhance GABAergic neurotransmission by potentiating GABA-dependent chloride influx, although it does not bind directly to GABA or benzodiazepine receptors[7][8]. Other proposed mechanisms include the activation of potassium channels and a decrease in persistent sodium channel current[7]. The S(+)-enantiomer of this compound has been shown to reduce the release of glutamate and aspartate, suggesting an effect on excitatory pathways[9].
Preclinical Efficacy
Both this compound and Lamotrigine have demonstrated anticonvulsant effects in a range of preclinical models. However, a direct head-to-head comparison is challenging due to the lack of studies employing identical experimental protocols. The following tables summarize the available efficacy data.
Anticonvulsant Activity in Preclinical Models
| Drug | Seizure Model | Animal Species | Route of Administration | Efficacy Metric (ED₅₀/EC₅₀) | Source |
| This compound | Maximal Electroshock (MES) | Rodents | Oral / Intraperitoneal | Effective | [6][10] |
| Pentylenetetrazol (PTZ) - clonic | Mice | Oral / Intraperitoneal | Effective | [6][10] | |
| Picrotoxin-induced (in vitro) | Rat Hippocampal Slices | N/A | Active | [6][10] | |
| Low Ca²⁺-induced (in vitro) | Rat Hippocampal Slices | N/A | Active | [6][10] | |
| Low Mg²⁺-induced (in vitro) | Rat Entorhinal Cortex | N/A | Active | [6][10] | |
| Lamotrigine | Maximal Electroshock (MES) | Rats | Intraperitoneal | EC₅₀ = 3.44 mg/L (plasma) | |
| Pentylenetetrazol (PTZ) | Mice | Intraperitoneal | Effective at 10, 15, 20 mg/kg | [11] | |
| Bicuculline | Mice | Intraperitoneal | Effective at 15, 20 mg/kg | [11] | |
| Amygdala Kindling | Rats | Intraperitoneal | Antiepileptogenic-like effects at 20 mg/kg | [12] | |
| Lithium-Pilocarpine | Rats | N/A | Reduced seizure severity | [13] | |
| Corneal Kindling | Mice | Intraperitoneal | Ineffective in LTG-resistant model | [14] |
Note: ED₅₀ (median effective dose) and EC₅₀ (median effective concentration) values are highly dependent on the specific experimental conditions and should be compared with caution across different studies.
Pharmacokinetic Profiles
Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of a drug. The available preclinical data for this compound and Lamotrigine are summarized below.
| Parameter | This compound | Lamotrigine | Source |
| Bioavailability | Well absorbed | ~100% | [15] |
| Protein Binding | - | ~55% | [15][16] |
| Metabolism | Oxidation (primarily by CYP2A6) | Glucuronidation | [6] |
| Half-life (t₁/₂) | ~4 hours (in healthy volunteers) | ~28 hours (in rats) | [17][18] |
| Volume of Distribution (Vd) | - | 2.00 L/kg (in rats) |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are descriptions of common experimental protocols used to evaluate the anticonvulsant properties of this compound and Lamotrigine.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Typically mice or rats.
-
Procedure: A brief electrical stimulus is applied via corneal or ear-clip electrodes, inducing a maximal tonic seizure. The endpoint is typically the abolition of the hindlimb tonic extensor component of the seizure.
-
Drug Administration: The test compound is administered at various doses, usually intraperitoneally or orally, at a predetermined time before the electrical stimulus.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic extensor seizure (ED₅₀) is calculated.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ model is used to screen for drugs effective against myoclonic and absence seizures.
-
Animal Model: Commonly mice or rats.
-
Procedure: A convulsant dose of pentylenetetrazol is administered, typically subcutaneously or intraperitoneally, to induce clonic seizures.
-
Drug Administration: The test drug is given prior to the PTZ injection.
-
Endpoint: The ability of the drug to prevent or delay the onset of clonic seizures is measured. The dose that protects 50% of the animals (ED₅₀) is determined.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed mechanism of action for Lamotrigine.
Caption: Putative mechanisms of action for this compound.
Experimental Workflow
References
- 1. This compound add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lamotrigine pharmacokinetic/pharmacodynamic modelling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective metabolism of a new anticonvulsant drug candidate, this compound, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy, safety, and potential of extended-release lamotrigine in the treatment of epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Chronic Lamotrigine Administration on Maximal Electroshock- Induced Seizures in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lamotrigine-resistant corneal-kindled mice: A model of pharmacoresistant partial epilepsy for moderate-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Losigamone vs. Topiramate Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the molecular mechanisms of two antiepileptic drugs, Losigamone and Topiramate. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to serve as a comprehensive resource for researchers in pharmacology and neuroscience.
Overview of Mechanisms
This compound , a novel antiepileptic drug, exhibits a mechanism of action that is not yet fully elucidated. Current research points towards a multi-faceted approach primarily involving the potentiation of GABAergic neurotransmission through an indirect mechanism, modulation of voltage-gated sodium channels, and a reduction in excitatory amino acid release.
Topiramate , a well-established broad-spectrum antiepileptic agent, operates through several distinct and well-characterized mechanisms. These include the blockade of voltage-gated sodium channels, enhancement of GABA-mediated inhibition at a unique site on the GABA-A receptor, antagonism of excitatory neurotransmission via AMPA/kainate receptors, and inhibition of carbonic anhydrase isozymes.
Quantitative Comparison of Molecular Interactions
The following table summarizes the available quantitative data for the interactions of this compound and Topiramate with their respective molecular targets. This data is essential for understanding the potency and selectivity of each compound.
| Target | Parameter | This compound | Topiramate | Reference(s) |
| GABA-A Receptor | Potentiation of GABA-stimulated Cl⁻ influx | Effective at 10⁻⁸ - 10⁻⁵ M | Potentiation at 10 µM | [1][2] |
| Voltage-Gated Sodium Channels (VGSCs) | Inhibition of persistent Na⁺ current (INaP) | Decrease in amplitude at 100-200 µM | Slight inhibition at 25-30 µM | [3][4] |
| Inhibition of transient Na⁺ current (INaT) | - | IC₅₀ = 48.9 µM | [5] | |
| Glutamate Receptors | Inhibition of kainate receptor-mediated currents | - | IC₅₀ ≈ 0.5 µM (for GluR5-containing) | [6] |
| Inhibition of AMPA receptor-mediated currents | No effect | Partial depression with lower efficacy than on kainate receptors | [6][7] | |
| Reduction of K⁺-stimulated glutamate release | Significant reduction at 200 µM (S(+)-enantiomer) | - | [8] | |
| Reduction of veratridine-stimulated glutamate release | Significant reduction at ≥ 100 µM (S(+)-enantiomer) | - | [8][9] | |
| Carbonic Anhydrase (CA) | Inhibition Constant (Ki) | Not a known mechanism | Ki ≈ 7 µM (Human CA-II) | [10][11] |
| Ki ≈ 100 µM (Human CA-I) | [10][11] | |||
| Ki ≈ 10 µM (Human CA-IV) | [10][11] | |||
| Ki = 0.49-0.62 µM (Human CA-II) | [12] | |||
| Ki = 91-93 µM (Human CA-I) | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways
Caption: Proposed mechanisms of action for this compound.
Caption: Multifaceted mechanisms of action for Topiramate.
Experimental Workflows
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Caption: Workflow for carbonic anhydrase inhibition assay.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is used to measure the effect of this compound and Topiramate on voltage-gated sodium channels and ligand-gated ion channels (GABA-A, AMPA/kainate receptors).
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices are prepared from rodents. For cultured neurons, cells are plated on coverslips and maintained in appropriate media. Brain slices (200-300 µm thick) are prepared using a vibratome and maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and a microscope with differential interference contrast optics. Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.3 with CsOH. The external solution is aCSF containing (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Data Acquisition: Whole-cell recordings are established on visually identified neurons. For voltage-gated sodium currents, cells are held at -80 mV, and currents are elicited by depolarizing voltage steps. To study GABA-A receptor currents, cells are held at -60 mV, and GABA is applied locally via a puffer pipette. For AMPA/kainate receptor currents, cells are held at -70 mV, and the respective agonists are applied.
-
Drug Application: this compound or Topiramate is applied to the bath at various concentrations. The effect of the drug is measured as the percentage of inhibition or potentiation of the baseline current amplitude.
-
Data Analysis: Dose-response curves are generated by plotting the drug concentration against the percentage of current modulation. IC₅₀ or EC₅₀ values are calculated by fitting the data with a Hill equation.
Carbonic Anhydrase Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory potency (Ki) of Topiramate on carbonic anhydrase isozymes.
-
Enzyme and Reagents: Purified human carbonic anhydrase isozymes (e.g., CA-I, CA-II, CA-IV) are used. The assay buffer consists of 10 mM Tris-HCl (pH 7.4). The substrate is p-nitrophenyl acetate (p-NPA).
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the assay buffer, a fixed concentration of the CA isozyme, and varying concentrations of Topiramate. The reaction is initiated by adding p-NPA.
-
Measurement: The hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at 400 nm over time using a plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition and using the Cheng-Prusoff equation.
Glutamate Release Assay
This protocol is used to measure the effect of this compound on the release of glutamate from presynaptic terminals.
-
Synaptosome Preparation: Synaptosomes are prepared from rodent brain tissue (e.g., cerebral cortex or hippocampus) by differential centrifugation.
-
Loading with Radiolabeled Aspartate: Synaptosomes are pre-loaded with [³H]D-aspartate, a non-metabolizable analog of glutamate that is taken up and released by the same mechanisms.
-
Perifusion: The loaded synaptosomes are placed in a perifusion chamber and continuously superfused with a physiological buffer.
-
Depolarization and Drug Application: Glutamate release is stimulated by depolarization with a high concentration of K⁺ in the superfusion buffer. This compound is included in the superfusion buffer at various concentrations before and during the K⁺ stimulation.
-
Measurement of Release: Fractions of the superfusate are collected over time, and the amount of [³H]D-aspartate in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The amount of K⁺-stimulated release is calculated by subtracting the basal release from the total release during depolarization. The effect of this compound is expressed as the percentage of inhibition of the stimulated release.
Head-to-Head Mechanistic Comparison
GABAergic System: Both this compound and Topiramate enhance GABAergic neurotransmission, a key mechanism for seizure suppression. However, they achieve this through different means. Topiramate potentiates GABA-A receptor function by binding to a site distinct from the benzodiazepine binding site.[13] In contrast, this compound appears to potentiate GABA-dependent chloride influx without directly binding to known GABA-A receptor sites, suggesting an indirect modulatory mechanism.[1]
Voltage-Gated Sodium Channels: Both drugs also target voltage-gated sodium channels. Topiramate has a well-defined inhibitory effect on the transient sodium current with an IC₅₀ in the micromolar range.[5] this compound has been shown to inhibit the persistent sodium current, which is a smaller, non-inactivating current that can contribute to neuronal hyperexcitability.[3] The differential targeting of transient versus persistent sodium currents may contribute to differences in their clinical profiles.
Glutamatergic System: A key difference lies in their effects on excitatory neurotransmission. Topiramate is a known antagonist of AMPA and, more potently, kainate receptors, directly reducing excitatory signaling.[6] this compound, on the other hand, does not appear to directly antagonize AMPA receptors but has been shown to reduce the release of glutamate from presynaptic terminals.[7][9] This suggests that Topiramate acts postsynaptically to block glutamate's effects, while this compound acts presynaptically to reduce its availability.
Carbonic Anhydrase Inhibition: This mechanism is unique to Topiramate among the two. Its inhibition of carbonic anhydrase isozymes, particularly CA-II and CA-IV, can lead to changes in neuronal pH and may contribute to its anticonvulsant and side-effect profile.[10][11] this compound is not known to have any significant effect on carbonic anhydrase.
Conclusion
This compound and Topiramate, while both effective antiepileptic drugs, exhibit distinct and complex mechanisms of action. Topiramate's multifaceted profile, targeting multiple ion channels, neurotransmitter systems, and enzymes, is well-documented with robust quantitative data. This compound's mechanism, though less completely understood, appears to converge on similar pathways of enhancing inhibition and reducing excitation, but through different molecular interactions, such as indirect GABA potentiation and inhibition of presynaptic glutamate release. For drug development professionals, the distinct molecular targets of these compounds, particularly Topiramate's action on kainate receptors and this compound's on the persistent sodium current, represent important areas for the development of novel, more selective antiepileptic therapies. Further research to elucidate the precise binding site and downstream effects of this compound will be crucial in fully understanding its therapeutic potential.
References
- 1. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topiramate enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiepileptic drug this compound decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Topiramate attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective antagonism of GluR5 kainate-receptor-mediated synaptic currents by topiramate in rat basolateral amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plasma and whole blood pharmacokinetics of topiramate: the role of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
In Vitro Potency of Losigamone: A Comparative Analysis with Other Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of losigamone, an anticonvulsant drug, in relation to other established antiepileptic drugs (AEDs). While direct comparative studies with quantitative potency metrics like IC50 or EC50 values are limited in publicly available literature, this document synthesizes the existing qualitative and semi-quantitative data to offer insights into this compound's in vitro pharmacological profile.
Summary of In Vitro Anticonvulsant Activity
This compound has demonstrated anticonvulsant properties in several in vitro models of epileptiform activity. Its mechanism of action, while not fully elucidated, appears to involve the potentiation of GABAergic neurotransmission and modulation of excitatory amino acid release.
Table 1: Qualitative Comparison of In Vitro Anticonvulsant Effects
| In Vitro Model | This compound Activity | Other AEDs with Activity in Similar Models |
| Picrotoxin-induced epileptiform activity | Effective in CA1 and CA3 hippocampal areas[1][2] | Benzodiazepines, Barbiturates |
| Low Calcium (Ca²⁺) model | Effective in CA1 hippocampal area[1][2] | Various AEDs that modulate neuronal excitability |
| Low Magnesium (Mg²⁺) model | Effective in entorhinal cortex and hippocampus[1][2] | NMDA receptor antagonists (e.g., Felbamate) |
| Spontaneous depolarizations in cortical slices | S(+)-enantiomer effectively reduces depolarizations[3][4] | Sodium channel blockers (e.g., Phenytoin, Carbamazepine) |
| Excitatory amino acid (glutamate, aspartate) release | S(+)-enantiomer reduces potassium- and veratridine-elicited release[3][4] | Lamotrigine, Topiramate |
Enantioselective Activity of this compound
In vitro studies have revealed a significant difference in the potency of this compound's enantiomers. The S(+)-enantiomer is reported to be more potent than the R(-)-enantiomer and the racemic mixture.[3] This enhanced potency of the S(+)-enantiomer is observed in its ability to reduce spontaneous depolarizations and inhibit the release of the excitatory amino acids glutamate and aspartate in cortical slices.[3][4]
Mechanism of Action: Insights from In Vitro Studies
The precise molecular targets of this compound are still under investigation. However, in vitro experiments suggest a multifactorial mechanism of action that contributes to its anticonvulsant effects.
One key aspect of its activity is the modulation of the GABAergic system. This compound has been shown to potentiate GABA-mediated responses, which are crucial for inhibitory neurotransmission in the brain.[3]
Additionally, the ability of the S(+)-enantiomer to curtail the release of glutamate and aspartate points to an interaction with pathways that regulate excitatory neurotransmission.[3][4] Excessive release of these neurotransmitters is a hallmark of seizure activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Profiles of S(+)-Losigamone and R(−)-Losigamone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enantiomeric Anticonvulsant Activity with Supporting Experimental Data.
This guide provides a detailed comparison of the anticonvulsant effects of the two enantiomers of losigamone: S(+)-losigamone (also referred to as AO-242) and R(−)-losigamone (AO-294). This compound, a novel anticonvulsant, has been investigated for its efficacy in treating partial and secondary generalized seizures.[1][2][3] Preclinical evidence strongly indicates a significant divergence in the pharmacological activity of its enantiomers, with S(+)-losigamone demonstrating a markedly more potent anticonvulsant profile.[1][3] This document synthesizes key experimental findings to elucidate these differences.
Quantitative Comparison of Anticonvulsant Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the differential effects of S(+)-losigamone and R(−)-losigamone.
Table 1: In Vitro Efficacy of this compound Enantiomers
| Experimental Model | Parameter Measured | S(+)-Losigamone | R(−)-Losigamone |
| Mouse Cortical Slices | Reduction of potassium- and veratridine-elicited glutamate and aspartate release | Significant reduction at 100 and 200 μM[1][3] | No effect at concentrations up to 400 μM[1][3] |
| Cortical Wedge Preparation (DBA/2 Mouse) | Reduction of spontaneous depolarizations in magnesium-free artificial cerebrospinal fluid (aCSF) | Significant reduction at 50–200 μM[1][3] | Significant effect only at higher concentrations (200–800 μM)[1][3] |
Table 2: In Vivo Efficacy of this compound Enantiomers
| Experimental Model | Parameter Measured | S(+)-Losigamone | R(−)-Losigamone |
| Audiogenic Seizures (DBA/2 Mice) | Inhibition of clonic/tonic convulsions | Dose-dependent inhibition (5, 10, and 20 mg/kg, i.p.); 91% protection at 20 mg/kg[1][3] | No protection at 20 mg/kg[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Endogenous Amino Acid Release from Mouse Cortical Slices
This in vitro assay assesses the effect of the compounds on neurotransmitter release.
-
Animal Model: BALB/c mice.[1]
-
Tissue Preparation: Cortical slices are prepared and incubated in artificial cerebrospinal fluid (aCSF).[1]
-
Experimental Procedure:
-
Slices are stimulated with either potassium (60 mM) or veratridine (20 μM) to induce the release of glutamate and aspartate.[1][4]
-
The effects of S(+)-losigamone (100 and 200 μM) and R(−)-losigamone (up to 400 μM) on this stimulated release are measured.[1][3]
-
Amino acid levels in the superfusate are quantified using high-performance liquid chromatography (HPLC).
-
Spontaneous Depolarizations in the Cortical Wedge Preparation
This in vitro model evaluates the compounds' ability to suppress epileptiform activity.
-
Animal Model: DBA/2 mice, which are susceptible to audiogenic seizures.[1][3]
-
Tissue Preparation: Cortical wedges are prepared and perfused with magnesium-free aCSF to induce spontaneous depolarizations.[1][3]
-
Experimental Procedure:
Audiogenic Seizures in DBA/2 Mice
This in vivo screening test is highly sensitive for potential anticonvulsant drugs.[1]
-
Experimental Procedure:
-
Mice are administered S(+)-losigamone (5, 10, and 20 mg/kg, i.p.) or R(−)-losigamone (20 mg/kg, i.p.).[1][3]
-
Following drug administration, the mice are exposed to a sound stimulus that typically induces seizures.
-
The presence or absence of clonic/tonic convulsions is observed and recorded to determine the protective effect of the compounds.
-
Proposed Mechanisms of Action and Signaling Pathways
The experimental data suggest that the anticonvulsant properties of S(+)-losigamone are mediated through the modulation of excitatory amino acid neurotransmission.[1][3] In contrast, R(−)-losigamone does not appear to share this mechanism.[1] Both enantiomers have been shown to potentiate GABA-mediated responses, though their relative potencies in this regard have been noted to differ in some studies.[1]
Caption: Experimental workflow for comparing the anticonvulsant effects of this compound enantiomers.
Caption: Proposed differential mechanisms of action for S(+)- and R(−)-losigamone.
Conclusion
The presented data from both in vitro and in vivo studies consistently demonstrate that S(+)-losigamone is the more potent anticonvulsant enantiomer of this compound.[1][3] Its mechanism of action appears to involve the inhibition of excitatory amino acid release, a property not shared by R(−)-losigamone.[1][3] These findings suggest that the clinical development of S(+)-losigamone as a single-enantiomer drug could offer a more effective therapeutic strategy for neurological conditions characterized by excessive excitatory amino acid function.[1][3] Further research into the precise molecular targets of each enantiomer is warranted to fully elucidate their distinct pharmacological profiles.
References
- 1. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant effects of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-Analysis of Losigamone Clinical Trials: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of clinical trial data for Losigamone, an investigational antiepileptic drug (AED), and offers a comparative perspective against established treatments for focal epilepsy. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of molecular pathways and clinical trial workflows.
Comparative Efficacy of Antiepileptic Drugs in Focal Epilepsy
The primary efficacy endpoint in clinical trials for AEDs is typically the responder rate, defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency. The table below summarizes the responder rates for this compound and comparator drugs from key clinical trials.
| Drug | Dosage | Responder Rate (%) | Placebo Responder Rate (%) | Number of Participants | Key Study |
| This compound | 1200 mg/day | 17.2[1] | 11.8[1] | 264 | Baulac et al., 2003[2] |
| 1500 mg/day | 29.3[1] | 11.8[1] | 264 | Baulac et al., 2003[2] | |
| 1500 mg/day | 22.3[3] | 14.6[3] | 203 | Bauer et al., 2001[3] | |
| Lamotrigine | 300-500 mg/day | 20-36[4] | 8[4] | 216 | U.S. Lamotrigine Protocol 0.5[4] |
| Levetiracetam | 1000-3000 mg/day | ~34 (adults)[5] | ~10-20 (adults)[5] | 2159 (adults) | Cochrane Review[5] |
| Carbamazepine | 400-600 mg/day | ~55-61* | N/A | Multiple Trials | Meta-analysis[6] |
| Note: Data for Carbamazepine reflects the 6-month seizure freedom rate in monotherapy trials. |
Safety and Tolerability Profile
The long-term utility of an AED is heavily influenced by its safety and tolerability. The following table outlines the most frequently reported adverse events and treatment withdrawal rates for this compound and its comparators.
| Drug | Common Adverse Events | Treatment Withdrawal Rate | Key Studies |
| This compound | Dizziness, headache, fatigue, somnolence.[1] | Higher than placebo; 21.2% (1500mg/day) and 12.6% (1200mg/day) vs 10.6% (placebo) in one study.[1] | Bauer et al., 2001; Baulac et al., 2003[1] |
| Lamotrigine | Ataxia, dizziness, diplopia, nausea.[7][8] | Not significantly different from placebo.[7] | Cochrane Review[7] |
| Levetiracetam | Somnolence, asthenia, dizziness, infection, and behavioral changes (particularly in children).[5][9] | Not significantly different from placebo.[5] | Cochrane Review[5] |
| Carbamazepine | Dizziness, drowsiness, unsteadiness, nausea, vomiting.[10] | Higher rates of discontinuation due to adverse events compared to Lamotrigine in some head-to-head trials.[10] | Various[10] |
Experimental Protocols of Key this compound Trials
The two pivotal clinical trials for this compound as an add-on therapy for focal epilepsy were conducted by Bauer et al. (2001) and Baulac et al. (2003).
-
Study Design: Both investigations were randomized, double-blind, placebo-controlled, add-on studies.[1]
-
Participant Population: The trials enrolled adult patients with drug-resistant focal epilepsy.[1]
-
Intervention: Participants received either this compound (at dosages of 1200 mg/day or 1500 mg/day) or a placebo, in addition to their existing AED regimen.[1]
-
Primary Outcome Measure: The primary efficacy endpoint was the proportion of patients who experienced a reduction in seizure frequency of 50% or more from their baseline.[11]
-
Methodological Specifics:
-
Bauer et al. (2001): This study had a total duration of 16 weeks, which included an 8-week baseline observation period followed by an 8-week double-blind treatment phase.[1]
-
Baulac et al. (2003): This trial extended over 28 weeks, comprising a 12-week baseline period, a 12-week double-blind treatment phase, and a subsequent 4-week follow-up period for safety monitoring.[12]
-
Mechanisms of Action and Signaling Pathways
The therapeutic effects of antiepileptic drugs are mediated through various molecular targets that modulate neuronal excitability.
This compound
The precise mechanism of action for this compound remains to be fully elucidated; however, preclinical studies suggest a multi-faceted mode of action:
-
GABAergic System Modulation: this compound has been observed to enhance GABA-mediated chloride influx without directly binding to the GABA or benzodiazepine recognition sites on the GABA-A receptor.[13] This suggests a novel positive allosteric modulatory effect.
-
NMDA Receptor Antagonism: Evidence also points towards a potential role for this compound as an N-methyl-D-aspartate (NMDA) receptor antagonist, which would serve to dampen excitatory glutamatergic neurotransmission.[14]
-
Ion Channel Modulation: Additional proposed mechanisms involve the modulation of voltage-gated sodium and potassium channels.[14]
Caption: Putative mechanisms of action for this compound.
Comparator Antiepileptic Drugs
-
Lamotrigine: Exerts its anticonvulsant effect primarily through the blockade of voltage-gated sodium channels, which in turn inhibits the release of the excitatory neurotransmitter glutamate.[15][16]
-
Levetiracetam: Uniquely binds to the synaptic vesicle protein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[17][18] While the exact downstream consequences of this interaction are still under investigation, it is believed to modulate synaptic transmission.
-
Carbamazepine: Similar to Lamotrigine, its primary mechanism of action is the blockade of voltage-gated sodium channels, leading to a reduction in neuronal hyperexcitability.[10]
References
- 1. This compound add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in partial seizures: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound add-on therapy in partial epilepsy: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levetiracetam add-on for drug-resistant focal epilepsy | Cochrane [cochrane.org]
- 6. Anti‐seizure efficacy and retention rate of carbamazepine is highly variable in randomized controlled trials: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lamotrigine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lamotrigine add-on therapy for drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
- 11. This compound add-on therapy for focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Effects of the anticonvulsant this compound and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
Unveiling the Drug Interaction Profile of Losigamone with Concomitant Anticonvulsants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the drug interaction potential of Losigamone, a novel anticonvulsant, when co-administered with other commonly used antiepileptic drugs (AEDs). The information presented is intended to support research and development efforts by offering a clear comparison of pharmacokinetic behaviors and outlining the experimental basis for these findings.
Executive Summary
Clinical evidence suggests that this compound has a low propensity for clinically significant pharmacokinetic drug-drug interactions with several common anticonvulsants. As an add-on therapy for focal epilepsy, studies have generally reported no significant alterations in the plasma concentrations of either this compound or co-administered AEDs.[1] this compound is primarily metabolized by the cytochrome P450 enzyme CYP2A6.[2][3][4] This metabolic pathway is a key consideration when evaluating potential interactions with other drugs.
While extensive quantitative data from head-to-head interaction studies are not widely published, a comprehensive review of available clinical trial data and pharmacokinetic studies provides valuable insights. This guide synthesizes these findings, presenting qualitative summaries and, where available, quantitative data in a comparative format.
Comparative Analysis of Drug Interactions
The following sections detail the interaction potential of this compound with four commonly prescribed anticonvulsants: carbamazepine, phenytoin, valproic acid, and phenobarbital.
This compound and Carbamazepine
Observational data from clinical trials suggest that carbamazepine, a known enzyme inducer, may facilitate the metabolism of this compound. However, this compound does not appear to significantly affect the pharmacokinetic parameters of carbamazepine.
This compound and Phenytoin
Similar to carbamazepine, phenytoin, another potent enzyme inducer, may potentially enhance the metabolic clearance of this compound. Conversely, this compound has not been observed to alter the pharmacokinetics of phenytoin.
This compound and Valproic Acid
Valproic acid, which is also a substrate for CYP2A6, does not appear to affect the metabolism of this compound.[4] Some evidence suggests that this compound may cause a slight, though not clinically significant, decrease in the maximum concentration (Cmax) and area under the curve (AUC) of valproic acid.
This compound and Phenobarbital
Phenobarbital is a potent inducer of various CYP enzymes and is likely to stimulate the clearance of this compound. However, specific clinical data quantifying this interaction are limited.
Summary of Pharmacokinetic Interactions
| Co-administered Anticonvulsant | Effect on this compound Pharmacokinetics | Effect of this compound on Co-administered Anticonvulsant Pharmacokinetics |
| Carbamazepine | Potential for increased metabolism (enzyme induction) | No significant effect reported |
| Phenytoin | Potential for increased metabolism (enzyme induction) | No significant effect reported |
| Valproic Acid | No significant effect reported | Slight decrease in Cmax and AUC observed |
| Phenobarbital | Likely increased metabolism (enzyme induction) | Data not available |
This table is based on a qualitative summary of available data. Quantitative data from dedicated drug interaction studies are limited.
Metabolic Pathways and Interaction Mechanisms
The potential for drug interactions with this compound is primarily linked to its metabolism by CYP2A6. Anticonvulsants that are inducers or inhibitors of this enzyme could theoretically alter this compound plasma concentrations.
Experimental Protocols
The evaluation of drug-drug interactions is a critical component of clinical drug development. The information presented in this guide is primarily derived from add-on clinical trials where pharmacokinetic data were collected as part of the safety and efficacy assessments. The general design of such studies, in line with regulatory guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), is outlined below.[5][6][7][8][9]
Typical In Vivo Drug Interaction Study Design
A standard in vivo drug interaction study for an anticonvulsant like this compound would typically involve a crossover or parallel-group design in healthy volunteers or a stable patient population.
Key Methodological Components:
-
Study Population: Healthy adult volunteers or patients with stable epilepsy on a stable dose of an anticonvulsant.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is typically employed. In add-on trials, patients on stable background anticonvulsant therapy are randomized to receive either this compound or a placebo.[2][10]
-
Dosing Regimen: Drugs are administered until they reach steady-state concentrations.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after drug administration to determine the plasma concentration-time profile of the parent drug and its major metabolites.
-
Bioanalytical Method: Validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods are used to quantify drug concentrations in plasma.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters, including:
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
-
Statistical Analysis: Statistical tests are performed to determine if there are significant differences in the pharmacokinetic parameters of a drug when administered alone versus when co-administered with another drug.
Conclusion
Based on the available evidence, this compound demonstrates a favorable drug interaction profile when used as an add-on therapy with several common anticonvulsants. Its metabolism via CYP2A6 suggests a theoretical potential for interactions with strong inducers or inhibitors of this enzyme. However, clinical observations to date have not revealed any clinically significant pharmacokinetic interactions that would necessitate dose adjustments for co-administered anticonvulsants. Further dedicated drug interaction studies with quantitative pharmacokinetic endpoints would be beneficial to provide a more definitive and detailed characterization of this compound's interaction potential.
References
- 1. Add-on therapy for generalised tonic-clonic and focal onset seizures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Epilepsy (partial) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives of this compound in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of this compound, a new antiepileptic drug, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. mdpi.com [mdpi.com]
Losigamone: A Comparative Analysis of its Efficacy as an Antiepileptic Agent
A notable gap in clinical research exists regarding the efficacy of Losigamone as a standalone treatment for epilepsy. To date, published clinical trials have exclusively evaluated this compound as an adjunctive, or "add-on," therapy for patients with focal epilepsy whose seizures are not adequately controlled by other antiepileptic drugs (AEDs). While a clinical trial for this compound as a monotherapy was planned, no results have been published in the scientific literature. Consequently, a direct comparative analysis of its efficacy as an add-on therapy versus monotherapy is not feasible based on current evidence.
This guide therefore focuses on the established clinical data for this compound as an add-on therapy, providing a comprehensive overview of its efficacy, the methodologies of the key clinical trials, and its proposed mechanism of action for researchers, scientists, and drug development professionals.
Efficacy of this compound as an Add-On Therapy
Clinical evidence for this compound's efficacy as an adjunctive therapy is primarily derived from two key randomized, double-blind, placebo-controlled studies. These studies assessed the impact of this compound at daily doses of 1200 mg and 1500 mg in adult patients with refractory focal epilepsy.
The primary measure of efficacy in these trials was the reduction in seizure frequency compared to baseline. A significant dose-dependent effect was observed, with the 1500 mg/day dose demonstrating greater efficacy than the 1200 mg/day dose.
Quantitative Analysis of Clinical Trial Data
The following tables summarize the key efficacy and tolerability data from the clinical trials of this compound as an add-on therapy.
Table 1: Seizure Frequency Reduction
| Treatment Group | Median Relative Reduction in Seizure Frequency |
| Placebo | 3.3% |
| This compound (1200 mg/day) | 19.7% |
| This compound (1500 mg/day) | 25.3% |
Table 2: Responder Rate (≥50% Reduction in Seizure Frequency)
| Treatment Group | Percentage of Responders |
| Placebo | 11.8%[1][2] |
| This compound (1200 mg/day) | 17.2%[1][2] |
| This compound (1500 mg/day) | 29.3%[1][2] |
Table 3: Tolerability and Adverse Events
| Treatment Group | Patients Reporting any Adverse Event | Most Common Adverse Event |
| Placebo | 58.8%[1] | - |
| This compound (1200 mg/day) | 62.1%[1] | Dizziness[2] |
| This compound (1500 mg/day) | 76.1%[1] | Dizziness[2] |
Experimental Protocols
The data presented above were generated from rigorous clinical trials with specific patient populations and methodologies.
Study Design
The pivotal studies were multicenter, double-blind, randomized, placebo-controlled trials.[1] Patients were assigned to one of three treatment arms: placebo, this compound 1200 mg/day, or this compound 1500 mg/day, administered in addition to their existing regimen of up to three standard anticonvulsant drugs.[1]
Patient Population
The study population consisted of adult patients with a diagnosis of focal epilepsy who had a history of seizures that were refractory to conventional antiepileptic treatments.
Treatment and Follow-up
Prior to randomization, there was a prospective baseline period of 12 weeks to establish the frequency of seizures.[1] The double-blind treatment phase also lasted for 12 weeks.[1]
Proposed Mechanism of Action
The precise mechanism by which this compound exerts its anticonvulsant effects is not fully understood. However, preclinical studies suggest a multi-faceted mode of action that likely contributes to the stabilization of neuronal membranes and a reduction in neuronal hyperexcitability. The primary proposed mechanisms include:
-
Potentiation of GABAergic Neurotransmission: this compound is thought to enhance the influx of chloride ions through GABA-A receptor channels. This potentiation of the main inhibitory neurotransmitter system in the brain would lead to a dampening of excessive neuronal firing.
-
Modulation of Voltage-Gated Ion Channels: There is also evidence to suggest that this compound may modulate the activity of voltage-gated sodium and potassium channels, further contributing to the control of aberrant electrical activity in the brain.
The following diagram illustrates the proposed signaling pathway for this compound's action on the GABA-A receptor.
Caption: Proposed mechanism of this compound at the GABA-A receptor.
Conclusion
The available evidence robustly supports the efficacy of this compound as an add-on therapy for focal epilepsy, particularly at a dose of 1500 mg/day. It demonstrates a clear, dose-dependent reduction in seizure frequency. However, the absence of monotherapy data prevents a direct comparison and highlights a significant area for future research. Should data from a monotherapy trial become available, a more complete understanding of this compound's therapeutic potential can be established. Until then, its role is defined as an adjunctive treatment for patients with refractory focal seizures.
References
Comparative study of Losigamone's effect on different ion channel subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative examination of the effects of the anticonvulsant drug Losigamone on various ion channel subtypes. While the precise mechanism of action for this compound is not fully elucidated, current research points towards its modulation of several key ion channels involved in neuronal excitability. This document summarizes the available experimental data, details relevant experimental protocols, and provides visualizations to illustrate the current understanding of this compound's interactions with these channels.
Overview of this compound's Ion Channel Activity
This compound is an anticonvulsant medication whose mechanism of action is thought to involve the modulation of neuronal excitability through its effects on multiple ion channels. The most consistently reported finding is its inhibitory effect on the persistent sodium current (INaP). Additionally, studies have suggested that this compound may also influence potassium and calcium channels, as well as enhance GABA-mediated chloride influx. However, detailed comparative studies quantifying its potency and efficacy across a wide range of ion channel subtypes are limited in the publicly available scientific literature.
Quantitative Data on Ion Channel Modulation
The primary target identified for this compound is the persistent sodium current (INaP), a current that plays a significant role in setting the subthreshold membrane potential and promoting repetitive firing of neurons.[1][2] The following table summarizes the known effects of this compound on different ion channels based on available research. It is important to note the lack of comprehensive quantitative data, such as IC50 values, for a direct comparison across all channel subtypes.
| Ion Channel Family | Subtype/Current | Observed Effect of this compound | Concentration Range | Quantitative Data (IC50) | Reference |
| Sodium Channel | Persistent Sodium Current (INaP) | Decrease in current amplitude | 100-200 µM | Not Reported | [1] |
| Potassium Channel | - | Proposed activation | Not Specified | Not Reported | |
| Calcium Channel | - | Suggested modulation of stimulus-induced calcium concentration changes | Not Specified | Not Reported | |
| Chloride Channel | GABA-A Receptor-Associated | Potentiation of GABA-induced chloride influx | Not Specified | Not Reported |
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for a key experiment used to characterize the effect of this compound on the persistent sodium current.
Whole-Cell Voltage-Clamp Recording of Persistent Sodium Current (INaP)
This protocol is based on the methodology described in the study by Gebhardt et al. (2001), which investigated the effect of this compound on INaP in rat hippocampal neurons.[1]
1. Cell Preparation:
-
Hippocampal neurons are acutely dissociated or cultured from juvenile rats (P15-P25).[1]
-
For slice preparations, transverse hippocampal slices (300-400 µm) are prepared.
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using patch pipettes (3-5 MΩ resistance).
-
The intracellular pipette solution is formulated to isolate sodium currents and typically contains (in mM): 140 Cs-gluconate or CsF, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, adjusted to pH 7.3 with CsOH. The use of Cesium (Cs+) blocks potassium channels.
-
The extracellular solution (artificial cerebrospinal fluid - aCSF) contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 and 5% CO2. To further isolate sodium currents, potassium and calcium channel blockers (e.g., TEA, 4-AP for potassium channels; CdCl2 or NiCl2 for calcium channels) are added to the aCSF.
3. Voltage Protocol to Elicit INaP:
-
To measure the persistent sodium current, a slow depolarizing voltage ramp is applied to the neuron.[1]
-
The membrane potential is held at a hyperpolarized level (e.g., -70 mV) and then slowly ramped to a depolarized potential (e.g., 0 mV) over a period of several hundred milliseconds (e.g., 600 ms).[1] This slow ramp protocol inactivates the fast, transient sodium current, allowing for the isolation of the smaller, non-inactivating persistent component.
4. Drug Application:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations (e.g., 100-200 µM) in the extracellular solution.[1]
-
The drug is applied to the recorded neuron via bath application or a local perfusion system.
5. Data Analysis:
-
The amplitude of the INaP is measured at a specific voltage (e.g., -30 mV) before and after the application of this compound.
-
The percentage of inhibition of INaP by this compound is calculated.
Visualizations
The following diagrams illustrate the experimental workflow for assessing ion channel modulation and the proposed signaling pathway of this compound.
Experimental workflow for assessing this compound's effect on persistent sodium current.
Proposed mechanism of action for this compound on neuronal excitability.
Conclusion
The available evidence strongly suggests that this compound's anticonvulsant properties are, at least in part, mediated by its inhibitory effect on the persistent sodium current (INaP). While its effects on potassium and calcium channels, as well as its interaction with the GABAergic system, are also proposed, there is a clear need for further research to quantify these interactions and to explore the drug's effects on a wider array of ion channel subtypes. Such studies, employing detailed electrophysiological and molecular techniques, will be crucial for a more complete understanding of this compound's mechanism of action and for the development of more targeted antiepileptic therapies.
References
Benchmarking Losigamone's Neuroprotective Effects Against Established Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Losigamone, an anticonvulsant drug, with two established neuroprotective agents, Valproate and Lamotrigine. The following sections present a summary of their mechanisms of action, comparative in vitro data on neuroprotection against glutamate-induced excitotoxicity, and detailed experimental protocols. This information is intended to assist researchers in evaluating the potential of this compound in the context of existing neuroprotective strategies.
Overview of Neuroprotective Mechanisms
The neuroprotective properties of this compound, Valproate, and Lamotrigine are thought to arise from their distinct mechanisms of action, primarily involving the modulation of excitatory and inhibitory neurotransmission and intracellular signaling pathways that promote cell survival.
This compound: The neuroprotective mechanism of this compound is not fully elucidated, but it is known to reduce the release of the excitatory neurotransmitter glutamate.[1][2] Its S(+)-enantiomer, in particular, has been shown to significantly decrease both potassium- and veratridine-induced glutamate and aspartate release from cortical slices.[1] Additionally, this compound has been observed to reduce NMDA-induced depolarizations, suggesting a potential antagonism of the NMDA receptor, a key player in glutamate-mediated excitotoxicity.[2][3]
Valproate (Valproic Acid - VPA): Valproate exhibits neuroprotective effects through multiple pathways. It is a known inhibitor of histone deacetylases (HDACs), which can lead to the upregulation of neuroprotective genes.[4][5] Furthermore, Valproate has been shown to protect neurons from glutamate-induced excitotoxicity by reducing oxidative stress.[4][5]
Lamotrigine: Lamotrigine's neuroprotective action is primarily attributed to its ability to stabilize neuronal membranes by blocking voltage-gated sodium channels, which in turn inhibits the release of glutamate.[6][7] It has also been shown to protect against glutamate excitotoxicity and upregulate the anti-apoptotic protein Bcl-2, potentially through HDAC inhibition.[8][9][10]
Comparative Analysis of Neuroprotective Efficacy
Direct comparative studies benchmarking the neuroprotective effects of this compound against Valproate and Lamotrigine are limited. However, by examining data from independent studies using similar in vitro models of glutamate-induced excitotoxicity, an indirect comparison can be made. The following tables summarize the quantitative data on cell viability from studies assessing the neuroprotective effects of each drug.
Table 1: Neuroprotective Effect of this compound Against Excitotoxicity
| Drug | Cell Line/Primary Culture | Insult | Concentration | Outcome Measure | Result | Citation |
| S(+)-Losigamone | BALB/c mouse cortical slices | Potassium (60 mM) & Veratridine (20 µM) | 100 µM & 200 µM | Glutamate & Aspartate Release | Significant reduction in release | [1] |
| This compound | DBA/2 mouse cortical wedge | NMDA | ≥ 25 µM | Depolarization | Significant reduction in depolarization | [2][3] |
Note: Quantitative data on the direct neuroprotective effect of this compound on cell viability in glutamate excitotoxicity models was not available in the searched literature.
Table 2: Neuroprotective Effect of Valproate Against Glutamate-Induced Excitotoxicity
| Drug | Cell Line/Primary Culture | Insult | Concentration | Outcome Measure | Result | Citation |
| Valproic Acid | SH-SY5Y human neuroblastoma cells | Glutamate (15 mM) | 1 mM | Cell Viability (MTT assay) | Significant increase in cell viability | [4][5] |
| Valproic Acid | SH-SY5Y human neuroblastoma cells | Glutamate (15 mM) | 1 mM | H2O2 & MDA levels | Reduction in oxidative stress markers | [4][5] |
Table 3: Neuroprotective Effect of Lamotrigine Against Glutamate-Induced Excitotoxicity
| Drug | Cell Line/Primary Culture | Insult | Concentration | Outcome Measure | Result | Citation |
| Lamotrigine | Rat cerebellar granule cells | Glutamate (100 µM) | ≥ 100 µM | Cell Viability (MTT assay) | Nearly full protection | [8][9] |
| Lamotrigine | SH-SY5Y human neuroblastoma cells | Glutamate (15 mM) | 100 µM | Cell Viability (MTT assay) | Effective in increasing cell viability | [11][12] |
| Lamotrigine | SH-SY5Y human neuroblastoma cells | Glutamate (15 mM) | 100 µM | H2O2, IL-1β, IL-6, TNF-α levels | Reduction in oxidative stress and inflammatory markers | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables, focusing on the in vitro models of glutamate-induced excitotoxicity.
Glutamate-Induced Excitotoxicity and Neuroprotection Assay
Objective: To assess the neuroprotective effects of a compound against glutamate-induced cell death.
Cell Culture:
-
SH-SY5Y Human Neuroblastoma Cells: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4][5][12]
-
Primary Rat Cerebellar Granule Cells (CGCs): CGCs are prepared from the cerebella of neonatal rats and cultured in a serum-containing medium. Cytosine arabinoside is added to inhibit the proliferation of non-neuronal cells.[8][9]
Experimental Procedure:
-
Cells are seeded into multi-well plates at an appropriate density.
-
After adherence, cells are pre-treated with various concentrations of the test compound (e.g., this compound, Valproate, or Lamotrigine) for a specified period (e.g., 24 hours).[4][5][8][9]
-
Following pre-treatment, the culture medium is replaced with a medium containing an excitotoxic concentration of glutamate (e.g., 15 mM for SH-SY5Y cells, 100 µM for CGCs).[4][5][8][9]
-
Cells are incubated with glutamate for a defined duration (e.g., 24 hours).[4][5][8][9]
-
Cell viability is then assessed using a quantitative method.
Assessment of Cell Viability (MTT Assay):
-
The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 560 nm or 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of control cells (not exposed to glutamate).[4][5][8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the neuroprotective effects of the compared drugs and a general experimental workflow for assessing neuroprotection.
Caption: Proposed neuroprotective signaling pathways.
Caption: Experimental workflow for in vitro neuroprotection assay.
Conclusion
Valproate and Lamotrigine have demonstrated clear neuroprotective effects against glutamate-induced excitotoxicity in vitro, supported by quantitative cell viability data. Their mechanisms of action, involving HDAC inhibition and blockade of voltage-gated sodium channels, respectively, are relatively well-characterized.
This compound shows promise as a neuroprotective agent through its ability to reduce excitatory neurotransmitter release. However, there is a notable lack of direct, quantitative evidence for its neuroprotective efficacy in standardized in vitro models of excitotoxicity. Further research is required to quantify the neuroprotective potential of this compound and to directly compare its efficacy against established drugs like Valproate and Lamotrigine. Such studies will be crucial for determining its therapeutic potential in conditions where neuroprotection is a key therapeutic goal.
References
- 1. The anticonvulsant effects of the enantiomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anticonvulsant, lamotrigine decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Losigamone in a Research Environment: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like losigamone is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures ensures the safety of laboratory personnel and prevents environmental contamination. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
This compound, an investigational antiepileptic drug, should be handled as a potentially hazardous chemical waste product within a laboratory setting. The primary and recommended method of disposal is through your institution's Environmental Health and Safety (EHS) program, which typically involves collection and subsequent incineration by a licensed waste management vendor.[1]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure all personnel handling this compound waste are familiar with its Safety Data Sheet (SDS) and have received appropriate chemical waste management training.[2]
Personal Protective Equipment (PPE):
-
Always wear: Standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
-
For handling powders: Work in a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Procedures
The following procedures outline the standard operational steps for disposing of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. Keep it segregated from regular trash, sharps containers (unless the sharps are contaminated with this compound), and biological waste.
-
Solid Waste:
-
Place unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials into a dedicated, compatible hazardous waste container.[2] This container should be made of a material like glass or plastic that will not react with the chemical.
-
It is not necessary to empty vials or other original containers; they can be placed directly into the hazardous waste container.[2]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, scalpels, glass pipettes) contaminated with this compound should be disposed of in a designated, puncture-resistant "chemically contaminated sharps" container.
-
2. Labeling of Waste Containers:
-
Proper labeling is crucial for regulatory compliance and safe handling.
-
Obtain official "HAZARDOUS WASTE" labels from your institution's EHS department.[2] No other labels should be used.
-
Affix a completed label to each waste container. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The name of the Principal Investigator (PI).
-
The specific laboratory location (building and room number).
-
A contact phone number for the research group.[2]
-
For solutions, include the name of the active ingredient(s) and their concentrations or percentages.[2]
-
3. Storage of Waste:
-
Store all labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[2]
-
The SAA should be a secure location, such as a locked cabinet or a secondary containment tub, to prevent unauthorized access and spills.[2]
-
Ensure containers are sealed and stored in a way that prevents leakage.
4. Arranging for Disposal:
-
Once a waste container is full, or when the project is completed, contact your institution's EHS department to arrange for a waste pickup.
-
EHS will then transport the waste to a licensed hazardous waste vendor for final disposal, which is typically high-temperature incineration.[1][3] This method ensures the complete destruction of the active pharmaceutical ingredient.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory.
Caption: Decision workflow for the proper disposal of this compound waste.
Summary of Disposal Parameters
| Method | Applicability | Key Considerations |
| Incineration | Recommended for all this compound waste (solid, liquid, contaminated materials) | Managed by institutional EHS and licensed vendors. Ensures complete destruction of the compound.[1][3] |
| Landfill | Not recommended | Inappropriate for investigational pharmaceutical waste due to the risk of environmental contamination. |
| Sewer Disposal | Strictly prohibited | Can contaminate waterways and is non-compliant with hazardous waste regulations. |
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling Losigamone
This guide provides crucial safety and logistical information for the handling and disposal of Losigamone in a laboratory setting. The following procedures are based on best practices for managing potent pharmaceutical compounds and are intended to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical barrier against exposure to this compound. Below is a summary of the recommended PPE for various handling procedures.
| Procedure | Recommended Personal Protective Equipment |
| Compound Weighing and Preparation | Double Nitrile Gloves, Disposable Gown (solid front, long sleeves, tight-fitting cuffs), N95 or N100 Respirator, Safety Goggles with Side Shields or Face Shield |
| In Vitro / In Vivo Dosing | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| General Laboratory Handling | Nitrile Gloves, Laboratory Coat, Safety Glasses |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, N95 or N100 Respirator, Safety Goggles or Face Shield, Shoe Covers |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light[1].
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of concentrated solutions should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Wear appropriate PPE, including a respirator, when handling the powdered form to prevent aerosol inhalation[2].
-
Wash hands thoroughly before and after handling the compound[3].
3. Administration and Experimentation:
-
When performing experiments, ensure that all procedures are conducted in a manner that minimizes the generation of aerosols or splashes.
-
Use disposable equipment whenever possible to avoid cross-contamination and reduce cleaning requirements.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Evacuate the immediate area if the spill is large or if there is a risk of significant airborne exposure.
-
Wearing appropriate PPE, contain and clean up the spill using an appropriate absorbent material.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
1. Segregation of Waste:
-
All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, should be considered hazardous waste.
-
Segregate this compound waste from general laboratory waste.
2. Disposal of Unused Compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash[4][5][6].
-
Follow your institution's and local regulations for chemical waste disposal. This may involve a licensed hazardous waste disposal service[7].
3. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment after handling this compound.
-
Use an appropriate cleaning agent as determined by your institution's safety protocols.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
